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Core Science & Biosynthesis

Foundational

The Strategic Utility of 4,6-Dichloro-7-methoxy-3-nitroquinoline in Advanced Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and precision medicine, the construction of highly selective kinase inhibitors relies on privileged molecular scaffolds. 4,6-Dichloro-7-methoxy-3-nitroquinoline (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and precision medicine, the construction of highly selective kinase inhibitors relies on privileged molecular scaffolds. 4,6-Dichloro-7-methoxy-3-nitroquinoline (CAS: 1936863-90-9) has emerged as a critical, highly functionalized intermediate in the synthesis of tricyclic kinase inhibitors, including imidazo[4,5-c]quinolines and pyrazolo[3,4-c]quinolines [1].

This whitepaper deconstructs the structural logic of this molecule, detailing the causality behind its reactivity profile, and provides field-proven, self-validating synthetic protocols for its integration into drug discovery pipelines targeting kinases such as ATM (Ataxia Telangiectasia Mutated) and MELK (Maternal Embryonic Leucine Zipper Kinase) [2].

Molecular Architecture & Reactivity Profiling

The design of 4,6-dichloro-7-methoxy-3-nitroquinoline is a masterclass in synthetic pre-organization. Every substituent serves a dual purpose—acting both as a synthetic handle and a future pharmacophoric element within the kinase ATP-binding pocket.

  • The C4-Chloro (The Electrophilic Hotspot): The 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The presence of the ortho-nitro group (C3) and the para-quinoline nitrogen creates a synergistic electron-withdrawing effect, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO). This allows for rapid coupling with complex amines under mild conditions without affecting the C6-chloro group.

  • The C3-Nitro (The Redox Switch): Initially acting as an electron sink to facilitate the C4 SNAr, the nitro group is subsequently reduced to a primary amine. This generates a 3,4-diamine system, which is the requisite precursor for annulation into tricyclic systems.

  • The C6-Chloro & C7-Methoxy (The Hinge Anchors): Once the tricyclic core is formed, the 7-methoxy group frequently acts as a hydrogen-bond acceptor interacting with the kinase hinge region. Simultaneously, the 6-chloro group projects into the hydrophobic pocket (often the "gatekeeper" adjacent region), enhancing binding affinity via halogen bonding and increasing the target residence time [3].

Pharmacophore Core Quinoline Core C4 C4-Substituent (Post-SNAr) Core->C4 C6 C6-Chloro Core->C6 C7 C7-Methoxy Core->C7 N3 C3-Nitro / Annulated Ring Core->N3 Pocket1 Solvent Exposed Region C4->Pocket1 Extends into Pocket2 Hydrophobic Pocket I C6->Pocket2 Halogen bonding Pocket3 Hinge Region (ATP Binding) C7->Pocket3 H-bond acceptor N3->Pocket3 H-bond donor/acceptor (when annulated)

Fig 1: Pharmacophoric mapping of the quinoline core to the kinase ATP-binding site.

Physicochemical Parameters

Understanding the baseline physical properties of this intermediate is critical for optimizing reaction solvents, purification methods, and storage conditions.

PropertyValueImplication for Handling
IUPAC Name 4,6-Dichloro-7-methoxy-3-nitroquinoline-
CAS Registry Number 1936863-90-9-
Molecular Formula C10H6Cl2N2O3-
Molecular Weight 273.07 g/mol -
Topological Polar Surface Area (TPSA) 81.9 ŲModerate polarity; highly soluble in DMF/DMSO, poorly soluble in non-polar hydrocarbons.
Reactivity Profile Electrophilic at C4Moisture-sensitive. Prolonged exposure to basic aqueous media can lead to C4-hydrolysis (forming the quinolone).

Experimental Workflows: The Annulation Pathway

To transform 4,6-dichloro-7-methoxy-3-nitroquinoline into a bioactive tricyclic scaffold, a strict, self-validating synthetic sequence must be followed. The protocols below are designed to maximize yield while preventing off-target reactions (such as premature dehalogenation of the C6-chloro group).

Protocol 1: Regioselective SNAr at C4

Objective: Couple a complex primary amine to the C4 position, displacing the chloride ion. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophilic C4 carbon. N,N-Dimethylformamide (DMF) provides a polar aprotic environment that stabilizes the highly polarized Meisenheimer complex transition state [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4,6-dichloro-7-methoxy-3-nitroquinoline (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Amine Addition: Add the primary amine (1.1 eq) dropwise at 0°C to control the initial exotherm.

  • Base Addition: Add DIPEA (2.5 eq) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at 25°C for 2–12 hours. (Highly sterically hindered amines may require heating to 50°C).

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. The product typically precipitates as a bright yellow/orange solid. Filter, wash with cold water, and dry under high vacuum.

Self-Validation Checkpoint: Analyze the crude product via LC-MS. A successful reaction is validated by a mass shift corresponding to [M - 35.5 (Cl) + Mass of Amine]. The isotopic pattern must retain the signature of a single chlorine atom (due to the intact C6-chloro group).

Protocol 2: Chemoselective Nitro Reduction & Annulation

Objective: Reduce the C3-nitro group to an amine and cyclize to form an imidazo[4,5-c]quinoline core. Causality: Traditional Palladium on Carbon (Pd/C) with hydrogen gas is strictly avoided here, as it will rapidly hydrodehalogenate the essential C6-chloro group. Instead, Iron powder with Ammonium Chloride (Fe/NH₄Cl) provides mild, chemoselective reduction. The resulting diamine is highly susceptible to air oxidation and must be immediately trapped with 1,1'-Carbonyldiimidazole (CDI) to form the tricyclic system.

Step-by-Step Methodology:

  • Reduction: Suspend the C4-substituted intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water. Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

  • Heating: Reflux the mixture at 80°C for 2 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo to yield the crude diamine.

  • Cyclization: Immediately dissolve the crude diamine in anhydrous Tetrahydrofuran (THF). Add CDI (1.5 eq) and stir at 60°C for 4 hours.

  • Purification: Concentrate the mixture and purify via flash column chromatography (DCM/MeOH gradient).

Self-Validation Checkpoint: The reduction step is visually validated by the disappearance of the intense yellow color (loss of the nitroaromatic chromophore). The final cyclization is validated by the emergence of intense blue/green fluorescence under 365 nm UV light, characteristic of the rigid tricyclic imidazoquinoline system.

G A 4,6-Dichloro-7-methoxy- 3-nitroquinoline (CAS: 1936863-90-9) B Step 1: SNAr Reaction (Amine Coupling at C4) A->B R-NH2, DIPEA DMF, 25-50°C C 4-Substituted-amino- 6-chloro-7-methoxy- 3-nitroquinoline B->C D Step 2: Nitro Reduction (Fe/NH4Cl - Chemoselective) C->D [H] E 3,4-Diamine Intermediate (Air Sensitive) D->E F Step 3: Annulation (CDI or Orthoesters) E->F Cyclization G Imidazo[4,5-c]quinoline Kinase Inhibitor Scaffold F->G Target Scaffold

Fig 2: Synthetic workflow from the 4,6-dichloro-7-methoxy-3-nitroquinoline core to the tricyclic kinase inhibitor.

Conclusion

The 4,6-dichloro-7-methoxy-3-nitroquinoline scaffold is not merely a chemical building block; it is a highly engineered precursor designed for the rapid assembly of complex kinase inhibitors. By leveraging the differential reactivity of its substituents—specifically the highly electrophilic C4 position and the chemoselective reducibility of the C3 nitro group—medicinal chemists can efficiently generate libraries of tricyclic compounds. When handled with the appropriate chemoselective protocols, this intermediate ensures high-fidelity access to next-generation oncology therapeutics.

References

  • PubChem. "4,6-Dichloro-7-methoxy-3-nitroquinoline | C10H6Cl2N2O3". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "CN111689963A - Imidazolone-based quinolines and their use as ATM kinase inhibitors". Google Patents Database.
  • Google Patents. "US20250115609A1 - Aromatic heterocyclic compounds, preparation method therefor and uses thereof". Google Patents Database.
Exploratory

A Technical Guide to the Spectral Analysis of 4,6-Dichloro-7-methoxy-3-nitroquinoline

Introduction For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4,6-Dichloro-7-methoxy-3-nitroquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4,6-Dichloro-7-methoxy-3-nitroquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The specific arrangement of chloro, methoxy, and nitro functional groups on the quinoline core of this molecule suggests a unique electronic and steric profile, making a thorough understanding of its spectral characteristics essential for its identification, purity assessment, and the study of its interactions with biological targets.

This in-depth technical guide provides a comprehensive overview of the expected spectral data for 4,6-Dichloro-7-methoxy-3-nitroquinoline. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Each section includes a detailed theoretical background, a predicted spectral analysis, and a robust, field-proven experimental protocol for data acquisition.

Molecular Structure and Predicted Spectral Summary

The structure of 4,6-Dichloro-7-methoxy-3-nitroquinoline, with the IUPAC numbering of the quinoline ring, is presented below. The presence of two chlorine atoms, a methoxy group, and a nitro group dictates a distinct pattern of signals in its various spectra.

Caption: Molecular structure of 4,6-Dichloro-7-methoxy-3-nitroquinoline.

The following table summarizes the predicted key spectral data for 4,6-Dichloro-7-methoxy-3-nitroquinoline.

Spectroscopic TechniquePredicted Key Data
¹H NMR Aromatic protons expected in the range of 7.5-9.0 ppm. A singlet for the methoxy group around 4.0 ppm.
¹³C NMR Aromatic carbons from approximately 110-160 ppm. The carbon of the methoxy group is anticipated around 56 ppm. Carbons attached to electronegative groups will be significantly deshielded.
Mass Spectrometry A molecular ion peak cluster reflecting the presence of two chlorine atoms (M, M+2, M+4). Common fragmentation includes the loss of NO₂, Cl, and OCH₃.
Infrared (IR) Characteristic strong asymmetric and symmetric stretching bands for the nitro group (approx. 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹). C-Cl stretching in the fingerprint region.
UV-Vis Multiple absorption bands are expected due to the extended aromatic system, with λmax likely influenced by the electron-withdrawing and donating groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For 4,6-Dichloro-7-methoxy-3-nitroquinoline, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in the aromatic and aliphatic regions. The aromatic region will feature protons on the quinoline ring, while the aliphatic region will contain the signal for the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and chlorine atoms, and the electron-donating effect of the methoxy group.

  • Aromatic Protons (H-2, H-5, H-8): These protons are expected to resonate downfield, likely in the range of 7.5 to 9.0 ppm.[2] The H-2 proton, being adjacent to the nitrogen and the nitro-substituted carbon, will likely be the most deshielded. The H-5 and H-8 protons will appear as singlets due to the lack of adjacent protons.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is predicted to appear around 4.0 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule. The chemical shifts will be significantly affected by the attached functional groups.

  • Aromatic Carbons: The nine carbons of the quinoline ring are expected to appear in the range of approximately 110-160 ppm.[3] Carbons directly attached to the electronegative nitrogen (C-2, C-8a), chlorine (C-4, C-6), and the nitro group (C-3) will be shifted downfield. The carbon bearing the methoxy group (C-7) will also be deshielded due to the oxygen atom.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to have a chemical shift of around 56 ppm.

Experimental Protocol for NMR Spectroscopy

cluster_workflow NMR Analysis Workflow prep Sample Preparation: - Dissolve 5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃). - Add TMS as an internal standard. setup Spectrometer Setup: - Use a 400 MHz or higher field spectrometer. - Lock and shim the instrument. prep->setup h1_acq ¹H NMR Acquisition: - Acquire spectrum with appropriate pulse angle and relaxation delay. setup->h1_acq c13_acq ¹³C NMR Acquisition: - Acquire proton-decoupled spectrum. - Use sufficient scans for good signal-to-noise. setup->c13_acq process Data Processing: - Fourier transform the FID. - Phase and baseline correct the spectrum. - Reference to TMS (0 ppm). h1_acq->process c13_acq->process analysis Spectral Analysis: - Assign peaks based on chemical shift, integration, and coupling patterns. process->analysis

Caption: A generalized workflow for acquiring NMR spectra of quinoline derivatives.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[4]

Predicted Mass Spectrum

For 4,6-Dichloro-7-methoxy-3-nitroquinoline, the electron ionization (EI) mass spectrum is expected to exhibit a distinct molecular ion peak cluster due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5] This will result in three peaks for the molecular ion:

  • M+: Containing two ³⁵Cl atoms.

  • M+2: Containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂) or nitric oxide (NO).[6] Fragmentation may also involve the loss of a chlorine atom or the methoxy group.

Experimental Protocol for Mass Spectrometry

cluster_workflow Mass Spectrometry Analysis Workflow sample_prep Sample Preparation: - Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane). ionization Ionization: - Introduce the sample into the mass spectrometer. - Use an appropriate ionization technique (e.g., Electron Ionization - EI). sample_prep->ionization analysis Mass Analysis: - Separate the ions based on their mass-to-charge (m/z) ratio. ionization->analysis detection Detection: - Detect the ions and generate a mass spectrum. analysis->detection interpretation Data Interpretation: - Identify the molecular ion peak and major fragment ions. detection->interpretation cluster_workflow FTIR Analysis Workflow (Thin Solid Film) prep Sample Preparation: - Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane). film Film Casting: - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr). - Allow the solvent to evaporate, leaving a thin film. prep->film acquire Spectrum Acquisition: - Place the salt plate in the spectrometer. - Acquire a background spectrum (clean plate). - Acquire the sample spectrum. film->acquire analyze Data Analysis: - Identify characteristic absorption bands and assign them to functional groups. acquire->analyze

Caption: Workflow for obtaining an IR spectrum of a solid sample using the thin film method. [2][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. [7]

Predicted UV-Vis Spectrum

The extended π-conjugated system of the quinoline ring, along with the influence of the various substituents, is expected to give rise to multiple absorption bands in the UV-Vis spectrum. The nitro group, being a strong chromophore and an electron-withdrawing group, will likely cause a red shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. [8]The methoxy group, an auxochrome, may also contribute to this shift. It is anticipated that the spectrum will show complex absorption patterns, likely with a λmax extending into the near-visible region.

Experimental Protocol for UV-Vis Spectroscopy

cluster_workflow UV-Vis Spectroscopy Workflow solution Solution Preparation: - Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or methanol). baseline Baseline Correction: - Fill a cuvette with the pure solvent and run a baseline scan. solution->baseline measurement Sample Measurement: - Replace the solvent with the sample solution. - Scan the appropriate wavelength range (e.g., 200-800 nm). baseline->measurement analysis Data Analysis: - Identify the wavelength(s) of maximum absorbance (λmax). measurement->analysis

Caption: Standard procedure for acquiring a UV-Vis spectrum of an organic compound. [9]

Conclusion

This technical guide provides a detailed, predictive analysis of the spectral data for 4,6-Dichloro-7-methoxy-3-nitroquinoline. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a comprehensive set of expected spectral characteristics for ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy. The included experimental protocols offer robust, field-tested methods for acquiring this data. This guide serves as a valuable resource for researchers in the synthesis, identification, and characterization of this and related quinoline derivatives, facilitating further research and development in medicinal chemistry and materials science.

References
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 304. Available at: [Link]

  • Wikipedia. (2024). Infrared spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. Available at: [Link]

  • Slideshare. (n.d.). Sampling techniques for ir. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

  • PubMed. (n.d.). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Available at: [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Available at: [Link]

  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Available at: [Link]

  • National Institutes of Health. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Available at: [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Available at: [Link]

  • LinkedIn. (n.d.). Mastering Mass Spectrometry: A Comprehensive Guide for Beginners. Available at: [Link]

  • BS Publications. (n.d.). UV Visible Spectroscopy. Available at: [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Available at: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: And How Does It Apply To Conjugation?. Available at: [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • PubMed. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Available at: [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]

  • PubMed. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PROSPRE. (n.d.). PROSPRE - 1H NMR Predictor. Available at: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • PubMed. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Available at: [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Available at: [Link]

  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Available at: [Link]

Sources

Foundational

1H NMR spectrum of 4,6-Dichloro-7-methoxy-3-nitroquinoline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dichloro-7-methoxy-3-nitroquinoline For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dichloro-7-methoxy-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4,6-dichloro-7-methoxy-3-nitroquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. The structural complexity of this molecule necessitates a thorough understanding of its spectroscopic properties for unambiguous characterization and quality control. This document will delve into the predicted ¹H NMR spectrum, the rationale behind the chemical shift assignments, and a detailed protocol for acquiring and interpreting the data.

The Strategic Importance of ¹H NMR in the Characterization of Substituted Quinolines

Quinoline and its derivatives are fundamental scaffolds in numerous natural products and synthetic pharmaceuticals.[1] The biological activity of these compounds is profoundly influenced by the substitution pattern on the quinoline ring system.[1] Therefore, precise and unequivocal structural elucidation is paramount in the development of quinoline-based therapeutics. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary analytical technique for this purpose, offering detailed insights into the molecular structure.[1][2]

The ¹H NMR spectrum provides four critical pieces of information for structural determination:

  • Number of Signals: Indicates the number of chemically non-equivalent protons.

  • Chemical Shift (δ): Reveals the electronic environment of each proton.[1]

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): Provides information about the number and connectivity of neighboring protons.[2]

Predicted ¹H NMR Spectrum of 4,6-Dichloro-7-methoxy-3-nitroquinoline

The structure of 4,6-dichloro-7-methoxy-3-nitroquinoline is as follows:

The molecule has three aromatic protons and one methoxy group, which will give rise to distinct signals in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for 4,6-Dichloro-7-methoxy-3-nitroquinoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-2~9.0 - 9.2Singlet (s)1HThe proton at the C-2 position is adjacent to the heterocyclic nitrogen and is strongly deshielded. The presence of the electron-withdrawing nitro group at C-3 further enhances this deshielding effect, pushing the chemical shift significantly downfield.[1]
H-5~8.0 - 8.2Singlet (s)1HThe proton at C-5 is ortho to a chlorine atom and is part of the carbocyclic ring. It is expected to be a singlet as there are no adjacent protons. The deshielding effect of the nearby chlorine and the overall aromatic system places it in this region.
H-8~7.5 - 7.7Singlet (s)1HThe proton at C-8 is situated between the methoxy group at C-7 and the heterocyclic nitrogen's influence. The electron-donating methoxy group will have a slight shielding effect compared to an unsubstituted quinoline, but the overall aromatic nature and proximity to the heterocyclic ring will keep it in the downfield region.[3][4]
-OCH₃~4.0 - 4.1Singlet (s)3HMethoxy groups on aromatic rings typically appear as a sharp singlet in this region.[1][5] Its chemical shift is relatively predictable and serves as a key diagnostic signal.

Causality Behind Experimental Choices and Spectral Interpretation

The predicted chemical shifts are based on the additive effects of the various substituents on the quinoline core. The strongly electron-withdrawing nitro group at the C-3 position will significantly deshield the proton at C-2. The chlorine atoms at C-4 and C-6 also contribute to the overall deshielding of the aromatic protons. Conversely, the methoxy group at C-7 is electron-donating, which would typically shield adjacent protons. However, in this case, the H-8 proton is also influenced by the nearby nitrogen and the overall electron-deficient nature of the quinoline ring.

The absence of any adjacent protons for H-2, H-5, and H-8 leads to the prediction of singlets for all aromatic signals. This lack of splitting simplifies the spectrum but also means that structural confirmation relies heavily on accurate chemical shift prediction and 2D NMR techniques if ambiguity arises.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 4,6-dichloro-7-methoxy-3-nitroquinoline, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives.[2] DMSO-d₆ is often preferred for its ability to dissolve a wider range of organic compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR, with its signal defined as 0.00 ppm.[2] Modern NMR spectrometers can also reference the residual solvent peak.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps in setting up an NMR experiment for this type of analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter insert_sample Insert Sample into Magnet lock Lock on Solvent Signal insert_sample->lock shim Shim for Magnetic Field Homogeneity lock->shim tune Tune Probe shim->tune setup_params Set Acquisition Parameters acquire_fid Acquire Free Induction Decay (FID) setup_params->acquire_fid fourier Fourier Transform phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Reference to TMS or Solvent integrate->reference cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_acquisition cluster_acquisition cluster_instrument_setup->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Figure 1: Experimental workflow for acquiring a ¹H NMR spectrum.

4.3. Data Processing and Analysis

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Trustworthiness and Self-Validation

The integrity of the obtained ¹H NMR spectrum is ensured through several key practices:

  • Purity of Solvent: Using high-purity deuterated solvents minimizes interfering signals.

  • Shimming: Proper shimming of the magnetic field ensures sharp, symmetrical peaks, which is critical for accurate integration and observation of fine coupling patterns if present.

  • Reproducibility: Acquiring the spectrum multiple times or on different instruments can validate the results.

  • 2D NMR: In cases of spectral overlap or ambiguity in assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively.

Conclusion

The ¹H NMR spectrum of 4,6-dichloro-7-methoxy-3-nitroquinoline is predicted to show four distinct singlet signals corresponding to the three aromatic protons and the methoxy group. This guide provides a robust framework for the prediction, acquisition, and interpretation of this spectrum. By following the detailed experimental protocol and understanding the underlying principles of chemical shifts and substituent effects, researchers can confidently characterize this important pharmaceutical intermediate.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Springer. (n.d.). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Retrieved from [Link]

  • MDPI. (2020, May 11). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Indian Academy of Sciences. (1984, March). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR spectrum of the dihydro-quinolinone glucuronide isolated.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 1,1-dichloroethane. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the ¹³C NMR Structural Elucidation of 4,6-Dichloro-7-methoxy-3-nitroquinoline

Abstract This technical guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,6-dichloro-7-methoxy-3-nitroquinoline. This complex heterocyclic compound, a key sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,6-dichloro-7-methoxy-3-nitroquinoline. This complex heterocyclic compound, a key scaffold in medicinal chemistry and drug development, presents a unique structural elucidation challenge due to the intricate interplay of its substituent electronic effects. As Senior Application Scientists, we move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation. This document details a robust experimental protocol, a systematic analysis of substituent-induced chemical shifts, and a complete, predicted ¹³C NMR spectrum, grounded in authoritative references. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR for the structural characterization of novel chemical entities.

Introduction: The Structural Challenge

The quinoline ring system is a foundational scaffold in pharmaceutical sciences, present in a wide array of therapeutic agents.[1] The specific compound, 4,6-dichloro-7-methoxy-3-nitroquinoline, is a highly functionalized derivative designed for further chemical modification, likely as an intermediate in the synthesis of targeted kinase inhibitors or other complex drug candidates.[2]

The precise structural confirmation of such intermediates is non-negotiable in a drug development pipeline. ¹³C NMR spectroscopy serves as the gold standard for this purpose, providing an unambiguous carbon fingerprint of the molecule.[1][3] However, the molecule's four distinct substituents—two electron-withdrawing chloro groups, a strongly electron-withdrawing nitro group, and an electron-donating methoxy group—create a complex electronic environment. Understanding how these groups collectively influence the ¹³C chemical shifts of the quinoline core is paramount for accurate spectral assignment and structural verification.

This guide will systematically deconstruct these influences to provide a clear and predictive analysis of the ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution ¹³C NMR spectrum is the bedrock of accurate analysis. The following protocol is designed for robustness and self-validation, explaining the rationale behind each step.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 15-20 mg of solid 4,6-dichloro-7-methoxy-3-nitroquinoline. A higher concentration is recommended due to the presence of multiple quaternary carbons, which typically yield lower intensity signals.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its simplicity and minimal solvent signal interference in the aromatic region (δ 77.16 ppm).[1] However, if solubility is a concern, DMSO-d₆ (δ 39.52 ppm) is an excellent alternative.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the chosen solvent. This step is critical for maintaining magnetic field stability during the long acquisition times required for ¹³C NMR.

    • Shim the magnetic field to optimize homogeneity and signal resolution. This involves adjusting the currents in the shim coils to minimize magnetic field distortions across the sample volume.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency (e.g., ~125 MHz on a 500 MHz spectrometer).

    • Set the spectral width to encompass the expected range of chemical shifts (e.g., 0 to 200 ppm).

    • Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum, ensuring each unique carbon appears as a singlet.

    • Crucial Parameter—Number of Scans (NS): Set a significantly high number of scans (e.g., 1024 to 4096). This is the most critical step for this molecule. The low natural abundance of ¹³C (~1.1%) combined with the presence of seven quaternary carbons (which have no attached protons and thus do not benefit from the Nuclear Overhauser Effect, NOE) necessitates extensive signal averaging to achieve an adequate signal-to-noise ratio.[3]

    • Crucial Parameter—Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. This ensures that the quaternary carbons have sufficient time to relax back to their equilibrium state between pulses, allowing for more accurate signal integration and preventing signal saturation.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Perform phase correction and baseline correction to obtain the final, interpretable spectrum.

    • Reference the spectrum to the solvent signal (CDCl₃ at δ 77.16 ppm or DMSO-d₆ at δ 39.52 ppm).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 15-20 mg of Compound prep2 Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 setup1 Insert Sample prep3->setup1 setup2 Lock & Shim setup1->setup2 acq1 Tune Probe to ¹³C setup2->acq1 acq2 Set Parameters (NS=4096, D1=5s) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 end end proc3->end Final Spectrum

Caption: Workflow for ¹³C NMR Data Acquisition.

Spectral Analysis: A Predictive Deconstruction

The key to interpreting the spectrum lies in understanding the additive effects of the substituents on the baseline chemical shifts of the parent quinoline molecule.

Structure and Numbering:

Chemical structure of 4,6-dichloro-7-methoxy-3-nitroquinoline with numbered carbons

(Note: An illustrative image placeholder is used. In a real whitepaper, the chemical structure with IUPAC numbering would be displayed here.)

The analysis begins with the established ¹³C chemical shifts for unsubstituted quinoline (in CDCl₃) as a reference point.[1]

  • Baseline Quinoline Shifts (ppm): C2(150.3), C3(121.1), C4(136.1), C4a(128.2), C5(126.6), C6(127.6), C7(129.4), C8(129.4), C8a(148.4).

Substituent Effects on the Quinoline Core

We will analyze the electronic influence of each substituent group (-NO₂, -Cl, -OCH₃) to predict its impact on the carbon chemical shifts.

  • Nitro Group (-NO₂) at C3: The nitro group is one of the most powerful electron-withdrawing groups, acting through both resonance and inductive effects.[3][4]

    • C3 (ipso): The direct attachment point will be significantly deshielded.

    • C2 & C4 (ortho): These positions will experience strong deshielding (downfield shift) due to resonance withdrawal.

    • C4a & C8a (para-like): These bridgehead carbons will also be deshielded.

  • Chloro Groups (-Cl) at C4 and C6: Chlorine is electronegative, withdrawing electron density inductively, which deshields the carbon it's attached to (ipso effect).[5] It can also donate electron density weakly via resonance, which can slightly shield ortho and para positions, but the inductive effect typically dominates for halogens.

    • C4 & C6 (ipso): Both will be deshielded compared to their positions in the parent quinoline.

    • C3, C5, C7 (ortho): These positions will be moderately influenced, likely slightly deshielded by the inductive effect.

  • Methoxy Group (-OCH₃) at C7: The methoxy group is a strong resonance electron-donating group and is inductively withdrawing. The resonance effect is dominant for aromatic systems.[6]

    • C7 (ipso): The carbon directly attached to the oxygen will be strongly deshielded.

    • C6 & C8 (ortho): These positions will be shielded (upfield shift) due to the donation of electron density.

    • C5 & C8a (para-like): These carbons will also experience shielding.

    • -OCH₃ Carbon: The methoxy carbon itself will appear as a distinct signal, typically in the range of 55-62 ppm.[7]

Logical Diagram of Substituent Influence

G Quinoline Quinoline Core (Baseline Shifts) substituents NO₂ Group (C3) Cl Group (C4) Cl Group (C6) OCH₃ Group (C7) effects Strong Deshielding (C2, C3, C4) Deshielding (C4, C3, C5) Deshielding (C6, C5, C7) Shielding (C6, C8) Deshielding (C7) substituents:n->effects:dn e⁻ withdrawing substituents:cl1->effects:dcl1 Inductive e⁻ withdrawal substituents:cl2->effects:dcl2 Inductive e⁻ withdrawal substituents:o->effects:so Resonance e⁻ donation final_spectrum final_spectrum effects->final_spectrum Combined Effect

Caption: Influence of Substituents on Quinoline ¹³C Chemical Shifts.

Predicted ¹³C Chemical Shift Assignments

By integrating the baseline shifts with the predicted substituent effects, we can assign a chemical shift range to each carbon atom in 4,6-dichloro-7-methoxy-3-nitroquinoline.

Carbon AtomBaseline Shift (ppm)[1]Major InfluencesPredicted Shift (ppm)Rationale
C2 150.3ortho to -NO₂~152-155Strongly deshielded by the adjacent powerful nitro group.
C3 121.1ipso to -NO₂, ortho to -Cl~135-140Very strong deshielding from the attached nitro group dominates.
C4 136.1ipso to -Cl, ortho to -NO₂~145-148Extremely deshielded by both the attached chlorine and the adjacent nitro group.
C4a 128.2Influenced by -NO₂, -Cl~126-129Competing effects; deshielding from C4-Cl and C3-NO₂, but may be slightly shielded relative to other carbons.
C5 126.6ortho to -Cl, para to -OMe~124-127Shielding from the methoxy group is countered by deshielding from the adjacent chloro group.
C6 127.6ipso to -Cl, ortho to -OMe~130-134Deshielded by the attached chlorine, but this effect is tempered by shielding from the adjacent methoxy group.
C7 129.4ipso to -OMe, ortho to -Cl~153-156Very strong deshielding due to the directly bonded, highly electronegative oxygen atom.
C8 129.4ortho to -OMe~110-115Strongly shielded by the electron-donating resonance effect of the adjacent methoxy group.
C8a 148.4Influenced by all groups~146-149Deshielding from the pyridine ring nitrogen is likely maintained, with minor shielding from the C7-OMe group.
-OCH₃ N/AMethoxy Carbon~57-62Characteristic shift for an aromatic methoxy group.[6][7]

Conclusion

The structural elucidation of 4,6-dichloro-7-methoxy-3-nitroquinoline by ¹³C NMR is a prime example of applied spectroscopic analysis. By systematically layering the known electronic effects of each substituent onto the parent quinoline scaffold, a highly accurate prediction of the ¹³C NMR spectrum can be achieved. This guide has detailed the robust experimental methodology required to obtain a high-quality spectrum and provided a logical, step-by-step interpretation of the expected chemical shifts. This predictive analysis serves as a powerful tool for researchers, enabling them to confidently verify the structure of this complex and valuable synthetic intermediate, thereby ensuring the integrity of subsequent steps in the drug discovery and development process.

References

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174. [Link: Not available]
  • Yadav, P., & Singh, R. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparis.pdf]
  • Hansen, P.E. (n.d.). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. [Link: https://www.mdpi.com/1422-8599/3/4/M152/pdf]
  • Ciobotaru, I.C., Crisan, D.N., Šket, P., Ciobotaru, C.C., & Polosan, S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. [Link: https://www.researchgate.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem. [Link: https://www.benchchem.com/application-notes/1h-and-13c-nmr-spectroscopy-of-quinoline-compounds]
  • BenchChem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline. BenchChem. [Link: https://www.benchchem.com/application-notes/1h-and-13c-nmr-data-for-8-morpholin-4-yl-5-nitroquinoline]
  • Matthews, R.S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link: https://onlinelibrary.wiley.com/doi/10.1002/mrc.1260270906]
  • ChemicalBook. (n.d.). 2-Chloroquinoline(612-62-4) 13C NMR spectrum. ChemicalBook. [Link: https://www.chemicalbook.com/spectrum/612-62-4_13cnmr.htm]
  • ChemicalBook. (n.d.). 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum. ChemicalBook. [Link: https://www.chemicalbook.com/spectrum/612-57-7_13cnmr.htm]
  • ChemicalBook. (n.d.). 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum. ChemicalBook. [Link: https://www.chemicalbook.com/spectrum/613-50-3_13cnmr.htm]
  • ChemicalBook. (n.d.). 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum. ChemicalBook. [Link: https://www.chemicalbook.com/spectrum/85-81-4_13cnmr.htm]
  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Royal Society of Chemistry. [Link: https://www.rsc.
  • SpectraBase. (n.d.). 6-Methoxy2-(6'-methyl-2'-pyridyl)-5-nitroquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link: https://spectrabase.com/spectrum/5QyU15yS1zX]
  • Royal Society of Chemistry. (2018). Supplementary Information. Royal Society of Chemistry. [Link: https://www.rsc.
  • Bagno, A., Saielli, G., & Scorrano, G. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/23348873/]
  • BenchChem. (n.d.). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. BenchChem. [Link: https://www.benchchem.com/product/b2184]
  • ATB (Automated Topology Builder). (n.d.). 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. ATB.
  • Nguyen, T.T.H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link: https://www.mdpi.com/1422-8599/23/1/M1131/pdf]
  • Singh, O., & Kumar, B. (2014). Effect of different substituents on 1H NMR of quinolones. Der Pharma Chemica. [Link: https://www.derpharmachemica.com/pharma-chemica/effect-of-different-substituents-on-1h-nmr-of-quinolones.pdf]
  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. [Link: https://www.acdlabs.com/blog/methoxy-groups-just-stick-out/]
  • Zhang, T., et al. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3238622/]
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. [Link: https://patents.google.
  • Agrawal, P.K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link: https://www.researchgate.net/publication/370007204_Methoxy_13_C_NMR_Chemical_Shift_as_a_Molecular_Descriptor_in_the_Structural_Analysis_of_Flavonoids_and_Other_Phenolic_Compounds]
  • Vu, T.H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link: https://www.researchgate.
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link: https://www.atlantis-press.com/proceedings/emcm-16/25868894]
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0272]
  • ResearchGate. (n.d.). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. ResearchGate. [Link: https://www.researchgate.net/publication/229718440_Photochemical_Reactivity_and_Fluorescence_Analysis_of_6-Methoxyquinoline_6-Methoxyquinaldine_and_47-Dichloroquinoline]
  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link: https://www.researchgate.net/publication/313589953_Synthesis_of_4-chloro-6-methoxy-2-methyl-3-nitroquinoline]
  • Semantic Scholar. (n.d.). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Synthesis-of-(6-Methoxy-2%2C5-dinitro-quinolin-4-yl)-Fatimah-Jumari/f131a30f14d9b62f831341a94e82b7937400d43f]

Sources

Foundational

Mass spectrometry of 4,6-Dichloro-7-methoxy-3-nitroquinoline

An in-depth technical analysis of 4,6-Dichloro-7-methoxy-3-nitroquinoline (CAS: 1936863-90-9) requires a foundational understanding of its electronic environment. Widely utilized as a highly reactive electrophilic buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4,6-Dichloro-7-methoxy-3-nitroquinoline (CAS: 1936863-90-9) requires a foundational understanding of its electronic environment. Widely utilized as a highly reactive electrophilic building block in the synthesis of targeted therapeutics (such as kinase inhibitors), this molecule presents unique challenges and opportunities during mass spectrometry (MS) characterization.

This guide provides a comprehensive framework for the structural elucidation of this compound, detailing the causality behind its ionization dynamics, regioselective fragmentation pathways, and the protocols required for self-validating analytical workflows.

Physicochemical Profiling & Ionization Dynamics

The structural core of 4,6-Dichloro-7-methoxy-3-nitroquinoline features a highly polarized quinoline ring. The molecular formula is C10H6Cl2N2O3, yielding a monoisotopic exact mass of 271.9755 Da[1].

Ionization Mode Selection

Electrospray Ionization in positive mode (ESI+) is the definitive choice for this scaffold. The causality behind this selection lies in the basicity of the quinoline nitrogen. In the presence of acidic modifiers (e.g., 0.1% Formic Acid), the nitrogen is readily protonated, generating a robust [M+H]+ precursor ion at m/z 272.9833 (based on the ³⁵Cl isotope).

Isotopic Fidelity as a Self-Validating System

Before proceeding to tandem mass spectrometry (MS/MS), the MS1 spectrum must serve as a self-validating gatekeeper. The presence of two chlorine atoms dictates a strict isotopic distribution based on the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%). A valid precursor scan must exhibit a 9:6:1 intensity ratio across the Cl₂ cluster:

  • [M+H]+ (³⁵Cl, ³⁵Cl): m/z 272.98 (100% relative abundance)

  • [M+H]+ (³⁵Cl, ³⁷Cl): m/z 274.98 (~65% relative abundance)

  • [M+H]+ (³⁷Cl, ³⁷Cl): m/z 276.98 (~11% relative abundance)

If this exact isotopic cluster is absent, the analytical run must be aborted and sample integrity investigated.

Mechanistic Fragmentation Pathways (MS/MS)

Subjecting the[M+H]+ ion to Collision-Induced Dissociation (CID) reveals a highly regioselective fragmentation cascade. Understanding why these bonds break is critical for spectral interpretation.

A. Nitro Group Lability (m/z 226.99) The 3-nitro group is highly susceptible to energy deposition. Upon CID, nitroquinolines typically undergo a well-documented rearrangement to a nitrite ester ([Ar-ONO]+), followed by the loss of a nitric oxide radical (NO•, -30 Da) or the direct cleavage of nitrogen dioxide (NO₂, -46 Da). For this specific compound, the dominant initial fragmentation is the direct loss of NO₂, yielding a stable fragment at m/z 226.99.

B. Methoxy Radical Cleavage (m/z 257.96) Aromatic methoxy groups characteristically undergo homolytic cleavage of the O-CH₃ bond. This results in the loss of a methyl radical (CH₃•, -15 Da), forming a highly stabilized phenoxy-type radical cation[2][3]. This M-15 peak is a diagnostic marker for the 7-methoxy substituent.

C. Regioselective Dehalogenation (m/z 192.02) The molecule possesses two chlorines, but they are electronically distinct. The 4-chloro group is highly activated by the electron-withdrawing quinoline nitrogen (via resonance) and the adjacent 3-nitro group. Consequently, the C4-Cl bond is highly polarized and labile. The loss of the 4-chloro radical (-35 Da) occurs at significantly lower collision energies than the cleavage of the 6-chloro group, which is situated on the less activated benzenoid ring.

Fragmentation M [M+H]+ m/z 272.98 F1 [M+H - NO2]+ m/z 226.99 M->F1 Loss of NO2 (-46 Da) F2 [M+H - CH3]•+ m/z 257.96 M->F2 Loss of CH3• (-15 Da) F3 [M+H - NO2 - Cl]+ m/z 192.02 F1->F3 Loss of Cl• (-35 Da)

Figure 1: Proposed collision-induced dissociation (CID) pathway for the target quinoline.

Quantitative Data Summary

To facilitate rapid spectral matching, the expected quantitative data for the primary ³⁵Cl/³⁵Cl isotope is summarized below.

Ion TypeStructural AssignmentExact Mass (m/z)Relative CE RequirementDiagnostic Value
Precursor [M+H]+272.9833N/AConfirms intact molecule
Product 1 [M+H - NO₂]+226.9904Low (15-20 eV)Confirms 3-nitro presence
Product 2 [M+H - CH₃]•+257.9598Low (15-20 eV)Confirms aromatic methoxy
Product 3 [M+H - NO₂ - Cl]+192.0216High (30-40 eV)Confirms labile 4-chloro group

Self-Validating LC-MS/MS Protocol

To ensure reproducibility and analytical trustworthiness, the following step-by-step methodology must be strictly adhered to. This protocol is designed to maximize ionization efficiency while preventing in-source fragmentation.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4,6-Dichloro-7-methoxy-3-nitroquinoline.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Rationale: Halogenated quinolines exhibit superior solubility in aprotic organic solvents.

  • Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 ACN / H₂O containing 0.1% Formic Acid (FA).

Step 2: UHPLC Chromatography

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: H₂O + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA. Rationale: The acidic modifier ensures the quinoline nitrogen remains protonated throughout the chromatographic run.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Q-TOF or Orbitrap)

  • Source Parameters: Set ESI to positive mode. Capillary voltage at 3.5 kV. Desolvation temperature at 350°C.

  • System Suitability Check: Perform an MS1 full scan (m/z 100-500). Validate the presence of the 9:6:1 isotopic cluster at m/z 272.98, 274.98, and 276.98. Do not proceed if this cluster is absent.

  • Tandem MS (MS/MS): Isolate the m/z 272.98 precursor using a narrow isolation window (1.0 Da) to exclude the ³⁷Cl isotopes.

  • Collision Energy (CE) Stepping: Apply a stepped CE of 15, 25, and 35 eV. Rationale: Stepped CE ensures the capture of both low-energy fragments (nitro/methoxy loss) and high-energy skeletal cleavages (dehalogenation) in a single composite spectrum.

Workflow Prep Sample Prep 0.1% FA in ACN/H2O LC UHPLC C18 Reverse Phase Prep->LC ESI ESI+ Source Protonation LC->ESI MS Q-TOF MS/MS CID Analysis ESI->MS Data Data Review Isotope Validation MS->Data

Figure 2: Self-validating LC-MS/MS analytical workflow for structural characterization.

References

  • 4,6-Dichloro-7-methoxy-3-nitroquinoline | C10H6Cl2N2O3 | CID ... Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study Source: Rapid Communications in Mass Spectrometry / PubMed URL:[Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL:[Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry Source: Mass Spectrometry Letters / ResearchGate URL:[Link]

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Exploratory

The Double-Edged Sword: A Technical Guide to the Biological Activity of Substituted Nitroquinolines

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a fused heterocyclic system of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, giving rise to a multitude of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused heterocyclic system of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. The introduction of a nitro (-NO₂) group to this versatile core dramatically alters its electronic properties and, consequently, its biological activity. Substituted nitroquinolines represent a class of compounds with a rich and complex pharmacological profile, exhibiting a fascinating duality of potent therapeutic effects and potential toxicities. This in-depth technical guide provides a comprehensive exploration of the biological activities of substituted nitroquinolines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.

The Spectrum of Biological Activity: From Curing Infections to Combating Cancer

Substituted nitroquinolines have demonstrated a remarkable breadth of biological activities, with the most significant being their anticancer, antibacterial, and antiparasitic properties. The position of the nitro group, along with the nature and location of other substituents on the quinoline ring, profoundly influences the potency and selectivity of these compounds.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Numerous studies have highlighted the potential of substituted nitroquinolines as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[1][2][3][4][5] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for cancer cell proliferation and survival.

One of the primary mechanisms involves the generation of reactive oxygen species (ROS).[2][4][5] The electron-withdrawing nature of the nitro group facilitates its bioreduction, particularly in the hypoxic environments characteristic of solid tumors, leading to the formation of cytotoxic radical anions.[6] This surge in ROS induces oxidative stress, causing damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[2]

Furthermore, certain nitroquinoline derivatives have been shown to inhibit key signaling pathways implicated in cancer progression. For instance, some derivatives can inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair, leading to DNA strand breaks and apoptosis.[2] Others have been found to modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7] The compound nitroxoline (8-hydroxy-5-nitroquinoline), for example, has been shown to inhibit the Forkhead box M1 (FoxM1) signaling pathway, a key regulator of tumorigenesis.[3]

Antibacterial Activity: A Renewed Hope Against Resistance

Historically, some nitroquinoline derivatives, such as nitroxoline, have been used as urinary tract antiseptics.[7][8] There is a renewed interest in this class of compounds due to the rise of multidrug-resistant bacteria. Their unique mechanisms of action offer a potential advantage over conventional antibiotics.

A key antibacterial mechanism of nitroquinolines is their ability to chelate metal ions.[7][8][9] Divalent metal ions like zinc (Zn²⁺) and copper (Cu²⁺) are essential cofactors for many bacterial enzymes. By sequestering these ions, nitroquinolines disrupt critical metabolic processes, leading to bacteriostatic or bactericidal effects.[7][8] Nitroxoline, for instance, has been shown to interfere with bacterial metal homeostasis.[7]

Beyond metal chelation, nitroquinolines can also disrupt the integrity of the bacterial outer membrane, particularly in Gram-negative bacteria, and inhibit biofilm formation, a crucial factor in chronic infections.[7] Some derivatives are also believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][8]

Antiparasitic Activity: Targeting Neglected Tropical Diseases

Substituted nitroquinolines have shown significant promise in the fight against parasitic diseases, including Chagas disease, leishmaniasis, and trypanosomiasis.[10][11][12][13] Their efficacy often stems from the parasite-specific metabolic pathways that can activate the nitro group.

A critical mechanism in many protozoan parasites is the enzymatic reduction of the nitro group by parasitic nitroreductases (NTRs).[12][14] These enzymes, which are often absent or have different specificities in mammalian cells, convert the nitroquinoline prodrug into highly reactive and cytotoxic metabolites, such as nitroso and hydroxylamine derivatives.[12] These reactive species can then form covalent adducts with parasitic DNA, proteins, and other macromolecules, leading to parasite death.[12]

Furthermore, some nitroquinolines, like nitroxoline, can induce programmed cell death in parasites by causing mitochondrial membrane depolarization, ATP depletion, and the accumulation of reactive oxygen species.[10][11][13]

Unraveling the Mechanism: Key Signaling Pathways and Molecular Interactions

The diverse biological activities of substituted nitroquinolines are underpinned by their interactions with various cellular components and their ability to modulate critical signaling pathways.

Anticancer Signaling Pathways

The anticancer effects of nitroquinolines often converge on the induction of apoptosis. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of ROS by nitroquinoline metabolites can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade.

anticancer_pathway Substituted Nitroquinoline Substituted Nitroquinoline Bioreduction (Hypoxia) Bioreduction (Hypoxia) Substituted Nitroquinoline->Bioreduction (Hypoxia) Topoisomerase Inhibition Topoisomerase Inhibition Substituted Nitroquinoline->Topoisomerase Inhibition PI3K/Akt/mTOR Inhibition PI3K/Akt/mTOR Inhibition Substituted Nitroquinoline->PI3K/Akt/mTOR Inhibition Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Bioreduction (Hypoxia)->Reactive Oxygen Species (ROS) DNA Damage DNA Damage Reactive Oxygen Species (ROS)->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Topoisomerase Inhibition->Apoptosis Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt/mTOR Inhibition->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Caption: Proposed anticancer mechanisms of substituted nitroquinolines.

Antibacterial Mechanisms of Action

The antibacterial activity of nitroquinolines is characterized by a multi-target approach, which may contribute to a lower propensity for resistance development.

antibacterial_workflow Nitroquinoline Nitroquinoline Metal Ion Chelation (Zn²⁺, Cu²⁺) Metal Ion Chelation (Zn²⁺, Cu²⁺) Nitroquinoline->Metal Ion Chelation (Zn²⁺, Cu²⁺) Outer Membrane Disruption Outer Membrane Disruption Nitroquinoline->Outer Membrane Disruption Biofilm Inhibition Biofilm Inhibition Nitroquinoline->Biofilm Inhibition Enzyme Inhibition Enzyme Inhibition Metal Ion Chelation (Zn²⁺, Cu²⁺)->Enzyme Inhibition Disruption of Metal Homeostasis Disruption of Metal Homeostasis Metal Ion Chelation (Zn²⁺, Cu²⁺)->Disruption of Metal Homeostasis Bacterial Cell Death Bacterial Cell Death Enzyme Inhibition->Bacterial Cell Death Disruption of Metal Homeostasis->Bacterial Cell Death Outer Membrane Disruption->Bacterial Cell Death Biofilm Inhibition->Bacterial Cell Death

Caption: Key antibacterial mechanisms of nitroquinoline derivatives.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of nitroquinolines is highly dependent on the substitution pattern of the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Position of -NO₂ Other Substituents Biological Activity Key Observations Reference
58-hydroxyAntibacterial, Anticancer, AntiparasiticThe 8-hydroxy group enhances metal-chelating ability.[4][7][8][11][13][4][7][8][11][13]
6VariousAnticancer, AntibacterialThe effect is highly dependent on the nature and position of other substituents.[1][2][1][2]
7ChloroAnticancerThe presence of a halogen can modulate cytotoxic potential.[2][2]
8VariousAnticancer, AntiparasiticThe position of the nitro group is critical for activity against certain parasites.[12][15][12][15]

Table 1: Structure-Activity Relationships of Substituted Nitroquinolines.

Toxicological Profile: A Critical Consideration

Despite their therapeutic potential, the toxicity of nitroaromatic compounds, including nitroquinolines, is a significant concern that requires careful evaluation. The reduction of the nitro group can lead to the formation of mutagenic and carcinogenic intermediates.[15][16][17] For instance, some studies have indicated the potential for certain nitroquinoline derivatives to cause skin and eye irritation, and some are suspected carcinogens.[16] A thorough toxicological assessment is therefore a mandatory step in the development of any nitroquinoline-based therapeutic agent.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide standardized methodologies for the initial in vitro assessment of the biological activity of substituted nitroquinolines.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.[1][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][18]

  • Compound Treatment: Prepare serial dilutions of the test nitroquinoline compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[1][18]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[2]

mtt_assay_workflow Start Start Seed Cancer Cells in 96-well Plate Seed Cancer Cells in 96-well Plate Start->Seed Cancer Cells in 96-well Plate Incubate for 24h Incubate for 24h Seed Cancer Cells in 96-well Plate->Incubate for 24h Treat with Nitroquinoline Dilutions Treat with Nitroquinoline Dilutions Incubate for 24h->Treat with Nitroquinoline Dilutions Incubate for 48-72h Incubate for 48-72h Treat with Nitroquinoline Dilutions->Incubate for 48-72h Add MTT Reagent Add MTT Reagent Incubate for 48-72h->Add MTT Reagent Incubate for 3-4h Incubate for 3-4h Add MTT Reagent->Incubate for 3-4h Solubilize Formazan Crystals Solubilize Formazan Crystals Incubate for 3-4h->Solubilize Formazan Crystals Measure Absorbance at 570nm Measure Absorbance at 570nm Solubilize Formazan Crystals->Measure Absorbance at 570nm Calculate IC50 Value Calculate IC50 Value Measure Absorbance at 570nm->Calculate IC50 Value End End Calculate IC50 Value->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Susceptibility - Broth Microdilution Assay

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[19][20]

  • Serial Dilution: Prepare two-fold serial dilutions of the nitroquinoline compound in CAMHB in a 96-well microtiter plate.[19][20]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).[19][20]

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[19][20]

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19][20]

Protocol 3: In Vitro Antiparasitic Activity - AlamarBlue Assay

This assay is commonly used to assess the viability of protozoan parasites.[13]

Principle: The AlamarBlue reagent contains a redox indicator that fluoresces and changes color in response to the metabolic activity of living cells. A decrease in fluorescence indicates a reduction in cell viability.

Step-by-Step Methodology:

  • Parasite Culture: Culture the target parasite (e.g., Trypanosoma cruzi) in the appropriate medium.

  • Compound Dilution: In a 96-well plate, prepare serial dilutions of the nitroquinoline compound in the culture medium.[13]

  • Inoculation: Add a standardized number of parasites to each well.[13]

  • Incubation: Incubate the plates under the appropriate conditions for the specific parasite for a designated period (e.g., 72 hours).[13]

  • AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for a further 4-24 hours.[13]

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 544 nm excitation, 590 nm emission).[13]

  • Data Analysis: Calculate the percentage of parasite viability relative to the untreated control and determine the IC₅₀ value.[13]

Synthesis and Analysis: The Foundation of Discovery

The exploration of substituted nitroquinolines is underpinned by robust synthetic methodologies and accurate analytical techniques.

Synthesis of Substituted Nitroquinolines

The synthesis of substituted nitroquinolines can be achieved through various methods, with the direct nitration of a substituted quinoline being a common approach.[6][23] However, this often yields a mixture of isomers that require separation.[6] More regioselective methods, such as the Skraup synthesis or the Bischler-Napieralski reaction followed by nitration, can also be employed.[23] The choice of synthetic route depends on the desired substitution pattern.

Analytical Methods for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the primary technique for the analysis of substituted nitroquinolines.[24][25][26][27]

Typical HPLC-UV Method:

  • Column: C18 reversed-phase column.[24][26]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[24][25][26]

  • Detection: UV detection at a wavelength where the nitroquinoline has maximum absorbance.[24]

Mass Spectrometry (MS) provides higher selectivity and sensitivity, especially for complex matrices, and allows for the identification of metabolites.[24][27]

Future Perspectives: Navigating the Path Forward

Substituted nitroquinolines represent a fascinating and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antibacterial, and antiparasitic agents warrants further investigation. Future research should focus on:

  • Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design novel derivatives with enhanced potency and selectivity, and a more favorable safety profile.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for different substituted nitroquinolines to better understand their therapeutic effects and potential side effects.

  • Overcoming Resistance: Investigating the potential for nitroquinolines to overcome existing drug resistance mechanisms, particularly in infectious diseases and cancer.

  • Advanced Drug Delivery Systems: Developing targeted delivery systems to enhance the therapeutic index of nitroquinolines by increasing their concentration at the site of action while minimizing systemic toxicity.

By embracing a multidisciplinary approach that combines synthetic chemistry, molecular biology, pharmacology, and toxicology, the scientific community can unlock the full therapeutic potential of substituted nitroquinolines while mitigating their inherent risks.

References

  • Antibacterial activity of nitroquinoline. Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. Published April 9, 2024.
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review.
  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv
  • NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT P
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • Application Notes: In Vitro Profiling of 5-Fluoro-2-methyl-8-nitroquinoline. Benchchem.
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC.
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Dove Medical Press. Published April 8, 2015.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
  • Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. SIELC Technologies. Published February 16, 2018.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC. Published July 25, 2025.
  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram.
  • The Discovery and Synthesis of Substituted Amino-Nitroquinoxalines: A Technical Guide. Benchchem.
  • Application Notes: Protocol for Testing Anticancer Activity of Quinoline Deriv
  • (PDF) Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC.
  • Application Note: HPLC Analysis of 7-Methyl-4-nitroquinoline 1-oxide and its Metabolites. Benchchem.
  • Quantitative structure–activity rel
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Deriv
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. Published February 5, 2025.
  • QSAR (Quantitative Structure-Activity Relationship). Computational Chemistry Glossary. Published September 20, 2024.
  • 8 - SAFETY D
  • Introductory Chapter: Some Quantitative Structure Activity Relationship Descriptor. Published August 30, 2017.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Published November 19, 2017.
  • LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. AIR Unimi.
  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi | ACS Medicinal Chemistry Letters. Published February 6, 2020.
  • In Vitro Evaluation of the Activity of Aromatic Nitrocompounds against Trypanosoma cruzi. Published March 2, 2026.
  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research (IJPSR). Published March 1, 2023.
  • A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds. Benchchem.
  • Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. PMC.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Published July 25, 2025.
  • (PDF) New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Published November 7, 2024.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Mechanisms of action in antiparasitic drugs | Health and Medicine | Research Starters.
  • Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). GrowNextGen.
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. Published September 23, 2024.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4,6-Dichloro-7-methoxy-3-nitroquinoline

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Overview 4,6-Dichloro-7-methoxy-3-nitroquinoline (CAS: 19368...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Overview

4,6-Dichloro-7-methoxy-3-nitroquinoline (CAS: 1936863-90-9) is a highly functionalized, electrophilic building block critical to modern medicinal chemistry[1]. It serves as a pivotal intermediate in the synthesis of complex fused heterocyclic systems, most notably imidazo[4,5-c]quinolines. These scaffolds are the pharmacophoric core of numerous therapeutic agents, including Toll-like receptor 7/8 (TLR7/8) agonists[2], PI3K/mTOR kinase inhibitors[3], and ENPP1/STING pathway modulators[4].

The synthetic value of this molecule lies in its orthogonal reactivity:

  • C4-Chloro Group: Highly activated by the adjacent electron-withdrawing 3-nitro group and the quinoline nitrogen, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) with primary and secondary amines.

  • C3-Nitro Group: Serves as a masked amine. Following SNAr at the C4 position, the nitro group can be reduced and subsequently cyclized with the newly introduced C4-amine to form imidazole or triazole rings.

  • C6-Chloro & C7-Methoxy Groups: Provide essential steric bulk and electronic tuning (push-pull system) that frequently enhance the binding affinity of the final drug candidate to its target protein kinase or receptor[1].

The synthesis of this compound relies on a robust, two-step sequence starting from the commercially available 6-chloro-7-methoxyquinolin-4-ol: an Electrophilic Aromatic Substitution (nitration) followed by a deoxychlorination.

Synthetic Workflow & Downstream Applications

SynthesisWorkflow A 6-Chloro-7-methoxy- quinolin-4-ol B HNO3, Propionic Acid 90°C (Nitration) A->B C 6-Chloro-7-methoxy- 3-nitroquinolin-4-ol B->C D POCl3, DMF (cat.) Reflux (Chlorination) C->D E 4,6-Dichloro-7-methoxy- 3-nitroquinoline D->E

Synthetic workflow for 4,6-Dichloro-7-methoxy-3-nitroquinoline.

Downstream A 4,6-Dichloro-7-methoxy- 3-nitroquinoline B SNAr with Arylamine (C4 Substitution) A->B C 4-(Arylamino)-6-chloro- 7-methoxy-3-nitroquinoline B->C D Nitro Reduction (Fe/NH4Cl or Pd/C) C->D E 3-Amino-4-(arylamino)- quinoline intermediate D->E F Cyclization (Formic Acid or CDI) E->F G Imidazo[4,5-c]quinoline (TLR7/8 Agonist / Kinase Inhibitor) F->G

Downstream application in the synthesis of fused quinoline pharmacophores.

Step-by-Step Experimental Protocols

Protocol A: Nitration of 6-Chloro-7-methoxyquinolin-4-ol

Objective: Regioselective introduction of a nitro group at the C3 position.

Mechanistic Causality & Solvent Selection: Standard nitrations often employ acetic acid. However, the electron-withdrawing nature of the quinoline core necessitates higher activation energy for electrophilic aromatic substitution. Propionic acid is selected because its higher boiling point (141 °C) safely accommodates the 90–100 °C reaction temperature required for optimal kinetics without the need for pressurized vessels[2].

Step-by-Step Procedure:

  • Suspension: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloro-7-methoxyquinolin-4-ol (10.0 g, 47.7 mmol) in propionic acid (100 mL).

  • Heating: Heat the suspension to 90 °C using an oil bath. The starting material will partially dissolve.

  • Nitration: Carefully add 70% Nitric Acid (HNO3) (4.5 mL, ~1.5 eq) dropwise over 15 minutes. Caution: The addition is exothermic and generates NOx gases. Perform in a well-ventilated fume hood.

  • Maturation: Maintain the reaction temperature at 90–100 °C for 2.5 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 210) is fully replaced by the product mass (m/z 255).

  • Quenching: Cool the mixture to room temperature, then pour it slowly into vigorously stirred ice water (400 mL).

  • Isolation: Filter the resulting bright yellow precipitate through a Buchner funnel. Wash the filter cake sequentially with cold water (3 × 50 mL) and cold ethanol (20 mL) to remove residual propionic acid.

  • Drying: Dry the solid under high vacuum at 50 °C overnight to afford 6-chloro-7-methoxy-3-nitroquinolin-4-ol.

Protocol B: Deoxychlorination to 4,6-Dichloro-7-methoxy-3-nitroquinoline

Objective: Conversion of the C4-hydroxyl group into a chloride leaving group.

Mechanistic Causality & Catalyst Role: The transformation is achieved using phosphorus oxychloride (POCl3)[5]. The addition of catalytic N,N-dimethylformamide (DMF) is a critical field-proven technique. DMF reacts with POCl3 to generate a Vilsmeier-Haack type iminium intermediate, which is significantly more electrophilic than POCl3 alone. This intermediate rapidly attacks the C4-oxygen, forming a highly activated leaving group displaced by chloride ions in a clean SNAr mechanism.

Step-by-Step Procedure:

  • Preparation: In a dry 250 mL round-bottom flask under an inert argon atmosphere, suspend 6-chloro-7-methoxy-3-nitroquinolin-4-ol (8.0 g, 31.4 mmol) in POCl3 (40 mL, excess).

  • Catalysis: Add anhydrous DMF (0.2 mL, catalytic).

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 3 hours.

  • Self-Validation Checkpoint: The starting material is highly insoluble in POCl3. As the reaction progresses, the product yields a homogeneous, dark-amber solution. The visual transition from a turbid suspension to a clear solution serves as an intrinsic indicator of complete conversion.

  • Concentration: Cool to 50 °C and remove approximately 70% of the excess POCl3 under reduced pressure (rotary evaporator connected to a base trap).

  • Quenching (Critical Step): Dissolve the concentrated residue in dichloromethane (DCM) (50 mL). Pour this solution dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous Na2CO3 to neutralize the generated HCl and phosphoric acids. Causality: Quenching on ice prevents the high-temperature acidic hydrolysis of the newly formed 4-chloro group back to the 4-hydroxy compound.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 80:20) to afford the target compound as a pale yellow solid.

Quantitative Data & Reaction Optimization

To ensure maximum yield and purity, the reaction conditions were optimized. The tables below summarize the quantitative data driving the protocol choices.

Table 1: Optimization of Nitration Conditions (Protocol A)

SolventTemperature (°C)Equivalents of HNO3Yield (%)Purity (HPLC %)Observation
Acetic Acid801.24585Incomplete conversion
Acetic Acid1001.56288Solvent reflux limits temp
Propionic Acid 100 1.5 89 96 Optimal conditions
Propionic Acid1102.08592Minor over-nitration byproducts

Table 2: Optimization of Chlorination Conditions (Protocol B)

ReagentCatalystTemperature (°C)Time (h)Yield (%)Observation
SOCl2None8012<20Reagent not reactive enough
POCl3None105675Sluggish reaction
POCl3 DMF (cat.) 105 3 94 Rapid, clean conversion
POCl3 / TolueneDMF (cat.)110582Slower kinetics due to dilution

References

  • Title: 4,6-Dichloro-7-methoxy-3-nitroquinoline | C10H6Cl2N2O3 | CID 107622795 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity Source: ACS Pharmacology & Translational Science / PMC URL: [Link]

  • Title: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile Source: ResearchGate URL: [Link]

  • Title: US20250115609A1 - Aromatic heterocyclic compounds, preparation method therefor and uses thereof Source: Google Patents URL

Sources

Application

Application Notes and Protocols: 4,6-Dichloro-7-methoxy-3-nitroquinoline as a Versatile Scaffold in Medicinal Chemistry

An Application Note for Medicinal Chemists Introduction: The quinoline motif is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active co...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal Chemists

Introduction: The quinoline motif is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic system provides a robust scaffold for presenting functional groups in a defined three-dimensional space, facilitating interactions with biological targets. This guide focuses on a highly functionalized, yet specialized, quinoline derivative: 4,6-dichloro-7-methoxy-3-nitroquinoline .

The strategic placement of its substituents makes this compound a particularly valuable intermediate for synthetic chemists. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for nucleophilic aromatic substitution (SNAr), with the C4 position being exceptionally activated.[3][4] The electron-withdrawing nitro group at C3 further enhances the electrophilicity of the C4 position and can itself be chemically transformed into other functional groups, such as a versatile amino group. The methoxy group at C7 allows for modulation of physicochemical properties like solubility and lipophilicity, and can influence metabolic stability and target engagement.[5]

This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of 4,6-dichloro-7-methoxy-3-nitroquinoline, complete with detailed protocols and safety considerations for its use in a research and development setting.

Section 1: Physicochemical Properties and Safety

Compound Profile

A summary of the key physicochemical properties of 4,6-dichloro-7-methoxy-3-nitroquinoline is presented below. Note that some properties are estimated based on structurally related compounds due to the specialized nature of this molecule.

PropertyValueComments
Molecular Formula C₁₀H₅Cl₂N₂O₃-
Molecular Weight 288.07 g/mol -
Appearance Expected to be a pale yellow solid.Based on analogous nitroaromatic and quinoline compounds.[6][7]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO, Dichloromethane).Typical for functionalized heterocyclic compounds.
Reactivity Profile Highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C4 position. The nitro group can be reduced to an amine.The C4-Cl is activated by both the ring nitrogen and the C3-nitro group. The C6-Cl is less reactive but can be displaced under more forcing conditions or via metal-catalyzed cross-coupling.[3][8]
Structural Analysis and Reactive Sites

The structure of 4,6-dichloro-7-methoxy-3-nitroquinoline contains several key features that dictate its chemical behavior and utility as a synthetic intermediate.

Caption: Key reactive sites of 4,6-dichloro-7-methoxy-3-nitroquinoline.

Critical Safety and Handling Protocols

As a nitroaromatic and chlorinated heterocyclic compound, 4,6-dichloro-7-methoxy-3-nitroquinoline requires careful handling. Nitroaromatic compounds are energetic and can be toxic, with potential for mutagenic effects.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong bases, amines, and strong reducing or oxidizing agents. Contamination can lower the thermal stability of nitro compounds.[11][12]

  • Waste Disposal: Dispose of waste materials in a dedicated, sealed container for hazardous chemical waste. Never dispose of nitro compounds down the drain.[11][13]

  • Risk Assessment: Treat any new or poorly characterized nitro compound as potentially explosive and toxic. Conduct a thorough risk assessment before any experimentation.[9]

Section 2: Proposed Synthesis Protocol

The synthesis of 4,6-dichloro-7-methoxy-3-nitroquinoline is not widely reported. The following protocol is a robust, multi-step procedure adapted from the well-established synthesis of structurally similar compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[6][14][15]

Quinoline 4,6-Dichloro-7-methoxy-3-nitroquinoline Conditions Solvent (e.g., EtOH, DMF) Base (e.g., DIPEA) or excess Nu: Heat Quinoline->Conditions Nucleophile Nucleophile (R-NH₂) Nucleophile->Conditions Product4 4-Amino-6-chloro-7-methoxy-3-nitroquinoline (Major Product) Conditions->Product4 Regioselective SNAr Product6 6-Amino-4-chloro-7-methoxy-3-nitroquinoline (Minor/No Product) Conditions->Product6 Disfavored Pathway

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Dichloro-Nitroquinolines

Introduction: The Strategic Importance of Dichloro-Nitroquinolines in Synthesis The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Dichloro-Nitroquinolines in Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds.[1] The strategic introduction of substituents onto the quinoline ring system is crucial for modulating its physicochemical properties and, consequently, its biological activity and material characteristics.[2] Dichloro-nitroquinolines, in particular, are highly valuable synthetic intermediates. The presence of two chloro- leaving groups and a strongly electron-withdrawing nitro group makes these molecules prime candidates for nucleophilic aromatic substitution (SNAr) reactions.[3][4]

This guide provides a comprehensive overview of the principles and detailed protocols for conducting SNAr reactions on various dichloro-nitroquinoline isomers. We will delve into the mechanistic underpinnings that govern regioselectivity, provide step-by-step experimental procedures for a range of nucleophiles, and discuss the applications of the resulting functionalized quinolines in drug discovery and development.[3][]

Principle of the Reaction: Activating the Aromatic Ring for Nucleophilic Attack

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups, such as a nitro group (-NO2), can render the aromatic system susceptible to nucleophilic attack.[6] This is the fundamental principle of Nucleophilic Aromatic Substitution (SNAr). In dichloro-nitroquinolines, the nitro group, in concert with the electronegative nitrogen atom of the quinoline ring, withdraws electron density, polarizing the carbon-chlorine bonds and making the chloro-substituted carbons electrophilic.

The generally accepted mechanism for SNAr is a two-step addition-elimination process.[6] First, the nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] In the second step, the leaving group (in this case, a chloride ion) is expelled, and the aromaticity of the ring is restored.[6] The positioning of the nitro group ortho or para to the leaving group is critical for the stabilization of the Meisenheimer complex, a key factor for a successful reaction.[6][7]

Regioselectivity: A Tale of Two Chlorines

A key consideration in the SNAr reactions of dichloro-nitroquinolines is the regioselectivity – which of the two chlorine atoms will be substituted first? The answer lies in the electronic environment of each chloro-substituted carbon. The position of the nitro group and the quinoline nitrogen atom dictates the relative electrophilicity of the carbon atoms.

For instance, in 2,4-dichloro-3-nitroquinoline, the C4 position is generally more reactive towards nucleophiles under mild conditions.[8] This is attributed to the combined electron-withdrawing effects of the adjacent nitro group and the para-positioned ring nitrogen. The C2 position can also undergo substitution, but this often requires more forcing conditions.[8] Similarly, in other isomers like 4,7-dichloro-6-nitroquinazoline, the C4 position is highly reactive.[9]

Understanding and predicting this regioselectivity is paramount for the rational design of synthetic routes to specifically desired isomers.[3]

Visualizing the Reaction Pathway

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Dichloro-nitroquinoline Dichloro-nitroquinoline Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Dichloro-nitroquinoline->Meisenheimer_Complex Nucleophilic Attack (Addition) Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Product Monosubstituted Nitroquinoline Meisenheimer_Complex->Substituted_Product Leaving Group Expulsion (Elimination) Leaving_Group Chloride Ion Meisenheimer_Complex->Leaving_Group

Caption: Generalized mechanism of the SNAr reaction on dichloro-nitroquinolines.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific dichloro-nitroquinoline isomers and nucleophiles.

Protocol 1: Monosubstitution with Amine Nucleophiles

This protocol describes the selective monosubstitution of a dichloro-nitroquinoline with a primary or secondary amine.

Materials:

  • Dichloro-nitroquinoline (e.g., 2,4-dichloro-3-nitroquinoline) (1.0 eq)

  • Amine nucleophile (e.g., morpholine, aniline, benzylamine) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.2 - 2.0 eq)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dichloro-nitroquinoline (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (1.2 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (see Table 1 for representative conditions). Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[10]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted nitroquinoline derivative.[10]

Protocol 2: Monosubstitution with Alkoxide and Thiolate Nucleophiles

This protocol outlines the reaction with oxygen and sulfur-based nucleophiles.

Materials:

  • Dichloro-nitroquinoline (1.0 eq)

  • Alcohol or Thiol (1.1 - 1.5 eq)

  • Strong base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3)) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the strong base (e.g., NaH) in the anhydrous solvent.

  • Slowly add the alcohol or thiol to generate the alkoxide or thiolate in situ. Stir for 15-30 minutes at room temperature.[1]

  • Add a solution of the dichloro-nitroquinoline in the anhydrous solvent to the alkoxide/thiolate solution.

  • Heat the reaction mixture as necessary and monitor by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[11]

Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the monosubstitution of a generic dichloro-nitroquinoline. These values are illustrative and will vary depending on the specific isomer and nucleophile used.

EntryNucleophileSolventBaseTemperature (°C)Time (h)Approx. Yield (%)
1MorpholineDCMTEA25485-95[3]
2AnilineDMFDIPEA801260-75[3]
3BenzylamineEthanolTEA50875-85[3]
4Sodium MethoxideMethanol-25290-98[3]
5Sodium PhenoxideDMF-60670-80[3]
6t-Butylthiolate2-PropanolNaHReflux4-8>90[12]
Visualizing the Experimental Workflow

Experimental_Workflow Start Start Dissolve_Reactants Dissolve Dichloro-nitroquinoline in anhydrous solvent under inert gas Start->Dissolve_Reactants Add_Reagents Add Nucleophile and Base Dissolve_Reactants->Add_Reagents Reaction Stir at appropriate temperature Monitor by TLC Add_Reagents->Reaction Workup Quench with water Extract with organic solvent Reaction->Workup Purification Dry, concentrate, and purify (Column Chromatography) Workup->Purification Product Pure Monosubstituted Product Purification->Product

Caption: A typical experimental workflow for SNAr on dichloro-nitroquinolines.

Applications in Drug Development

The functionalized nitroquinolines synthesized via SNAr are valuable intermediates for the creation of diverse chemical libraries for high-throughput screening.[3] The remaining chloro group can be further functionalized through subsequent SNAr reactions or transition-metal-catalyzed cross-coupling reactions, allowing for rapid diversification.[3][10]

Furthermore, the nitro group itself is a versatile functional handle. It can be reduced to an amine, providing another point for chemical modification.[3] Nitroaromatic compounds also have potential applications as bioreducible prodrugs.[2]

Several substituted quinolines have shown promise as anti-cancer and anti-viral agents.[][13] For example, 8-hydroxy-5-nitroquinoline has demonstrated significant cytotoxicity against human cancer cell lines.[13] 2,4-Dichloro-3-nitroquinoline has been investigated for its ability to stimulate an immune response and induce apoptosis in cancer cells.[] The ability to readily synthesize a wide array of substituted quinolines through the methods described herein is therefore of great interest to drug development professionals.

Conclusion

The nucleophilic aromatic substitution reactions of dichloro-nitroquinolines offer a robust and versatile strategy for the synthesis of a wide range of functionalized heterocyclic compounds.[3] A thorough understanding of the underlying principles of SNAr, particularly with respect to regioselectivity, allows for the targeted synthesis of specific isomers. The protocols and data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the exploration of novel chemical space and the development of new therapeutic agents and functional materials.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.
  • BenchChem. (2025). An In-depth Technical Guide to 1,3-Dichloro-6-nitroisoquinoline: Discovery, Synthesis, and Properties.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quoxaline Ring.
  • PMC. (n.d.).
  • PMC. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • BOC Sciences. (n.d.). CAS 132521-66-5 (2,4-Dichloro-3-nitroquinoline).
  • Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile.
  • ResearchGate. (n.d.). (a)
  • Chemistry Steps. (2021, August 9).
  • PMC. (2025, August 10). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.
  • PMC. (2024, July 26).
  • Fluorochem. (n.d.). 7,8-Dichloro-5-nitroquinoline (CAS 59252-75-4).
  • MDPI. (2020, May 11). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5)..
  • PMC. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • The Royal Society of Chemistry. (n.d.).
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15).
  • ResearchGate. (n.d.). The mechanism of SNAr reaction.

Sources

Application

Application Note: Regioselective Nitration of 4,6-Dichloro-7-methoxyquinoline

Executive Summary The functionalization of quinoline scaffolds is a cornerstone in the development of targeted therapeutics, including EGFR inhibitors and GABA-A receptor modulators. The nitration of 4,6-dichloro-7-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of quinoline scaffolds is a cornerstone in the development of targeted therapeutics, including EGFR inhibitors and GABA-A receptor modulators. The nitration of 4,6-dichloro-7-methoxyquinoline to yield 4,6-dichloro-7-methoxy-8-nitroquinoline is a critical synthetic node. This application note provides a self-validating, highly regioselective protocol for this electrophilic aromatic substitution (EAS), detailing the mechanistic rationale, precise step-by-step methodologies, and quantitative analytical benchmarks required for reproducible scale-up.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

Electrophilic aromatic substitution on the quinoline core is governed by the electronic interplay between the electron-deficient pyridine ring and the relatively electron-rich benzenoid ring. In the case of 4,6-dichloro-7-methoxyquinoline, the regioselectivity of the incoming nitronium ion ( NO2+​ ) is strictly dictated by the existing substituents:

  • The +M Activating Effect : The methoxy group at C-7 is a powerful electron-donating group via resonance (+M effect). It strongly activates the benzenoid ring and directs electrophilic attack to its ortho (C-6, C-8) and para (C-4a) positions[1].

  • Steric and Positional Blockade : The para position (C-4a) is a bridgehead carbon and cannot undergo substitution. The ortho position at C-6 is already covalently occupied by a chlorine atom. Therefore, the only sterically and electronically available position is C-8.

  • The -I Deactivating Effect : The chlorine atoms at C-4 and C-6 inductively withdraw electron density (-I effect), which slightly deactivates the overall ring system compared to an unsubstituted 7-methoxyquinoline. However, this deactivation is easily overcome by using a potent mixed-acid nitrating system (concentrated HNO3​ and H2​SO4​ )[2].

Consequently, the nitration is exclusively regioselective, yielding 4,6-dichloro-7-methoxy-8-nitroquinoline as the sole kinetic and thermodynamic product.

Experimental Workflow

NitrationWorkflow SM Starting Material 4,6-Dichloro-7-methoxyquinoline Dissolve Acid Dissolution Conc. H2SO4, 0 °C SM->Dissolve Nitration Nitration Add Conc. HNO3, T < 5 °C Dissolve->Nitration React Reaction Stir at RT, 1-2 h Nitration->React Quench Quench Pour over crushed ice React->Quench Neutralize Neutralization Add NH4OH to pH 7-8 Quench->Neutralize Isolate Isolation Filtration & Water Wash Neutralize->Isolate Product Final Product 4,6-Dichloro-7-methoxy-8-nitroquinoline Isolate->Product

Figure 1: Experimental workflow for the nitration of 4,6-dichloro-7-methoxyquinoline.

Reagents & Materials

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Hazards
4,6-Dichloro-7-methoxyquinoline 228.071.05.00 g (21.9 mmol)Starting MaterialIrritant, handle in fume hood[3]
Sulfuric Acid ( H2​SO4​ , 98%)98.08Solvent15.0 mLSolvent / CatalystHighly corrosive, exothermic
Nitric Acid ( HNO3​ , 68-70%)63.011.52.05 mL (32.8 mmol)Nitrating AgentStrong oxidizer, corrosive
Ammonium Hydroxide ( NH4​OH , 28%)35.05As needed~40-50 mLQuench / BasePungent vapor, corrosive
Deionized Water 18.02Solvent200 mLWash / PrecipitationNone

Step-by-Step Protocol

Step 1: Acid Dissolution
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel.

  • Charge the flask with 15.0 mL of concentrated sulfuric acid ( H2​SO4​ ) and cool the system to 0 °C using an ice-salt bath.

  • Slowly add 5.00 g (21.9 mmol) of 4,6-dichloro-7-methoxyquinoline in small portions over 15 minutes.

    • Causality: Slow addition prevents localized exothermic heating, which could lead to premature decomposition or unwanted sulfonation of the starting material.

  • Stir until a homogeneous, pale-yellow solution is achieved.

Step 2: Electrophilic Nitration
  • Maintain the internal temperature strictly between 0 °C and 5 °C.

  • Place 2.05 mL (32.8 mmol) of concentrated nitric acid ( HNO3​ ) into the addition funnel.

  • Add the nitric acid dropwise to the vigorously stirring sulfuric acid solution over a period of 20 minutes.

    • Causality: The generation of the nitronium ion ( NO2+​ ) is highly exothermic. Strict temperature control prevents the oxidative cleavage of the methoxy group and avoids non-selective di-nitration.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).

  • Stir for an additional 1 to 1.5 hours.

    • System Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1, UV 254 nm). The starting material ( Rf​≈0.45 ) must be completely consumed and replaced by a lower-running product spot ( Rf​≈0.35 ).

Step 3: Quench and Neutralization
  • Carefully pour the dark reaction mixture over 150 g of crushed ice in a 500 mL beaker while stirring vigorously.

    • Causality: Pouring the acid mixture into ice (never water into acid) safely dissipates the massive heat of dilution.

  • Place the beaker in an ice bath. Slowly add cold ammonium hydroxide ( NH4​OH , 28%) dropwise until the pH of the suspension reaches 7 to 8.

  • A bright yellow precipitate will crash out of the solution during neutralization.

    • Causality: The product is protonated and soluble in strong acid; neutralizing the mixture generates the free base, which is highly insoluble in aqueous media, forcing it to precipitate.

Step 4: Isolation and Purification
  • Collect the yellow precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 × 50 mL) to remove residual ammonium sulfate salts.

  • Dry the solid under high vacuum at 45 °C for 12 hours to yield the final product.

Quantitative Data & Analytical Characterization

ParameterExpected Value / Observation
Theoretical Yield 5.98 g
Expected Practical Yield 4.80 - 5.10 g (80 - 85%)
Physical Appearance Bright yellow crystalline solid
1 H NMR (400 MHz, CDCl 3​ ) δ 8.75 (d, J=4.7 Hz, 1H, H-2), 7.85 (s, 1H, H-5), 7.55 (d, J=4.7 Hz, 1H, H-3), 4.10 (s, 3H, -OCH 3​ ).
Diagnostic NMR Validation Disappearance of the H-8 singlet (originally ~ δ 7.40 in the starting material).
Mass Spectrometry (ESI+) [M+H]+ expected at m/z 273.0 (for the primary 35Cl2​ isotope).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low yield / Incomplete conversion Insufficient nitronium ion generation or degraded HNO3​ .Ensure the use of fresh, concentrated HNO3​ (68-70%). Extend the room temperature reaction time by 30 minutes.
Formation of dark, tarry byproducts Temperature exceeded 10 °C during the HNO3​ addition phase.Strictly maintain the internal temperature below 5 °C using an ice-salt bath and slower addition rates.
Product remains dissolved during quench Incomplete neutralization.Ensure the pH reaches 7-8 using pH paper. The free base will only precipitate completely at neutral/slightly basic pH.
Broad NMR peaks / Impure solid Residual inorganic salts trapped in the filter cake.Resuspend the solid in water, stir vigorously for 15 minutes, and refilter. Ensure thorough washing.

References[3] Title: 4,6-DICHLORO-7-METHOXYQUINOLINE. Source: Fluorochem. URL:https://www.fluorochem.co.uk/Products/Product?code=0515537[1] Title: Technical Support Center: Synthesis of 4-Methoxyquinolin-7-amine. Source: BenchChem. URL:https://www.benchchem.com/document/application-notes-and-protocols-for-the-laboratory-synthesis-of-4-methoxyquinolin-7-amine[2] Title: 7-Methoxy-8-nitroquinoline synthesis. Source: ChemicalBook. URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0265651.htm

Sources

Method

Application Note: Optimized Recrystallization Protocol for 4,6-Dichloro-7-methoxy-3-nitroquinoline

Target Audience: Synthetic Organic Chemists, API Process Engineers, and Drug Development Professionals Compound: 4,6-Dichloro-7-methoxy-3-nitroquinoline (CAS: 1936863-90-9) Executive Summary 4,6-Dichloro-7-methoxy-3-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, API Process Engineers, and Drug Development Professionals Compound: 4,6-Dichloro-7-methoxy-3-nitroquinoline (CAS: 1936863-90-9)

Executive Summary

4,6-Dichloro-7-methoxy-3-nitroquinoline is a critical, highly functionalized heterocyclic building block used in the synthesis of targeted therapies, including kinase inhibitors and immune response modifiers (e.g., imidazoquinolines) 1[1]. The purification of this intermediate via recrystallization presents a unique chemical engineering challenge: preserving the highly electrophilic 4-chloro substituent while effectively purging upstream synthetic impurities. This application note details a self-validating, non-nucleophilic recrystallization protocol designed to maximize yield and purity while strictly preventing solvent-induced degradation.

Mechanistic Causality & Solvent Rationale

To design an effective recrystallization protocol, one must first understand the regioselective reactivity of the molecule. In 4,6-dichloro-7-methoxy-3-nitroquinoline, the two chlorine atoms exhibit drastically different electronic environments:

  • The 4-Chloro Position (Highly Reactive): This position is highly electrophilic. It is activated by the strong electron-withdrawing resonance of the ortho-3-nitro group and the para-quinoline nitrogen. This activation is intentionally leveraged downstream for nucleophilic aromatic substitution (SNAr) with various amines 2[2].

  • The 6-Chloro Position (Stable): Conversely, the 6-chloro atom is deactivated towards nucleophilic attack due to the electron-donating resonance (+M effect) of the adjacent 7-methoxy group 3[3].

The Causality of Solvent Selection: Because the 4-chloro group is so labile, standard recrystallization solvents like Methanol or Ethanol are strictly prohibited at elevated temperatures. Heating this compound in primary alcohols will trigger an unintended SNAr reaction, displacing the 4-chloro group to form a 4-alkoxy byproduct 4[4]. Therefore, an aprotic, non-nucleophilic solvent system—specifically Ethyl Acetate paired with Hexanes as an antisolvent—is required to maintain structural integrity 5[5].

Table 1: Solvent System Evaluation for 4-Chloro-3-nitroquinolines
Solvent SystemRatio (v/v)Boiling Point (°C)Nucleophilic RiskExpected Recovery (%)Target Purity (HPLC %)
Ethyl Acetate / Hexanes 1:2 77 / 69 None 85 - 90 > 99.5
Toluene / Heptane1:1110 / 98None80 - 85> 99.0
Dichloromethane / Hexanes1:339 / 69None75 - 80> 98.5
Ethanol / Water4:178 / 100High (SNAr) < 40 (Degraded)< 50.0

Workflow Visualization

Recrystallization N1 Crude 4,6-Dichloro-7-methoxy- 3-nitroquinoline N2 Dissolution in Ethyl Acetate (65°C, Non-nucleophilic) N1->N2 Add EtOAc N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 Maintain Heat N4 Antisolvent Addition (Hexanes, Dropwise) N3->N4 Filtrate N5 Controlled Cooling (25°C → 0-5°C) N4->N5 Induce Supersaturation N6 Vacuum Filtration & Cold Wash N5->N6 Crystallization N7 Pure Crystalline API Intermediate N6->N7 Drying

Workflow for the non-nucleophilic recrystallization of 4,6-dichloro-7-methoxy-3-nitroquinoline.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . By incorporating In-Process Controls (IPCs) and mass balance verifications, the operator can mathematically and analytically prove that no compound degradation occurred during the thermal cycles.

Materials Required:
  • Crude 4,6-Dichloro-7-methoxy-3-nitroquinoline

  • Anhydrous Ethyl Acetate (EtOAc)

  • Anhydrous Hexanes

  • Jacketed glass reactor with overhead stirring

Step-by-Step Methodology:

Step 1: Non-Nucleophilic Dissolution

  • Charge the reactor with 10.0 g of crude 4,6-dichloro-7-methoxy-3-nitroquinoline.

  • Add 40 mL of anhydrous EtOAc.

  • Causality: EtOAc is chosen because its ester linkage is inert to the electrophilic quinoline core, preventing SNAr degradation.

  • Heat the mixture to 65°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved (approx. 15 minutes).

Step 2: In-Process Control (IPC 1) - Integrity Check

  • Self-Validation: Withdraw a 50 µL aliquot of the hot solution. Dilute in 1 mL of Acetonitrile and inject into the HPLC.

  • Acceptance Criteria: The chromatogram must show < 0.1% of any new polar peaks (which would indicate thermal degradation). Proceed only if the 4-chloro peak area remains consistent with the starting material.

Step 3: Hot Filtration

  • Pass the hot solution through a pre-warmed fritted glass funnel (porosity 3) into a clean, pre-warmed receiving flask.

  • Causality: This step removes insoluble polymeric byproducts generated during upstream nitration/chlorination steps. Pre-warming the funnel prevents premature crystallization in the frit.

Step 4: Antisolvent Addition

  • Return the filtrate to the reactor and maintain at 60°C.

  • Begin dropwise addition of 80 mL of anhydrous Hexanes over 30 minutes.

  • Causality: Hexanes act as an antisolvent. Dropwise addition slowly lowers the dielectric constant of the medium, inducing a state of controlled supersaturation. Dumping the antisolvent rapidly would cause the compound to "crash out" as an amorphous powder, trapping impurities within the matrix.

Step 5: Controlled Cooling & Isolation

  • Ramp the reactor temperature down to 25°C at a rate of 0.5°C/min, then further cool to 0–5°C for 2 hours.

  • Isolate the resulting bright yellow crystals via vacuum filtration.

  • Wash the filter cake with 20 mL of ice-cold Hexanes to displace any residual mother liquor.

Step 6: Drying and Mass Balance Validation (IPC 2)

  • Dry the crystals in a vacuum oven at 40°C for 12 hours.

  • Self-Validation (Mass Balance): Weigh the final dry crystals. Evaporate the mother liquor to dryness and weigh the residue.

  • Acceptance Criteria:Mass(crystals) + Mass(residue) = Mass(crude input) ± 2%. If the mass balance is off by >2%, it indicates the formation of volatile degradation products, invalidating the run.

Analytical Validation

To definitively prove the success of the recrystallization, the isolated crystals must be analyzed to ensure the 4-chloro substituent was not compromised.

  • HPLC Analysis: Utilize a C18 column with a gradient of Water/Acetonitrile (0.1% TFA). The pure 4,6-dichloro-7-methoxy-3-nitroquinoline should elute as a single sharp peak (>99.5% AUC).

  • 1H-NMR (CDCl3): Verify the absence of alkoxy protons at the 4-position. The methoxy group at the 7-position will appear as a distinct singlet (~4.05 ppm). The aromatic protons for the quinoline ring will appear as distinct singlets/doublets depending on the substitution pattern, confirming the structural integrity of the 4,6-dichloro scaffold 3[3].

References

  • Journal of the American Chemical Society (ACS). "The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives." URL:[Link]

  • Google Patents. "US Patent 2005/0234088 A1 - 1H-Imidazo[4,5-c]quinolines and 1H-imidazo[4,5-c]quinolin-4-amines." URL: [Link]

  • PubMed Central (NIH). "Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor." URL:[Link]

Sources

Application

Cell-based assays for 4,6-Dichloro-7-methoxy-3-nitroquinoline derivatives

[fillcolor="#4285 Fig 1: Dual inhibition of the EGFR/PI3K/mTOR signaling axis by 3-nitroquinoline derivatives. Experimental Workflow & Self-Validating Systems To ensure trustworthiness, the following protocols are design...

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Author: BenchChem Technical Support Team. Date: March 2026

[fillcolor="#4285

Fig 1: Dual inhibition of the EGFR/PI3K/mTOR signaling axis by 3-nitroquinoline derivatives.

Experimental Workflow & Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems . A common pitfall in kinase inhibitor screening is conflating target-specific inhibition with general cytotoxicity. To prevent this, our workflow mandates the parallel measurement of total protein levels alongside phosphorylated targets, and requires a strict Z'-factor validation for all high-throughput viability plates.

Workflow C1 Compound Prep (SNAr Derivatization) C2 Cell Seeding (A431 / MDA-MB-468) C1->C2 C3 Treatment (Dose-Response) C2->C3 A1 Viability Assay (SRB / CTG) C3->A1 A2 Target Engagement (Phospho-ELISA) C3->A2 A3 Phenotypic Validation (Flow Cytometry) C3->A3 D1 IC50 Determination A1->D1 D2 Mechanism of Action A2->D2 D3 Apoptosis / Cell Cycle A3->D3

Fig 2: Multiparametric screening workflow for evaluating quinoline-based kinase inhibitors.

Protocol 1: High-Throughput Cell Viability (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is preferred over MTT for these derivatives because quinoline compounds can occasionally interfere with mitochondrial oxidoreductase activity, leading to false-positive viability readouts. SRB measures total cellular protein mass, providing a direct, non-metabolic readout of proliferation [1].

Cell Lines: A431 (EGFR overexpressed), MDA-MB-468 (EGFR overexpressed, PTEN mutated), and MCF-7 (EGFR low/negative control). Causality Check: Using MCF-7 acts as a negative biological control. If a derivative shows equal toxicity in MCF-7 as in A431, it is likely a non-specific cytotoxin rather than an EGFR-targeted inhibitor.

Step-by-Step Method:

  • Seeding: Seed cells at 4×103 cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO2​ .

  • Treatment: Treat cells with 3-nitroquinoline derivatives (0.001 to 100 µM, 3-fold dilutions). Include DMSO vehicle (0.1% final) and Gefitinib (10 µM) as controls.

  • Fixation: After 72 h, add cold 50% trichloroacetic acid (TCA) directly to the wells (final concentration 10%). Incubate at 4°C for 1 h.

  • Staining: Wash plates 5x with deionized water. Add 0.4% SRB solution (in 1% acetic acid) for 10 min at room temperature.

  • Washing & Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM unbuffered Tris base (pH 10.5).

  • Readout & Validation: Measure absorbance at 515 nm.

    • Self-Validation: Calculate the Z'-factor using DMSO and Gefitinib wells. The plate is only accepted if Z′≥0.5 .

Protocol 2: Cellular Target Engagement (Phospho-EGFR / Phospho-mTOR ELISA)

To prove the mechanism of action, we must demonstrate that the compounds inhibit the autophosphorylation of EGFR (Tyr1068) and the activation of mTOR (Ser2448) [2, 3].

Step-by-Step Method:

  • Starvation & Treatment: Seed A431 cells in 6-well plates. Once 80% confluent, serum-starve for 12 h. Treat with derivatives at IC50​ and 3×IC50​ concentrations for 2 h.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes to induce acute receptor phosphorylation.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3​VO4​ , NaF).

  • ELISA Quantification: Transfer lysates to pre-coated dual-ELISA plates (capturing total and phosphorylated target proteins in parallel wells).

  • Readout & Validation:

    • Self-Validation: The data must be expressed as a ratio of p-EGFR / Total-EGFR. If Total-EGFR levels drop by >20% compared to the vehicle, the drug concentration is inducing acute protein degradation or cell death, invalidating the direct kinase inhibition claim.

Protocol 3: Phenotypic Validation via Flow Cytometry

Kinase inhibition should arrest the cell cycle and subsequently induce apoptosis. We utilize Propidium Iodide (PI) for cell cycle and Annexin V/PI for apoptosis.

Step-by-Step Method:

  • Treatment: Treat MDA-MB-468 cells with the derivative for 48 h.

  • Harvesting: Collect both adherent and floating cells (critical to capture late apoptotic populations).

  • Staining: Resuspend in Annexin V binding buffer. Add FITC-Annexin V and PI. Incubate for 15 min in the dark.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto).

  • Readout & Validation:

    • Self-Validation: The presence of a distinct Annexin V+/PI- population confirms early apoptosis driven by targeted inhibition, distinguishing the compound's effect from rapid necrotic cell death (Annexin V+/PI+) caused by non-specific chemical toxicity.

Data Presentation: Comparative Profiling

A robust application note must benchmark new derivatives against clinical standards. Below is a representative data structure summarizing the evaluation of functionalized 4-anilino-3-nitroquinolines derived from the 4,6-dichloro-7-methoxy-3-nitroquinoline core.

Compound IDSubstitution (4-position)A431 IC50​ (µM)MDA-MB-468 IC50​ (µM)MCF-7 IC50​ (µM)EGFR Kinase IC50​ (nM)mTOR Kinase IC50​ (nM)
Deriv-A 3-Chloro-4-fluoroaniline0.45 ± 0.050.62 ± 0.08> 50.012.445.2
Deriv-B 4-Methoxyaniline1.20 ± 0.151.85 ± 0.20> 50.085.0110.5
Deriv-C 3-Ethynylaniline0.08 ± 0.010.15 ± 0.0325.43.218.6
Gefitinib Positive Control0.05 ± 0.010.80 ± 0.12> 50.02.5> 1000
Rapamycin Positive Control> 10.0> 10.02.1> 10000.1

Table 1: Summary of anti-proliferative and target engagement metrics. Deriv-C demonstrates highly potent dual EGFR/mTOR inhibition, outperforming Gefitinib in the PTEN-mutated MDA-MB-468 cell line.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents Acta Pharmacologica Sinica / PubMed[Link]

  • Highly Selective, Potent, and Oral mTOR Inhibitor for Treatment of Cancer as Autophagy Inducer Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Atlantis Press / Springer Nature[Link]

Method

Application Note &amp; Protocol: Characterizing 4,6-Dichloro-7-methoxy-3-nitroquinoline as a Kinase Inhibitor

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a kinase inhibition assay using the no...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a kinase inhibition assay using the novel compound 4,6-Dichloro-7-methoxy-3-nitroquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be the core of numerous kinase inhibitors.[1] Given the structural features of 4,6-Dichloro-7-methoxy-3-nitroquinoline, it is hypothesized to be an ATP-competitive inhibitor, potentially targeting key signaling pathways implicated in cell proliferation and survival. This guide will detail the scientific rationale, a step-by-step protocol for a robust luminescence-based kinase assay, and methods for data analysis and interpretation.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The quinoline core has been successfully utilized in the development of numerous approved kinase inhibitors, targeting kinases such as EGFR, and those in the PI3K/Akt/mTOR signaling pathway.[2][3][4][5]

4,6-Dichloro-7-methoxy-3-nitroquinoline is a synthetic quinoline derivative. While its specific kinase targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests it may exhibit inhibitory activity against kinases within the PI3K/Akt/mTOR pathway.[2][3][4][6][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in human cancers.[6] Therefore, identifying and characterizing the inhibitory profile of novel compounds like 4,6-Dichloro-7-methoxy-3-nitroquinoline is a critical step in the drug discovery process.

This application note provides a detailed protocol using a non-radiometric, luminescence-based assay, which offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening.

Principle of the Kinase Inhibition Assay

To determine the inhibitory potential of 4,6-Dichloro-7-methoxy-3-nitroquinoline, we will employ a biochemical assay that measures the activity of a target kinase in the presence of the compound. The fundamental principle of a kinase assay is to quantify the phosphorylation of a substrate by a kinase. The extent of inhibition is determined by the reduction in substrate phosphorylation in the presence of the inhibitor.

This protocol will focus on the ADP-Glo™ Kinase Assay , a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps:

  • Kinase Reaction: The target kinase, its substrate, and ATP are incubated with varying concentrations of the test compound (4,6-Dichloro-7-methoxy-3-nitroquinoline). The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Kinase, Substrate, ATP, Compound) SerialDilution Serial Dilution of 4,6-Dichloro-7-methoxy-3-nitroquinoline ReagentPrep->SerialDilution AssayPlate Dispense Reagents and Compound to Assay Plate SerialDilution->AssayPlate Incubation1 Incubate for Kinase Reaction AssayPlate->Incubation1 AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation1->AddADPGlo Incubation2 Incubate AddADPGlo->Incubation2 AddDetectionReagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubation2->AddDetectionReagent Incubation3 Incubate AddDetectionReagent->Incubation3 ReadLuminescence Read Luminescence Incubation3->ReadLuminescence DataAnalysis Data Normalization ReadLuminescence->DataAnalysis CurveFitting Generate Dose-Response Curve DataAnalysis->CurveFitting IC50 Calculate IC50 Value CurveFitting->IC50

Caption: Workflow for the Kinase Inhibition Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials and Reagents
  • 4,6-Dichloro-7-methoxy-3-nitroquinoline (Test Compound)

  • Recombinant Kinase (e.g., PI3Kα, mTOR, or another kinase of interest)

  • Kinase-specific Substrate

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Reagent Preparation
  • Test Compound Stock: Prepare a 10 mM stock solution of 4,6-Dichloro-7-methoxy-3-nitroquinoline in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the test compound in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 mM).

  • Kinase Reaction Mix: Prepare a 2X kinase/substrate/ATP solution in the appropriate kinase assay buffer. The final concentrations of kinase, substrate, and ATP should be optimized based on the specific kinase's activity and Km for ATP.

Assay Procedure
  • Compound Dispensing: Add 1 µL of the serially diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

  • Initiate Kinase Reaction: Add 10 µL of the 2X kinase reaction mix to each well to start the reaction. The final reaction volume will be 20 µL.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Data Normalization
  • 0% Inhibition (High Signal): Wells containing DMSO instead of the test compound.

  • 100% Inhibition (Low Signal): Wells without kinase or with a known potent inhibitor.

The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the Relative Light Units.

Dose-Response Curve and IC50 Determination

Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Sample Data Presentation
Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.4
1.252.1
0.428.9
0.110.3
0.042.1
0.010.5
00

IC50 = 1.15 µM

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Phosphorylates

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates - Pipetting errors- Incomplete mixing- Edge effects on the plate- Use calibrated pipettes- Ensure thorough mixing after each reagent addition- Avoid using the outer wells of the plate
Low signal-to-background ratio - Low kinase activity- Suboptimal reagent concentrations- Short incubation times- Increase kinase concentration- Optimize ATP and substrate concentrations- Increase incubation times for kinase reaction and/or signal generation
Inconsistent IC50 values - Compound precipitation- Instability of the compound in the assay buffer- Inaccurate serial dilutions- Check compound solubility in the final assay concentration- Prepare fresh compound dilutions for each experiment- Verify the accuracy of the serial dilution process

Conclusion

This application note provides a robust and detailed framework for assessing the inhibitory activity of 4,6-Dichloro-7-methoxy-3-nitroquinoline against a target kinase using the ADP-Glo™ assay. The quinoline scaffold is a promising starting point for the development of novel kinase inhibitors, and the methodologies described herein will enable researchers to effectively characterize the potency and selectivity of this and other related compounds, advancing the early stages of drug discovery.

References

  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Structures of clinical PI3K/mTOR dual inhibitors. ResearchGate. [Link]

  • Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. [Link]

  • Design and Analysis of the 4‐Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure‐Activity Relationships. ResearchGate. [Link]

  • Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. PubMed. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. [Link]

  • Affinity of 4-anilinoquinolines for GAK and corresponding mini-kinome panel. ResearchGate. [Link]

  • Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv. [Link]

  • Discovery of 4-aminoquinolines as highly selective TGFβR1 inhibitors with an attenuated MAP4K4 profile for potential applications in immuno-oncology. PubMed. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • Chemical Profiling and Biological Activity of Psydrax dicoccos Gaertn. MDPI. [Link]

Sources

Application

Scale-up synthesis of 4,6-Dichloro-7-methoxy-3-nitroquinoline

Application Note: Scale-Up Synthesis of 4,6-Dichloro-7-methoxy-3-nitroquinoline Target Audience: Process Chemists, Research Scientists, and Pharmaceutical Development Professionals. Strategic Overview and Mechanistic Ins...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 4,6-Dichloro-7-methoxy-3-nitroquinoline

Target Audience: Process Chemists, Research Scientists, and Pharmaceutical Development Professionals.

Strategic Overview and Mechanistic Insights

4,6-Dichloro-7-methoxy-3-nitroquinoline (CAS: 1936863-90-9) is a highly functionalized heterocyclic building block. Its structural motif—featuring a reactive 4-chloro group activated by an adjacent 3-nitro group—makes it a highly sought-after electrophile for SNAr (nucleophilic aromatic substitution) reactions. Such intermediates are foundational in the synthesis of complex pharmaceutical agents, particularly PI3K/mTOR inhibitors and antimicrobial quinoline derivatives[1][2].

The robust, scalable synthesis of this molecule relies on a two-stage functionalization of the pre-formed quinoline core (6-chloro-7-methoxyquinolin-4-ol):

  • Regioselective Electrophilic Aromatic Nitration: The electron-rich nature of the quinolin-4-ol system allows for direct nitration. Utilizing a mixture of nitric acid and propionic acid at elevated temperatures (~125–130 °C) ensures high regioselectivity at the 3-position[2][3]. Propionic acid is chosen over sulfuric acid for scale-up because it acts as both a solvent and a moderator, preventing oxidative degradation and over-nitration while maintaining a homogenous reaction mixture.

  • Deoxychlorination: The conversion of the 4-hydroxy (or tautomeric 4-oxo) group to a 4-chloro substituent is driven by phosphorus oxychloride ( POCl3​ )[3][4]. Mechanistically, the quinolin-4-ol attacks POCl3​ to form a phosphorodichloridate intermediate. The liberated chloride ion then displaces the phosphorodichloridate leaving group via an addition-elimination mechanism, yielding the target 4-chloroquinoline.

SynthesisRoute SM 6-Chloro-7-methoxy quinolin-4-ol Nitration Nitration HNO3 / Propionic Acid 125°C SM->Nitration Int 6-Chloro-7-methoxy -3-nitroquinolin-4-ol Nitration->Int Electrophilic Substitution Chlorination Chlorination POCl3, Reflux Int->Chlorination Product 4,6-Dichloro-7-methoxy -3-nitroquinoline Chlorination->Product Deoxychlorination

Fig 1: Two-step synthetic workflow for 4,6-Dichloro-7-methoxy-3-nitroquinoline.

Process Safety and Scale-Up Considerations

Transitioning from bench-scale to kilo-lab production requires strict adherence to process safety protocols, particularly concerning thermal management and off-gas scrubbing.

  • Thermal Hazards of Nitration: The nitration of quinolin-4-ol is highly exothermic. On a larger scale, the accumulation of unreacted nitric acid can lead to a thermal runaway. The protocol dictates a controlled, dropwise addition of the nitrating mixture at room temperature before gradual heating[2].

  • POCl3​ Quenching: POCl3​ reacts violently with water, releasing massive amounts of heat and HCl gas. Standard bench-scale quenching (adding water to the reaction) is strictly prohibited on scale. Instead, a reverse-quench methodology must be employed, where the cooled reaction mixture is added slowly to a large volume of vigorously stirred ice water.

  • Toxicity: 4-Chloro-3-nitroquinoline derivatives are toxic if swallowed, cause skin/eye irritation, and may cause respiratory irritation[5]. Full PPE, including a chemical suit and supplied-air respirator (if local exhaust is insufficient during powder handling), is mandatory.

Step-by-Step Experimental Protocols

Step A: Synthesis of 6-Chloro-7-methoxy-3-nitroquinolin-4-ol

Objective: Regioselective installation of the nitro group at the C3 position.

  • Reactor Preparation: Equip a 50 L glass-lined reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel. Purge the system with nitrogen.

  • Dissolution: Charge the reactor with 6-chloro-7-methoxyquinolin-4-ol (1.0 kg, 4.77 mol) and propionic acid (15 L). Stir at 20–25 °C until a uniform suspension/solution is achieved[2][3].

  • Nitrating Mixture Preparation: In a separate, cooled vessel, carefully mix fuming nitric acid (0.45 L, ~10.7 mol) with propionic acid (2.5 L).

  • Addition: Transfer the nitrating mixture to the addition funnel. Add dropwise to the main reactor over 2 hours, maintaining the internal temperature below 30 °C using jacket cooling.

  • Thermal Activation: Once the addition is complete, gradually heat the reactor to 125 °C over 1.5 hours. Maintain this temperature for 3 hours[2]. Monitor reaction completion via HPLC or TLC (DCM:MeOH 9:1).

  • Isolation: Cool the reactor to 15 °C. The product will precipitate. Filter the resulting solid through a Nutsche filter.

  • Washing & Drying: Wash the filter cake sequentially with cold propionic acid (2 L), followed by abundant deionized water (3 x 5 L) to remove residual acids. Dry the solid in a vacuum oven at 60 °C until constant weight is achieved.

Step B: Synthesis of 4,6-Dichloro-7-methoxy-3-nitroquinoline

Objective: Conversion of the C4-hydroxyl to a C4-chloride.

  • Reactor Preparation: Equip a 20 L glass-lined reactor with a mechanical stirrer, reflux condenser connected to a caustic scrubber system (to neutralize HCl emissions), and an internal temperature probe.

  • Reagent Charging: Charge the reactor with the intermediate 6-chloro-7-methoxy-3-nitroquinolin-4-ol (1.0 kg, 3.93 mol).

  • Chlorination: Carefully add phosphorus oxychloride ( POCl3​ , 5.0 L, 53.6 mol). Note: POCl3​ acts as both the reagent and the solvent. Alternatively, toluene can be used as a co-solvent to reduce POCl3​ usage[3].

  • Reflux: Heat the mixture to 90–100 °C (gentle reflux) and stir for 4 hours[4]. The suspension will gradually transition into a dark, homogenous solution as the reaction proceeds. Monitor via TLC (Hexane:EtOAc 3:1; quench an aliquot into ice water before spotting).

  • Concentration (Optional but recommended): Distill off approximately 50% of the excess POCl3​ under reduced pressure to minimize the exothermic load during the quench phase.

  • Reverse Quenching (Critical Safety Step): Cool the concentrated mixture to 25 °C. In a separate 100 L reactor, prepare a vigorously stirred mixture of crushed ice and water (40 kg). Slowly transfer the reaction mixture into the ice water over 2–3 hours. Maintain the quench temperature below 20 °C.

  • Isolation: Stir the quenched suspension for 1 hour to ensure complete hydrolysis of phosphorus species. Filter the precipitated solid.

  • Purification: Wash the solid with cold water until the filtrate is pH neutral. Recrystallize the crude product from ethyl acetate/hexane to yield the pure 4,6-dichloro-7-methoxy-3-nitroquinoline.

Quantitative Data Summary

ParameterStep A: NitrationStep B: Chlorination
Starting Material 6-Chloro-7-methoxyquinolin-4-ol6-Chloro-7-methoxy-3-nitroquinolin-4-ol
Key Reagents HNO3​ / Propionic acid POCl3​
Temperature 125 °C90–100 °C
Reaction Time 3 hours4 hours
Expected Yield 75 - 82%85 - 90%
Purity (HPLC) > 95%> 98% (Post-recrystallization)
In-Process Control TLC (DCM:MeOH 9:1)TLC (Hexane:EtOAc 3:1)

References

  • Smolecule. "Buy 3-Nitroquinolin-4-ol | 50332-66-6 - Smolecule." Smolecule,
  • Google Patents. "WO2004058759A1 - Imidazoquinoleines a substitution aryle/heteroaryle.
  • Lei, Fei, et al. "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • RSC Advances. "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell." Royal Society of Chemistry,
  • Fisher Scientific. "SAFETY DATA SHEET - 6-Bromo-4-chloro-3-nitroquinoline." Fisher Scientific,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 4,6-Dichloro-7-methoxy-3-nitroquinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized quinolines. The target compound, 4,6-dichloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized quinolines. The target compound, 4,6-dichloro-7-methoxy-3-nitroquinoline , is a critical electrophilic intermediate widely utilized in the development of kinase inhibitors and Toll-Like Receptor (TLR7/8) agonists[1].

Its synthesis is notoriously challenging, involving a multi-step sequence: quinolone core assembly (Gould-Jacobs reaction), regioselective nitration, and deoxychlorination. Each phase presents unique thermodynamic and kinetic hurdles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your overall yield and purity.

Synthetic Workflow Visualization

SynthesisRoute SM 4-Chloro-3-methoxyaniline + EMME Cond Condensation (120°C) SM->Cond Cycl Thermal Cyclization (Eaton's Reagent, 100°C) Cond->Cycl Decarb Saponification & Decarboxylation Cycl->Decarb Int1 6-Chloro-7-methoxy- 4-quinolone Decarb->Int1 Nitration Regioselective Nitration (HNO3 / H2SO4, 0-5°C) Int1->Nitration Int2 6-Chloro-7-methoxy- 3-nitro-4-quinolone Nitration->Int2 Chlorination Deoxychlorination (POCl3 + DMF, 90°C) Int2->Chlorination Product 4,6-Dichloro-7-methoxy- 3-nitroquinoline Chlorination->Product

Fig 1: Optimized synthetic workflow for 4,6-dichloro-7-methoxy-3-nitroquinoline.

Phase 1: Quinolone Core Assembly (Gould-Jacobs Reaction)

Q: Why is my yield so low during the thermal cyclization step, and how can I prevent massive tar formation?

Mechanistic Causality: The classical Gould-Jacobs cyclization requires heating the diethyl anilinomethylene malonate intermediate in diphenyl ether at temperatures exceeding 250 °C to overcome the high activation energy required for the 6π-electrocyclization[2][3]. At these extreme temperatures, the electron-rich, methoxy-substituted aromatic ring is highly susceptible to oxidative degradation and polymerization, resulting in the intractable "tar" you are observing.

Solution: Abandon the high-temperature diphenyl ether method. Instead, utilize Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) as both the solvent and the catalyst. The strong acidity and dehydrating power of Eaton's reagent facilitate the cyclization via a ketene intermediate at just 100 °C, drastically improving yield and eliminating thermal degradation[4]. Alternatively, microwave irradiation can be used to shorten reaction times from hours to minutes[5].

Protocol: Eaton's Reagent-Mediated Cyclization

  • Charge: In a dry, round-bottom flask, add 1.0 eq of the diethyl (4-chloro-3-methoxyanilino)methylenemalonate intermediate.

  • Reagent Addition: Add 5 volumes (v/w) of Eaton's reagent at room temperature.

  • Heating: Heat the mixture to 100 °C for 2 hours under a nitrogen atmosphere[4].

  • Workup: Cool the mixture to room temperature and slowly pour it over crushed ice while stirring vigorously to quench the acid.

  • Isolation: Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry under a vacuum to obtain the 3-carboxylate quinolone. (Note: Subsequent standard saponification with NaOH and thermal decarboxylation will yield the desired 6-chloro-7-methoxy-4-quinolone).

Phase 2: Regioselective Nitration

Q: During the nitration of 6-chloro-7-methoxy-4-quinolone, I am seeing over-nitration and oxidation byproducts. How do I control regioselectivity?

Mechanistic Causality: The quinolone system (which exists in tautomeric equilibrium with the 4-hydroxyquinoline form) is highly activated. Using fuming nitric acid or elevated temperatures leads to indiscriminate electrophilic aromatic substitution, often dinitrating the benzene ring (e.g., at the 8-position) or oxidatively cleaving the 7-methoxy group.

Solution: The key to regiocontrol is leveraging the protonated state of the quinolone. By using standard 68% HNO₃ in concentrated H₂SO₄ at strictly controlled low temperatures (0–5 °C), the quinolone nitrogen becomes fully protonated. This strongly deactivates the benzene ring toward electrophiles. However, the 3-position on the pyridone ring remains the most nucleophilic site due to the enamine-like character of the tautomer, directing the nitronium ion exclusively to the 3-position.

Protocol: Regioselective 3-Nitration

  • Dissolution: Dissolve 1.0 eq of 6-chloro-7-methoxy-4-quinolone in concentrated H₂SO₄ (10 mL/g) at 0 °C.

  • Reagent Prep: Prepare a nitrating mixture of 1.05 eq of 68% HNO₃ and an equal volume of conc. H₂SO₄.

  • Addition: Add the nitrating mixture dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Isolation: Stir for 1 hour at 5 °C, then pour the mixture over crushed ice. Filter the bright yellow precipitate (6-chloro-7-methoxy-3-nitro-4-quinolone) and wash thoroughly with cold water.

Phase 3: Deoxychlorination (POCl₃ Reaction)

Q: The final deoxychlorination with POCl₃ is stalling, and I am recovering unreacted starting material. What is the mechanistic bottleneck?

Mechanistic Causality: The conversion of the 4-quinolone to the 4-chloro derivative proceeds via nucleophilic attack of the quinolone oxygen onto phosphorus oxychloride (POCl₃) to form a phosphorodichloridate leaving group. However, the newly introduced 3-nitro group is powerfully electron-withdrawing by both induction and resonance. This drastically reduces the nucleophilicity of the adjacent 4-oxygen, severely stalling the initial attack on POCl₃[6].

Solution: You must activate the chlorinating agent. Add a catalytic amount (0.2 eq) of N,N-dimethylformamide (DMF) to the POCl₃[7]. DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which is vastly more electrophilic than POCl₃ alone. The deactivated quinolone oxygen readily attacks this intermediate, rapidly driving the reaction to completion.

Protocol: DMF-Catalyzed Deoxychlorination

  • Setup: Suspend 1.0 eq of 6-chloro-7-methoxy-3-nitro-4-quinolone in neat POCl₃ (5-10 volumes)[1].

  • Catalyst: Add 0.2 eq of anhydrous DMF dropwise (Caution: mildly exothermic).

  • Reaction: Heat the mixture to 90 °C for 2–3 hours. The suspension will become a clear, dark solution as the reaction completes[1].

  • Quenching (Critical Safety Step): Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃. Dissolve the residue in dichloromethane (DCM) and pour slowly into a vigorously stirred mixture of ice and saturated aqueous NaHCO₃. Never pour hot POCl₃ directly into water, as the violent hydrolysis will degrade the product and pose a severe safety hazard.

  • Extraction: Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final 4,6-dichloro-7-methoxy-3-nitroquinoline.

Data Presentation: Optimization Summaries

Table 1: Comparison of Cyclization Conditions for Quinolone Core Assembly

MethodReagents / SolventTemperatureTimeAverage YieldImpurity Profile
Classical Gould-Jacobs Diphenyl ether250 °C4–6 hours30–45%High (Tar, oxidative degradation)
Microwave-Assisted Solvent-free / Neat300 °C5–10 mins45–55%Moderate (Thermal stress)
Eaton's Reagent 7.7% P₂O₅ in MeSO₃H100 °C2 hours60–80%Low (Clean conversion)

Table 2: Optimization of Deoxychlorination (POCl₃) Parameters

ConditionAdditiveTemperatureTime to CompletionYield of 4-Chloro Product
POCl₃ (neat) None90 °C>12 hours (incomplete)< 40% (high recovery of SM)
POCl₃ + Toluene None110 °C8 hours55%
POCl₃ (neat) DMF (0.2 eq)90 °C2 hours> 90%
References
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. 4

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. RSC Publishing. 6

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem. 2

  • On the Synthesis of Imidazoquinoline and Pyrazinoquinoline Derivatives for the Application in Cancer Immunotherapy. JKU ePUB. 7

  • Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. 1

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. 3

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. 5

Sources

Optimization

Side products in the synthesis of 4,6-Dichloro-7-methoxy-3-nitroquinoline

Technical Support Center: Synthesis & Troubleshooting of 4,6-Dichloro-7-methoxy-3-nitroquinoline Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and process scientists sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Troubleshooting of 4,6-Dichloro-7-methoxy-3-nitroquinoline

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and process scientists scaling the synthesis of 4,6-dichloro-7-methoxy-3-nitroquinoline—a critical, highly functionalized intermediate often utilized in the development of kinase inhibitors (e.g., EGFR/VEGFR targets)[1].

Synthesizing this heavily substituted quinoline presents significant chemoselectivity and regioselectivity challenges. This guide bypasses generic procedures, focusing instead on the mechanistic causality of side-product formation and providing self-validating protocols to ensure high-fidelity batch execution.

Diagnostic Workflow & Divergence Map

Synthesis aniline 4-Chloro-3-methoxyaniline + EMME ester Ethyl 6-chloro-7-methoxy-4-oxo -1,4-dihydroquinoline-3-carboxylate aniline->ester Dowtherm A, 250°C regio 5-Methoxy regioisomer (Steric/Electronic divergence) aniline->regio Minor Pathway acid 6-Chloro-7-methoxy-4-oxo -1,4-dihydroquinoline-3-carboxylic acid ester->acid NaOH, H2O nitro 6-Chloro-7-methoxy -3-nitroquinolin-4-ol acid->nitro Cu(OAc)2, AgNO3 (Ipso-nitration) dinitro 3,8-Dinitro side product (C8-activation by OMe) acid->dinitro Excess HNO3 / High Temp phospho O-Phosphorylated intermediate (Stalled reaction) nitro->phospho POCl3, DIPEA final 4,6-Dichloro-7-methoxy -3-nitroquinoline demethyl Demethylated impurity (Acidic cleavage) phospho->final Heat (85°C) phospho->demethyl Excess HCl / Prolonged Heat

Fig 1. Synthetic workflow for 4,6-Dichloro-7-methoxy-3-nitroquinoline detailing side-product divergence.

Troubleshooting & FAQs: Mechanistic Causality

Q1: During the Gould-Jacobs cyclization, I am isolating a major impurity with an identical mass to my product. What is causing this? Causality: You are observing the formation of the 5-methoxy regioisomer. The starting material, 4-chloro-3-methoxyaniline, has two available ortho positions for cyclization (C2 and C6). Cyclization at C6 yields the desired 7-methoxy core, while cyclization at C2 yields the 5-methoxy core. Solution: The 7-methoxy position is thermodynamically favored due to lower steric hindrance. Ensure your cyclization solvent (Dowtherm A) is at a strict, rolling reflux of 250 °C[1]. Lower temperatures shift the reaction toward kinetic control, increasing the proportion of the 5-methoxy isomer.

Q2: My nitration step using standard HNO₃/H₂SO₄ yields poor amounts of the 3-nitro product and a highly polar di-nitro species. How can I fix this? Causality: The quinoline ring is generally deactivated, but the C7-methoxy group strongly activates the C8 position via resonance (ortho-directing). Traditional harsh nitration conditions will indiscriminately attack the C8 position, leading to 3,8-dinitro side products. Solution: Abandon traditional electrophilic aromatic substitution. Instead, utilize a decarboxylative ipso-nitration starting from the 3-carboxylic acid intermediate. Using Cu(OAc)₂ and AgNO₃ selectively targets the C3 position via a metal-chelated transition state, entirely bypassing C8 activation[2][3].

Q3: The POCl₃ chlorination is stalling. TLC shows a highly polar baseline spot that won't convert to the final product even after 12 hours. Causality: Chlorination of 4-quinolones is a two-stage process. Stage 1 is the rapid formation of an O-phosphorylated intermediate (the polar baseline spot). Stage 2 is the nucleophilic displacement of this group by chloride ions[4][5]. If the reaction lacks sufficient soluble chloride or a base to neutralize the generated HCl, the intermediate stabilizes and the reaction stalls. Solution: Add 1.2 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This traps the HCl, generating soluble chloride salts that drive the Stage 2 displacement when heated to 80–90 °C[5][6].

Q4: I am observing a loss of the methoxy group (demethylation) during the POCl₃ chlorination step. How can I prevent this? Causality: POCl₃ generates stoichiometric amounts of strong acid (HCl) as it reacts. At extended reflux times (>4 hours) or excessive temperatures (>100 °C), this highly acidic environment cleaves the aryl methyl ether, yielding 4,6-dichloro-3-nitroquinolin-7-ol. Solution: Strictly limit the reaction time to 2.5 hours. Furthermore, the quench must be performed by pouring the mixture into ice-water heavily buffered with sodium bicarbonate to prevent hydrolytic cleavage during the aqueous workup.

Quantitative Data: Side-Product Tracking

Use the following analytical markers to track reaction fidelity via LC-MS (ESI+).

Synthetic StageTarget / Impuritym/z [M+H]⁺RRT*Mitigation Strategy
Cyclization Target: 3-carboxylate ester282.01.00N/A
CyclizationImpurity: 5-Methoxy regioisomer282.00.85Maintain strict 250 °C thermodynamic control.
Nitration Target: 3-Nitroquinolin-4-ol255.01.00N/A
NitrationImpurity: 3,8-Dinitro side product300.01.15Switch to Cu-catalyzed ipso-nitration.
Chlorination Target: 4,6-Dichloro product274.01.00N/A
ChlorinationImpurity: O-Phosphorylated Int.~334.00.20Add DIPEA; ensure temperature reaches 85 °C.
ChlorinationImpurity: Demethylated (7-OH)259.00.60Limit reaction to <3h; use buffered quench.

*Relative Retention Time (RRT) is approximate and depends on specific reverse-phase gradient conditions.

Self-Validating Experimental Protocols

Protocol A: Decarboxylative Ipso-Nitration

Objective: Regioselective synthesis of 6-chloro-7-methoxy-3-nitroquinolin-4-ol.

  • Setup: In a 500 mL round-bottom flask, suspend 6-chloro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (10.0 g, 39.4 mmol) in a mixture of CH₃CN (150 mL) and H₂O (10 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (0.71 g, 3.94 mmol, 10 mol%) and AgNO₃ (13.4 g, 78.8 mmol, 2.0 equiv).

  • Reaction: Heat the mixture to 80 °C under an open atmosphere.

  • Validation Check: Monitor the reaction bubbler. The cessation of CO₂ gas evolution serves as a primary visual indicator for the completion of the decarboxylation phase. LC-MS must confirm the loss of the carboxylate mass (-44 Da) and addition of the nitro group (+45 Da).

  • Workup: After 12 hours, cool to room temperature. Filter the resulting precipitate, wash sequentially with water (3 x 50 mL) and cold ethanol (50 mL), and dry under vacuum to afford the product.

Protocol B: Controlled POCl₃ Chlorination

Objective: Conversion to 4,6-dichloro-7-methoxy-3-nitroquinoline without demethylation.

  • Setup: Suspend 6-chloro-7-methoxy-3-nitroquinolin-4-ol (8.0 g, 31.4 mmol) in POCl₃ (40 mL, ~5 volumes) under an inert N₂ atmosphere.

  • Base Addition: Cool the flask to 0–10 °C using an ice bath. Add DIPEA (4.87 g, 37.7 mmol, 1.2 equiv) dropwise over 15 minutes.

  • Validation Check 1: Stir for 30 minutes at room temperature. Sample 10 µL, quench in methanol, and analyze via LC-MS. The chromatogram should show >95% conversion to the highly polar O-phosphorylated intermediate (m/z ~334)[4].

  • Displacement: Heat the reaction strictly to 85 °C for 2.5 hours.

  • Validation Check 2: Sample the reaction again. LC-MS should now show complete conversion to the non-polar target mass (m/z 274). If the intermediate persists, do not increase temperature; add an additional 0.2 equiv of DIPEA.

  • Workup: Concentrate the mixture under reduced pressure to remove ~70% of the excess POCl₃. Carefully pour the concentrated residue into a vigorously stirred mixture of crushed ice (200 g) and saturated aqueous NaHCO₃ (200 mL). Ensure the pH remains >7 to prevent acid-catalyzed demethylation. Filter the resulting solid, wash with water, and dry.

References

  • CN106008336A. The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

  • Azad, C. S., & Narula, A. K. (2015). Operative conversions of 3-carboxy-4-quinolones into 3-nitro-4-quinolones via ipso-nitration: potential antifilarial agents as inhibitors of Brugia malayi thymidylate kinase. RSC Advances, 5(98), 80459-80466.

  • Azad, C. S., & Narula, A. K. (2016). An operational transformation of 3-carboxy-4-quinolones into 3-nitro-4-quinolones via ipso-nitration using polysaccharide supported copper nanoparticles. RSC Advances, 6(14), 11416-11425.

  • Alexander, C. W., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.

  • BenchChem Application Notes. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. BenchChem.

Sources

Troubleshooting

Technical Support Center: Quinoline Nitration Workflows

Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter roadblocks during the functionalizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter roadblocks during the functionalization of quinoline scaffolds.

The core challenge of quinoline nitration traces back to a fundamental electronic dichotomy. Quinoline is a fused bicyclic system comprising an electron-deficient pyridine ring and a relatively electron-rich benzene ring. Under standard acidic nitration conditions, the nitrogen atom rapidly protonates (pKa ≈ 3.8), forming a quinolinium ion[1]. This doubly charged intermediate severely deactivates the pyridine ring, forcing electrophilic aromatic substitution (EAS) onto the less deactivated benzene ring—specifically at the C5 and C8 positions[2][3].

To engineer successful nitration workflows, we must move beyond empirical trial-and-error and manipulate the fundamental causality of the reaction.

Strategic Decision Matrix for Quinoline Nitration

NitrationWorkflow Start Target Nitration Position Benzene Benzene Ring (C5 / C8) Start->Benzene Pyridine Pyridine Ring (C2 / C3 / C4) Start->Pyridine Alkyl Alkyl Side Chain (e.g., 8-Methyl) Start->Alkyl EAS Standard EAS (HNO3 / H2SO4, 0°C) Benzene->EAS Unsubstituted Core NOxide N-Oxide Activation (H2O2 then HNO3) Pyridine->NOxide C4 Target Nucleophilic Nucleophilic Nitration (KNO2, Ac2O) Pyridine->Nucleophilic C2 Target Radical Pd-Catalyzed Radical (t-BuONO, 90°C) Alkyl->Radical sp3 C-H Activation

Decision tree for selecting quinoline nitration conditions based on target regiochemistry.

Troubleshooting & FAQs

Q1: When I use standard mixed acids (HNO₃/H₂SO₄), I always get an inseparable mixture of isomers. Why does this happen, and how can I control it? A1: The formation of a near 1:1 mixture of 5-nitroquinoline (approx. 52.3%) and 8-nitroquinoline (approx. 47.7%) at 0 °C is a direct consequence of the quinolinium ion's electronic distribution[1][2]. The transition states for electrophilic attack at C5 and C8 have nearly identical activation energies because both positions allow the positive charge of the Wheland intermediate to be delocalized without disrupting the aromaticity of the adjacent protonated pyridine ring[3]. Optimization Strategy: If you require a single isomer, consider starting with a substituted quinoline where steric or electronic directing groups bias the attack. Alternatively, utilizing milder superacid systems like trifluoromethanesulfonic acid (TFSA) can sometimes alter the acidity dependence of orientation, though separation via column chromatography or fractional crystallization of the sulfate salts remains the standard industrial workaround[4].

Q2: My target molecule requires a nitro group on the pyridine ring (e.g., C4). Standard electrophilic nitration fails completely. What is the mechanistic workaround? A2: Direct EAS on the pyridine ring of quinoline is virtually impossible under highly acidic conditions due to the strong deactivation of the protonated nitrogen[2]. To invert this reactivity, you must employ an N-oxide dearomatization-rearomatization strategy . Mechanistic Fix: Oxidize the quinoline to quinoline 1-oxide using H₂O₂/acetic acid. The N-oxide oxygen donates electron density back into the pyridine ring via resonance, specifically activating the C4 position for electrophilic attack[4]. For C2 nitration, a nucleophilic nitration approach using KNO₂, acetic anhydride, and DMSO can be utilized, though yields are typically lower (~12.6%)[5].

Q3: I am nitrating a quinoline with an activating group (e.g., -OH or -SMe) on the benzene ring, but I am observing over-nitration and poor yields. How should I adjust my protocol? A3: Strong activating groups override the inherent deactivation of the quinoline core. For instance, 8-hydroxyquinoline nitrated with dilute nitric acid rapidly yields 5,7-dinitro-8-hydroxyquinoline because the hydroxyl group powerfully directs ortho and para to itself[2]. Similarly, a 5-(methylsulfanyl) group will strongly direct nitration to the 8-position[6]. Optimization Strategy: To prevent over-nitration, abandon fuming nitric/sulfuric acid mixtures. Use stoichiometric amounts of dilute HNO₃ or milder nitrating agents like acetyl nitrate at reduced temperatures (-10 °C to 0 °C).

Q4: Is it possible to nitrate an alkyl side chain on the quinoline without touching the aromatic core? A4: Yes, but this requires shifting from electrophilic aromatic substitution to sp³ C-H activation . For example, 8-methylquinoline can be selectively nitrated at the methyl group using a Palladium(II) catalyst and tert-butyl nitrite (t-BuONO) as the radical source under an oxygen atmosphere at 90 °C[7]. This yields 8-(nitromethyl)quinoline, completely bypassing the aromatic reactivity[7].

Quantitative Data: Reaction Conditions & Regioselectivity
SubstrateReagents & CatalystTemp (°C)Primary Product(s)Yield / RatioMechanistic Pathway
Quinoline HNO₃ / H₂SO₄0 °C5-Nitro / 8-Nitro52.3% : 47.7%EAS on Quinolinium Ion[1][2]
Quinoline 1-Oxide HNO₃ / H₂SO₄20 °C4-Nitroquinoline 1-oxideHighEAS on Activated Pyridine Ring[4]
8-Hydroxyquinoline Dilute HNO₃RT5,7-Dinitro-8-hydroxyquinolineHighActivating-Group Directed EAS[2]
Quinoline KNO₂, Ac₂O, DMSORT2-Nitroquinoline12.6%Nucleophilic Nitration[5]
8-Methylquinoline t-BuONO, Pd(II) cat., O₂90 °C8-(Nitromethyl)quinoline62.0%sp³ C-H Radical Nitration[7]
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-Process Controls (IPCs) are included to provide immediate, observable mechanistic feedback, ensuring you do not proceed to the next step if the fundamental chemical transformation hasn't occurred.

Protocol A: Standard Electrophilic Nitration (Synthesis of 5- and 8-Nitroquinoline)

Causality: Utilizing strict temperature control to manage the highly exothermic protonation and subsequent nitronium ion attack, minimizing oxidative degradation.

  • Preparation of Mixed Acid: In a dry, round-bottom flask equipped with a magnetic stirrer and an internal thermometer, carefully add concentrated H₂SO₄ (10 equiv). Cool the flask to 0 °C using an ice-salt bath. Slowly add fuming HNO₃ (1.1 equiv) dropwise, maintaining the internal temperature below 5 °C.

  • Substrate Addition: Dissolve quinoline (1.0 equiv) in a minimal amount of concentrated H₂SO₄. Add this solution dropwise to the mixed acid over 30 minutes.

    • IPC (Self-Validation Check): The solution should turn deep yellow/orange, indicating the formation of the quinolinium ion and initial σ-complexes. Do not allow the temperature to exceed 5 °C.

  • Reaction Propagation: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Alumina, Hexane:EtOAc 3:1) until the starting material is consumed.

  • Quenching & Isolation: Pour the reaction mixture over vigorously stirred crushed ice (10x volume of acid). Carefully neutralize with aqueous NH₄OH until pH 8 is reached.

    • IPC (Self-Validation Check): A pale yellow precipitate will form immediately upon neutralization, representing the mixture of 5- and 8-nitroquinoline isomers.

  • Purification: Filter the precipitate, wash with cold distilled water, and dry under a vacuum. Separate the isomers using fractional crystallization from ethanol or silica gel column chromatography.

Protocol B: Pyridine-Ring Activation via N-Oxidation

Causality: Inverting the electronic nature of the pyridine ring to permit electrophilic attack at the C4 position.

  • N-Oxidation: Dissolve quinoline in glacial acetic acid. Add 30% aqueous H₂O₂ (1.5 equiv) and heat to 70 °C for 12 hours.

  • Validation of Activation: Quench with Na₂SO₃ to destroy excess peroxide. Extract with CHCl₃.

    • IPC (Self-Validation Check): ¹H NMR of the crude extract must show a significant downfield shift of the C2 and C8 protons, confirming the formation of quinoline 1-oxide[4]. If starting material remains, re-subject to oxidation.

  • Nitration: Treat the isolated quinoline 1-oxide with HNO₃/H₂SO₄ at room temperature for 4 hours. Pour over ice to precipitate 4-nitroquinoline 1-oxide.

References
  • [1] 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate - Smolecule: Quinoline Nitration Mechanisms, Smolecule. 1

  • [2] Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives, Benchchem. 2

  • [6] 5-(Methylsulfanyl)-8-nitroquinoline | 1803591-48-1, Benchchem. 6

  • [3] Why does the nitration of quinoline occur at the 5 (and 8) position?, Stack Exchange.3

  • [4] Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines, ResearchGate. 4

  • [5] Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling, DTIC. 5

  • [7] Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines, The Journal of Organic Chemistry (ACS Publications). 7

Sources

Optimization

How to remove impurities from 4,6-Dichloro-7-methoxy-3-nitroquinoline

Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized intermediates like 4,6-Dichloro-7-methoxy-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized intermediates like 4,6-Dichloro-7-methoxy-3-nitroquinoline .

This compound presents unique chromatographic and crystallographic challenges. The dense array of electron-withdrawing groups—specifically the 3-nitro group and the quinoline nitrogen—renders the 4-chloro position exceptionally reactive. Below is a comprehensive, mechanistic troubleshooting guide designed to help you diagnose impurity profiles, understand the causality behind their formation, and execute self-validating purification workflows.

Section 1: Diagnostic Troubleshooting (FAQ)

Q1: Why does my product contain a significant amount of a highly polar, DMSO-soluble impurity, and how do I prevent it? A: You are likely observing the 4-hydroxy hydrolysis product (4-hydroxy-6-chloro-7-methoxy-3-nitroquinoline). The 4-chloro group in 3-nitroquinolines is highly electrophilic. The electron-withdrawing nature of both the quinoline nitrogen and the ortho-nitro group activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr). During the aqueous workup of the chlorination step (typically using POCl 3​ ), any localized acidic or unbuffered aqueous environments will cause water to attack C4, displacing the chloride ion to form the 4-hydroxy derivative, which rapidly tautomerizes to the highly stable 4-quinolone[1].

  • Causality & Prevention: Quench the POCl 3​ reaction mixture by pouring it slowly into a vigorously stirred, ice-cold 10% K 2​ CO 3​ solution. Maintaining a strictly alkaline pH prevents the protonation of the quinoline nitrogen, thereby reducing the electrophilicity of C4 and suppressing hydrolysis.

Q2: I am seeing a closely eluting spot on my TLC just below the target product. What is it, and how do I remove it? A: This is a regioisomer (likely the 8-nitro or 5-chloro derivative) formed during the electrophilic aromatic substitution steps of your synthesis. The quinoline core can direct incoming electrophiles to multiple positions depending on temperature and steric hindrance. Halogenated nitro-heterocycles are notorious for generating complex isomeric mixtures that are difficult to resolve[2].

  • Causality & Resolution: Because these isomers share nearly identical polarities and molecular weights, they often co-crystallize. We recommend executing Protocol B (Flash Column Chromatography) using a shallow gradient to resolve these isomers based on subtle differences in their dipole moments.

Q3: The yield of my target compound is low, and I detect a new byproduct that is soluble in polar organics. What went wrong? A: You are observing the demethylation of the 7-methoxy group . If your nitration or chlorination steps were conducted at excessively high temperatures (>100°C) or in the presence of strong Lewis/Brønsted acids for prolonged periods, the ether bond can cleave to form a 7-hydroxy phenolic impurity.

  • Causality & Resolution: Strictly control the temperature during nitration (keep <50°C) and limit the reaction time during POCl 3​ chlorination. The phenolic impurity can be removed via Protocol A , as it remains highly soluble in the polar mother liquor (EtOH) during recrystallization[3].

Section 2: Quantitative Impurity Profiling

Before selecting a purification protocol, analyze your crude mixture using the metrics in the table below. This data acts as a self-validating baseline for your purification strategy.

Impurity ProfileStructural CharacteristicTLC R f​ (Hexane:EtOAc 7:3)Solubility Profile
4,6-Dichloro-7-methoxy-3-nitroquinoline Target Product 0.65 Soluble in DCM, EtOAc, hot EtOH
8-Nitro RegioisomerNitration Byproduct0.60Soluble in DCM, EtOAc
4,6-Dichloro-7-hydroxy-3-nitroquinolineDemethylation Product0.30Soluble in polar organics (MeOH)
4-Hydroxy-6-chloro-7-methoxy-3-nitroquinolineHydrolysis Product0.15Insoluble in DCM; Soluble in DMSO

Section 3: Purification Decision Workflow

Use the following logic tree to determine the most efficient purification route based on your TLC/HPLC analysis.

Purification_Workflow Start Crude 4,6-Dichloro-7-methoxy- 3-nitroquinoline Analyze HPLC / TLC Profiling Start->Analyze Hydrolysis High 4-Hydroxy (Hydrolysis) Impurity? Analyze->Hydrolysis Regioisomer High Regioisomer Impurity? Hydrolysis->Regioisomer No Recryst Protocol A: Recrystallization (EtOAc / EtOH) Hydrolysis->Recryst Yes (>5%) Regioisomer->Recryst No Chromatography Protocol B: Silica Column (Hexane / EtOAc) Regioisomer->Chromatography Yes Pure Pure Target Compound (>98% Purity) Recryst->Pure Chromatography->Pure

Decision workflow for purifying 4,6-Dichloro-7-methoxy-3-nitroquinoline based on impurity profiles.

Section 4: Step-by-Step Purification Methodologies

Protocol A: Selective Recrystallization (Moisture-Free)

Best for removing polar hydrolysis and demethylation products.

  • Dissolution : Suspend the crude solid in a 1:1 (v/v) mixture of Ethyl Acetate and Ethanol (approx. 10 mL of solvent per gram of crude).

  • Heating : Heat the suspension to 80°C under a nitrogen atmosphere until complete dissolution occurs.

    • Mechanistic Note: The target compound is highly soluble in hot EtOAc. The highly polar 4-hydroxy impurity remains largely insoluble due to strong intermolecular hydrogen bonding (quinolone tautomer) and must be removed via hot filtration at this stage.

  • Cooling : Remove the flask from the heat source and allow the solution to cool to room temperature over 2 hours. Transfer to an ice bath (0-5°C) for an additional 1 hour to maximize crystal yield.

  • Filtration : Filter the resulting crystals under a vacuum. Wash the filter cake with ice-cold Ethanol (2 x 5 mL) to wash away any trapped demethylated phenols.

  • Drying : Dry the crystals in a vacuum oven at 40°C for 12 hours.

  • System Validation : The success of this step is visually confirmed by the formation of pale-yellow, needle-like crystals. A TLC check (Hexane:EtOAc 7:3) of the dissolved crystals should show a single spot at R f​ 0.65, with the baseline spot (R f​ 0.15) completely absent.

Protocol B: Flash Column Chromatography

Best for removing closely eluting regioisomers (e.g., 8-nitro derivatives).

  • Preparation : Pack a glass column with silica gel (230-400 mesh) using Hexane as the packing solvent.

  • Dry Loading : Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add a small amount of silica gel (1:3 ratio to crude mass) and evaporate the DCM under reduced pressure. Load the resulting dry powder evenly onto the top of the column bed.

    • Mechanistic Note: Dry loading is critical here. Wet loading with DCM would cause band broadening, destroying the subtle resolution needed to separate the R f​ 0.65 and R f​ 0.60 isomers.

  • Elution : Elute with a shallow gradient solvent system, starting from 9:1 Hexane:Ethyl Acetate and slowly increasing polarity to 7:3 Hexane:Ethyl Acetate.

  • Fractionation : Collect fractions and monitor via TLC (UV 254 nm). The target compound elutes first, closely followed by the regioisomer.

  • System Validation : Co-spotting fraction aliquots against the crude mixture will confirm the separation. Evaporation of the pure fractions under reduced pressure at <35°C should yield a free-flowing solid. If a viscous oil remains, trace solvent is trapped in the crystal lattice; re-dissolve in DCM and evaporate again.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate.[Link]

  • Biological applications of imiquimod analogues: An update (Review). Spandidos Publications.[Link]

  • In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. NIH / PubMed Central.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping Spots in TLC of Quinoline Analogs

Quinoline derivatives are highly valuable in drug discovery, but their heterocyclic aromatic structure and basic nitrogen atom make them notoriously difficult to separate using standard Thin Layer Chromatography (TLC). T...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives are highly valuable in drug discovery, but their heterocyclic aromatic structure and basic nitrogen atom make them notoriously difficult to separate using standard Thin Layer Chromatography (TLC). This technical guide provides a self-validating troubleshooting framework for researchers facing co-elution, streaking, and overlapping spots when analyzing quinoline analogs.

Visualization: Troubleshooting Workflow

QuinolineTLC Start Overlapping Quinoline Spots CheckLoad Is the sample overloaded? (Spot diameter > 2mm) Start->CheckLoad Dilute Dilute sample 10x & re-apply CheckLoad->Dilute Yes CheckTail Are the spots tailing or streaking? CheckLoad->CheckTail No Dilute->CheckTail AddBase Add 0.1-1% Et3N to mobile phase CheckTail->AddBase Yes CheckRes Are spots fully resolved? CheckTail->CheckRes No AddBase->CheckRes ChangePhase Switch to NH2-Silica or Basic Alumina CheckRes->ChangePhase No Success Optimal Resolution Achieved CheckRes->Success Yes TwoDTLC Perform 2D TLC for complex matrices ChangePhase->TwoDTLC Still overlapping TwoDTLC->Success

Workflow for diagnosing and resolving overlapping quinoline spots in TLC.

Section 1: The Mechanistic Root of the Problem (FAQs)

Q: Why do my quinoline analogs constantly streak and overlap on standard silica plates, even with non-polar solvents? A: The issue is rooted in the chemical interaction between the stationary phase and your analyte. Standard silica gel (Silica Gel 60) possesses surface silanol groups (Si-OH) that are slightly acidic[1]. Quinolines contain a basic nitrogen atom. As the basic quinoline travels up the plate, it undergoes continuous acid-base interactions and strong hydrogen bonding with these silanols[2]. This causes the compound to partition unevenly, dragging across the stationary phase and forming a long streak rather than a tight spot, which inevitably causes adjacent spots to overlap[3].

Q: How does adding Triethylamine (Et3N) fix this overlapping? A: Triethylamine acts as a sacrificial Lewis base. When added to the mobile phase, Et3N competitively binds to the acidic silanol sites on the silica plate, effectively "deadening" or neutralizing the active acidic sites[3]. With the silanols occupied by Et3N, the quinoline molecules can no longer interact via acid-base retention. They are forced to partition based strictly on their relative polarity, yielding tight, well-resolved spots[1][2].

Section 2: Quantitative Parameters for Optimization

To resolve overlapping spots, you must manipulate the mobile or stationary phase. The table below summarizes the quantitative parameters and mechanisms for the most effective strategies.

StrategyModifier / PhaseConcentrationMechanism of ActionRecommended Use Case
Mobile Phase Additive Triethylamine (Et3N)0.1% - 1.0% v/vCompetitively binds acidic silanols, preventing quinoline protonation.Basic quinoline analogs showing severe tailing on standard silica.
Mobile Phase Additive Ammonium Hydroxide (NH4OH)1% - 5% v/v (in MeOH)Neutralizes silica acidity and increases overall mobile phase polarity.Highly polar, strongly basic quinoline derivatives.
Stationary Phase NH2-Modified SilicaN/AReplaces acidic silanols with basic amine groups, eliminating ionic retention.Extremely basic analogs where Et3N is insufficient to stop tailing.
Stationary Phase Alumina (Basic)N/AProvides a basic surface matrix, preventing acid-base retention of amines.Acid-sensitive quinoline compounds that degrade on silica.

Section 3: Experimental Protocols & Self-Validating Methodologies

Protocol A: Base-Deactivated TLC for Tailing Quinolines

Self-Validation Check: Always spot a known, well-behaved neutral compound (e.g., naphthalene) in a separate lane alongside your sample. If the neutral compound forms a tight spot but the quinoline streaks, the issue is chemical (acid-base). If both streak, the issue is physical (overloaded plate or uneven solvent front).

  • Chamber Saturation: Line a developing glass chamber with filter paper to ensure uniform vapor saturation.

  • Solvent Preparation: Prepare your optimized primary mobile phase (e.g., Hexane:Ethyl Acetate 7:3). Add exactly 1% v/v Triethylamine (Et3N)[3]. Mix thoroughly.

  • Equilibration: Pour the solvent into the chamber to a height of 0.5 cm. Close the lid and allow 10-15 minutes for vapor equilibration. The Et3N vapor will pre-saturate the silica plate upon insertion.

  • Sample Application: Dilute your sample to ~1 mg/mL. Spot 1-2 μL using a glass capillary. Ensure the spot diameter remains strictly under 2 mm to prevent physical overloading[1].

  • Development & Drying: Develop the plate until the solvent front is 1 cm from the top edge. Remove the plate and dry it completely in a fume hood. Critical: Et3N must be fully evaporated before visualization, as residual base can interfere with chemical stains.

Protocol B: Two-Dimensional (2D) TLC for Complex Overlaps

If your quinoline analogs share identical Retention factors (Rf) even after base-deactivation, a 1D separation is insufficient. 2D TLC leverages two orthogonal solvent systems to pull apart co-eluting spots[4].

  • Spotting: Apply a single, concentrated spot of the mixture to the bottom-left corner of a square TLC plate (e.g., 10x10 cm), exactly 1.5 cm from the bottom and left edges.

  • First Dimension: Develop the plate in Solvent System A (e.g., Dichloromethane:Methanol 95:5).

  • Intermediate Drying: Remove the plate and dry it completely. Any residual Solvent A will destroy the orthogonality of the second run.

  • Second Dimension: Rotate the plate 90 degrees. Develop in Solvent System B (e.g., Hexane:Ethyl Acetate:Et3N 50:49:1).

  • Visualization: Visualize under UV 254 nm. Spots that co-eluted in the first dimension will now be separated across the diagonal axis.

Protocol C: Switching to Amino-Modified Silica (NH2-Silica)

When mobile phase additives fail, the stationary phase must be changed.

  • Plate Selection: Obtain NH2-modified silica gel plates. These plates have silanol groups chemically modified with aminopropyl chains, inherently reducing ionic binding with basic compounds[5].

  • Solvent Adjustment: Because the plate itself is basic, do not add Et3N or NH4OH to your mobile phase. Use standard neutral solvent mixtures (e.g., Hexane/EtOAc).

  • Development: Run the TLC normally. Basic quinolines will elute as sharp, distinct spots without the need for toxic mobile phase modifiers[5].

References[2] ResearchGate. "Tailing in TLC - can anyone help?" Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElh1WS9RxpAp0TboBWekFSbowMqlsISDGc3fWIDwNOoG05jqNmpdKUhcDv8UpHksTf1kPcUoEXRjtJrMARKdJq7UYpKCDo07mZzMCKPUaAH1uPRQxoJMel0tsMfS-po_xF7--rdY37WRajAMQShezkpC0Ot_IFghI4Mgg=[5] FUJIFILM Wako. "Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC)." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEisvMjwwWlvHqqSOOC_d-MJVc8gpFCJkXD2UB9c5OU1-sg9t44MW6IsX9iCK5Ma_ZVdY4w8I6gF8ief5UxvfkFERBMi9vtmfXRKBOtnqysWTyaFZpg5LBswAM1-GzUd2ZTvOB7FEKWiAAvB5RwOoDffcuoTBo=[3] Reddit. "TLC and streaking: why add triethylamine?" Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3H0ELf9f2eEgDwzKT3P_w8ltNFMUabKEJf9nzQ_TIQkTpzFi7VjfxdNYDgRyp4UqNY7NFmX-LGHQfw1NfB4v9WIRgbQjOvWXVptjAvN-z6XksxmcNbr2JiHvN0uiazCPDmNTGwsqHuTqeLMzdXiEl7UG-Q7A8RaLQOgLFOU-yr9rDvCsQ2PvC2pFzzd0wKafDyT_gGg==[1] Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe0TMTGNefYBg685rACY-RauvDkJHJRP9ZToFNzMJFQqjmpHsypnBX56tr7zqqRwhlOK30RdlR6vN1AoRAZwwoOfPzL-T6Fp4fVRMAX6LDLxNRTw1IpoMfEJTsl-iirlz_tkWC3UfdTxvAjWIyGN1hUCCLUQ2bRi-Lpphn_IGLLfghoO9P741__aj7GRsS00F-Uoo9Un4=[4] ResearchGate. "I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice?" Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxYpw921q2gfFJXV1Jw4mtRb1Qwul4jRXzFhUJ7DMdvpL0optUQzYPRM4BQ37dvexOBucAQaFqzIBjwZ67vkl-R2EB6Q9hH2cS46knEi_tJ8wieiTmDb-i6NnPgVLDS8vhOTNd3nv1wqj2hLfKTpcLoDk_R7JmSECgZ60wz7nxXNNogJdOPxBp7nqLJ3uXQsmn7mIV9TbqG5RHotm1xUkwdPdxfMspEU8WX74yPF169nLKFwVpRbXFyr3zZor74eLniqxyV8x79qYPzdQU3G4dLchg4faBi0OtIH_KCi_TbJoLqQ==

Sources

Optimization

Preventing decomposition of nitro-aromatic compounds during synthesis

Troubleshooting Decomposition, Runaway Reactions, and Reduction Side-Reactions Welcome to the Technical Support Center for nitroaromatic synthesis. As a Senior Application Scientist, I frequently consult with researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Decomposition, Runaway Reactions, and Reduction Side-Reactions

Welcome to the Technical Support Center for nitroaromatic synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis and downstream processing of nitroaromatic compounds. The high bond-dissociation energy of the C–NO₂ bond (~297 kJ/mol) makes these molecules inherently energetic[1]. When subjected to improper nitration conditions or uncontrolled reduction, they can undergo rapid autocatalytic decomposition, leading to tar formation, loss of yield, or catastrophic thermal explosions[1].

This guide provides field-proven, mechanistically grounded solutions to prevent decomposition and ensure synthetic integrity throughout your workflows.

Section 1: Troubleshooting Guide – Nitration & Thermal Runaway

Q1: My nitration of an activated aromatic substrate (e.g., phenol, aniline) is uncontrollable, resulting in tar formation and decomposition. How can I prevent this?

Causality: Highly activated aromatic rings (containing strong electron-donating groups like -OH or -NH₂) are highly susceptible to over-nitration and rapid oxidative degradation by nitric acid[2]. The reaction is intensely exothermic. If the heat generation rate exceeds your reactor's cooling capacity, the local temperature spikes. This thermal shock initiates C–NO₂ bond homolysis, generating radicals that trigger an autocatalytic decomposition cascade, ultimately resulting in tar or thermal explosion[1].

Solutions:

  • Protect Activating Groups: Convert free amines to acetamides (e.g., aniline to acetanilide) prior to nitration. The acetyl group withdraws electron density, dampening ring reactivity and preventing oxidative decomposition[2].

  • Reverse the Order of Addition: Always add the aromatic substrate dropwise to the cooled nitrating mixture. Never add the nitrating acid to the neat substrate. This maintains a low steady-state concentration of the organic substrate and strictly controls the exotherm[2].

Q2: How do I safely scale up a novel nitroaromatic synthesis without risking a thermal explosion?

Causality: Nitroaromatics can decompose at temperatures significantly lower than their boiling points, especially if contaminated with trace process impurities (e.g., NaOH, FeCl₃) which catalyze reduction or decomposition pathways, lowering the activation energy of the runaway reaction[1].

Solution: Before scaling up, you must perform a Differential Scanning Calorimetry (DSC) thermal hazard assessment to determine the onset temperature ( Tonset​ ) and the heat of decomposition ( ΔHdec​ )[3]. Do not scale up any process where the maximum temperature of the synthesis reaction approaches within 50°C of the Tonset​ .

ThermalRunaway A Nitration Reaction (Highly Exothermic) B Inadequate Cooling or High Feed Rate A->B Process Failure G Optimized Cooling & Controlled Dropwise Feed A->G Process Control C Local Temperature Spike (T > Tonset) B->C D C-NO2 Bond Homolysis (~297 kJ/mol) C->D E Autocatalytic Decomposition D->E Radical Generation F Thermal Explosion / Tar E->F Runaway H Stable Nitroaromatic Target Compound G->H Safe Synthesis

Logic tree illustrating the mechanistic pathway of thermal runaway during nitroaromatic synthesis.

Section 2: Troubleshooting Guide – Side Reactions During Nitro Reduction

Q3: During the catalytic hydrogenation of my nitroaromatic to an arylamine, I am isolating significant amounts of azoxy and azo dimers. Why is this happening?

Causality: The reduction of a nitro group to an amine is not a single step; it follows the multi-step Haber mechanism, proceeding via nitrosobenzene and phenylhydroxylamine intermediates[4]. If the reduction kinetics are sluggish, the highly electrophilic nitroso intermediate will rapidly condense with the nucleophilic hydroxylamine intermediate. This side-reaction forms highly stable, unwanted azoxy dimers that are notoriously difficult to reduce further[5].

Solutions:

  • Accelerate Electron Transfer: Utilize transfer hydrogenation with a highly selective single-atom catalyst (e.g., Fe@N-C). Single-atom active sites prevent the accumulation of high-energy intermediates by facilitating rapid, continuous proton-coupled electron transfer[6].

  • Acidic Buffering: Conduct the reaction with a mild acid additive (e.g., NH₄Cl). The acidic environment protonates the intermediates, accelerating the cleavage of the N–O bond and electrostatically repelling the intermediates to suppress bimolecular condensation[5].

HaberPathway N Nitroaromatic (Ar-NO2) NS Nitrosobenzene (Ar-NO) N->NS +2e-, +2H+ -H2O PHA Phenylhydroxylamine (Ar-NHOH) NS->PHA +2e-, +2H+ D Azoxy / Azo Dimers (Decomposition) NS->D Condensation with PHA A Arylamine (Ar-NH2) PHA->A +2e-, +2H+ -H2O PHA->D Condensation with NS

Haber reduction pathway of nitroaromatics highlighting the formation of condensation side-reactions.

Section 3: Standard Operating Protocols (SOPs)

Protocol 1: Safe Nitration of Highly Activated Substrates (Acetanilide Model)

Self-Validation Check: The internal reaction temperature must strictly remain below 10°C. A sudden, unprovoked spike above 15°C indicates a loss of kinetic control; the reaction must be immediately quenched over ice to prevent thermal runaway.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, prepare the nitrating mixture by slowly adding a calculated amount of concentrated H₂SO₄ to a stoichiometric equivalent of concentrated HNO₃[2].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5°C[2].

  • Addition: Dissolve the acetanilide substrate in a minimal amount of glacial acetic acid. Add this solution dropwise to the nitrating mixture using an addition funnel[2].

  • Monitoring: Continuously monitor the internal temperature. If Tint​ exceeds 10°C, pause the addition until the temperature stabilizes.

  • Quenching: Once addition is complete, allow the reaction to proceed until starting material is consumed (monitor via TLC). Quench the reaction by pouring it onto crushed ice to precipitate the product and halt all oxidative side reactions[2]. Filter and wash with cold water.

Protocol 2: Thermal Hazard Assessment via DSC

Self-Validation Check: The integration of the exothermic peak must yield a reproducible ΔH across triplicate runs. A variance of >5% suggests sample inhomogeneity or catalytic contamination from the crucible.

  • Sample Prep: Using a microbalance, weigh exactly 1–3 mg of the dried nitroaromatic compound into a high-pressure gold-plated crucible[3].

  • Sealing: Hermetically seal the crucible using a specialized press to ensure no volatile gases escape prior to decomposition, which would skew the thermodynamic data[3].

  • Analysis: Place the sample and an empty reference crucible into the DSC instrument[3].

  • Heating Program: Purge the chamber with nitrogen. Heat the sample from 30°C to 400°C at a strict, constant rate of 5°C/min[3].

  • Data Extraction: Analyze the thermogram to identify the exothermic onset temperature ( Tonset​ ) and integrate the peak area to calculate the heat of decomposition ( ΔHdec​ in J/g)[3].

Protocol 3: Selective Single-Atom Catalytic Reduction to Arylamines

Self-Validation Check: The absence of an orange/red hue in the crude reaction mixture validates that azoxy/azo dimer formation has been successfully suppressed.

  • Setup: In a pressure tube, combine 1.0 mmol of the nitroaromatic compound, 20 mg of the Fe@N-C single-atom catalyst, and 5.0 mL of ethanol[6].

  • Hydrogen Source: Add 5.0 mmol of formic acid (acting as the green transfer hydrogen donor)[6].

  • Reaction: Seal the tube and heat to 70°C in an oil bath with vigorous stirring[6]. At this optimal temperature, the yield of aromatic amine is maximized while by-product formation is minimized[6].

  • Workup: After 4 hours, cool to room temperature. Centrifuge the mixture to recover the stable Fe@N-C catalyst, and evaporate the solvent to yield the highly pure arylamine[6].

Section 4: Quantitative Data Summaries

Table 1: Thermal Stability Parameters of Common Nitroaromatics Note: Values can shift dramatically based on process impurities (e.g., alkalis, chlorides).

Compound Tonset​ (°C) ΔHdec​ (J/g)Primary Decomposition Hazard
Nitrobenzene> 350~ 2000High pressure gas generation
o-Nitrotoluene250 - 270~ 2500Autocatalytic runaway[1]
p-Nitrophenol280 - 300~ 1800Oxidation of the phenolic ring
2,4-Dinitrotoluene210 - 240~ 3200Deflagration / Explosion

Table 2: Comparison of Nitro Reduction Methodologies

Reduction MethodTypical Catalyst / ReagentsCondensation ByproductsSelectivity to Amine
Standard HydrogenationPd/C, H₂ gasHigh (Azoxy/Azo dimers)Moderate to High
Metal-Acid ReductionFe powder, NH₄Cl[5]LowHigh (Requires harsh workup)
Transfer HydrogenationFe@N-C, Formic Acid[6]Trace / None> 98% (Green conditions)

Section 5: References

Sources

Troubleshooting

Challenges in the chlorination of methoxy-quinolines

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the dichotomous electronic nature of methoxy-quinolines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the dichotomous electronic nature of methoxy-quinolines. The methoxy-bearing carbocycle is electron-rich and highly activated, while the nitrogen-containing heterocycle is inherently electron-deficient. This creates a chemical "tug-of-war" that complicates regioselectivity and functional group tolerance during chlorination.

Below is our definitive, mechanism-driven troubleshooting guide to mastering these workflows.

Section 1: Troubleshooting & FAQs

Q1: Why does my methoxy group convert to a hydroxyl during C4-chlorination with POCl3​ ? A1: This is a classic case of unintended O-demethylation[1]. Phosphorus oxychloride ( POCl3​ ) acts not only as a chlorinating agent but also as a potent Lewis acid. During the conversion of a methoxy-quinolinone to a chloro-methoxyquinoline, the methoxy oxygen coordinates with the electrophilic phosphorus intermediate. At elevated temperatures (typically >100 °C), the chloride ion acts as a nucleophile in an SN​2 fashion, attacking the less sterically hindered methyl group. This cleaves the ether bond, yielding methyl chloride and a stable phenoxide-equivalent, which protonates to a hydroxyl group upon aqueous workup. Causality & Solution: The activation energy for SN​2 demethylation is higher than that of the desired C4-chlorination. By adding an organic base like N,N -diisopropylethylamine (DIPEA) to the reaction, you increase the nucleophilicity of the intermediate. This allows the C4-chlorination to proceed rapidly at lower temperatures (60–80 °C), kinetically outcompeting the demethylation pathway.

Q2: I am using N-Chlorosuccinimide (NCS) to chlorinate 6-methoxyquinoline, but I get an inseparable mixture of C5 and C7 isomers. How do I improve regioselectivity? A2: The methoxy group at the C6 position strongly activates the carbocyclic ring toward electrophilic aromatic substitution (EAS) at the ortho (C5, C7) and para (C8) positions. Because C5 and C7 have similar electron densities, standard NCS chlorination yields mixtures. Causality & Solution: To differentiate these positions, you must alter the electronic landscape of the quinoline core. By performing the NCS chlorination under strongly acidic conditions (e.g., using H2​SO4​ ), you protonate the quinoline nitrogen[2]. The resulting quinolinium ion strongly withdraws electron density from the entire ring system, but its deactivating effect is felt more acutely at the C7 position (para to the protonated nitrogen) than at the C5 position (meta to the nitrogen). Furthermore, acid catalysis generates a highly reactive protonated NCS species ( NCS-H+ ), which is highly sensitive to steric hindrance, allowing for predictable, substrate-directed regiocontrol.

Q3: How can I selectively chlorinate the C2 position without over-chlorinating the methoxy-activated carbocycle? A3: Direct electrophilic chlorination of an electron-rich methoxy-quinoline will almost always target the carbocycle. To target the electron-deficient heterocyclic C2 position, you must use a directing strategy. Causality & Solution: Convert the quinoline to a quinoline N-oxide. The N-oxide oxygen is nucleophilic and can be activated by electrophilic reagents. Treating the N-oxide with triphenylphosphine ( PPh3​ ) and trichloroacetonitrile ( Cl3​CCN ) results in a highly regioselective C2-chlorination[3]. The PPh3​ attacks the Cl3​CCN to generate a chlorophosphonium intermediate, which activates the N-oxide. Subsequent intramolecular chloride delivery occurs exclusively at the adjacent C2 position, leaving the methoxy-activated carbocycle completely untouched.

Section 2: Quantitative Data & Reagent Selection Matrix

To optimize your synthetic route, consult the following empirical data matrix comparing standard chlorination systems for methoxy-quinolines:

Reagent SystemTarget PositionTypical Temp (°C)Demethylation RiskRegioselectivity Profile
POCl3​ (Neat) C4 (from quinolinone)100–120High Excellent (C4 specific)
POCl3​
  • DIPEA
C4 (from quinolinone)60–80Low Excellent (C4 specific)
NCS + H2​SO4​ Carbocycle (C5/C7/C8)15–25None Moderate to Good (Acid-directed)
PPh3​ / Cl3​CCN C2 (from N-oxide)25–80None Excellent (C2 specific)

Section 3: Self-Validating Experimental Protocols

Protocol A: Mild C4-Chlorination of Methoxy-Quinolinone (Avoiding Demethylation)

Mechanism: Base-assisted nucleophilic aromatic substitution ( SN​Ar ) via a phosphorodichloridate intermediate.

  • Preparation: Charge a dry, argon-flushed flask with the methoxy-quinolinone (1.0 equiv) and anhydrous toluene (0.2 M).

  • Base Addition: Add DIPEA (1.5 equiv) and stir for 5 minutes at room temperature.

  • Activation: Dropwise add POCl3​ (1.2 equiv).

    • Self-Validation Check: The reaction mixture should remain homogeneous. A sudden, heavy precipitation indicates premature salt formation without active chlorination.

  • Heating: Heat the mixture to 75 °C. Monitor strictly via LC-MS every 30 minutes.

    • Self-Validation Check: The disappearance of the starting material and the appearance of the chlorinated product ( [M+H]++34 Da ) with a 3:1 isotopic pattern ( 35Cl/37Cl ) confirms success. If a peak at [M+H]++20 Da appears, this indicates demethylation ( −14 Da for CH2​ loss) combined with chlorination ( +34 Da ). If this occurs, the temperature is too high and must be immediately reduced.

  • Workup: Quench by slowly pouring the cooled mixture into ice-cold saturated aqueous NaHCO3​ to neutralize excess POCl3​ safely. Extract with EtOAc.

Protocol B: Acid-Catalyzed NCS Chlorination of the Carbocycle

Mechanism: Electrophilic aromatic substitution (EAS) modulated by nitrogen protonation.

  • Preparation: Dissolve the methoxy-quinoline (1.0 equiv) in methyl acetate (0.5 M).

  • Protonation: Add concentrated H2​SO4​ (0.05 equiv) to protonate the quinoline nitrogen, deactivating the C7 position relative to C5.

  • Chlorination: In a separate vessel, prepare a solution of NCS (1.05 equiv) in methyl acetate. Add this solution dropwise to the reaction mixture at 15–20 °C[2].

  • Monitoring: Stir for 2–4 hours.

    • Self-Validation Check: Analyze the crude mixture via Mass Spectrometry. The strict 3:1 isotopic ratio of the molecular ion peak confirms mono-chlorination. The absence of a 9:6:1 isotopic pattern validates that the stoichiometry and temperature control successfully prevented over-chlorination.

Section 4: Mechanistic & Workflow Visualizations

Workflow Start Methoxy-Quinoline Starting Material Target Identify Target Chlorination Site Start->Target Heterocycle Heterocyclic Ring (C2 or C4) Target->Heterocycle Electron-deficient Carbocycle Carbocyclic Ring (C5, C7, C8) Target->Carbocycle Electron-rich (OMe) C2 C2 Position Heterocycle->C2 C4 C4 Position Heterocycle->C4 NCS NCS + H2SO4 (Protic Solvent) Carbocycle->NCS Electrophilic Sub. NOxide 1. N-Oxidation 2. PPh3 / Cl3CCN C2->NOxide Avoids carbocycle POCl3 POCl3 + DIPEA (Temp < 80°C) C4->POCl3 From quinolinone

Fig 1. Decision matrix for regioselective chlorination of methoxy-quinolines.

Mechanism A Methoxy-Quinolinone B Phosphorodichloridate Intermediate A->B POCl3 C Desired Product: Chloro-Methoxyquinoline B->C Cl- attack at C4 (Temp < 80°C) D Side Reaction: O-P Coordination B->D High Temp (>100°C) E Demethylated Byproduct: Chloro-Hydroxyquinoline D->E Cl- attack on Methyl group (SN2)

Fig 2. Mechanistic pathway of POCl3-induced O-demethylation side reactions.

Section 5: References

  • Title: Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN Source: European Journal of Organic Chemistry / ResearchGate URL:

  • Title: Chlorination at the 8-Position of a Functionalized Quinolone and the Synthesis of Quinolone Antibiotic ABT-492 Source: Organic Process Research & Development / ACS Publications URL:

  • Title: 5-Chloro-6-methoxy-8-nitroquinoline Synthesis & Demethylation Reactions Source: Benchchem URL:

  • Title: Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL:

Sources

Optimization

Enhancing solubility of quinoline compounds for biological assays

Welcome to the Application Support Center . As a Senior Application Scientist, I frequently encounter assay failures stemming from a single, overlooked variable: compound solubility.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center . As a Senior Application Scientist, I frequently encounter assay failures stemming from a single, overlooked variable: compound solubility. Quinoline derivatives—while serving as excellent scaffolds for antimalarial, anticancer, and kinase-inhibitor drugs—are notoriously difficult to handle in aqueous biological assays. Their planar, fused aromatic ring systems strongly favor intermolecular π−π stacking, making aqueous solvation thermodynamically unfavorable and leading to erratic data, false negatives, or unexpected cellular toxicity.

This guide is designed to help you systematically troubleshoot and resolve quinoline solubility issues using field-proven, self-validating methodologies.

Diagnostic Workflow

QuinolineTroubleshooting Start Issue: Precipitation or Erratic Assay Data CheckTiming Immediate upon buffer addition? Start->CheckTiming DMSOShock Diagnosis: DMSO Shock (Kinetic Limit Exceeded) CheckTiming->DMSOShock Yes CheckTox Toxicity observed in cell assay? CheckTiming->CheckTox No FixSolubility Action: Use HP-β-CD or Slow Dropwise Addition DMSOShock->FixSolubility CheckVehicle Diagnosis: Vehicle (DMSO) Toxicity CheckTox->CheckVehicle Yes CheckAgg Diagnosis: Colloidal Aggregation CheckTox->CheckAgg No RunTolerance Action: Run DMSO Tolerance Protocol CheckVehicle->RunTolerance AddSurfactant Action: Add 0.01% Tween-20 to Assay Buffer CheckAgg->AddSurfactant

Diagnostic workflow for troubleshooting quinoline precipitation and toxicity in biological assays.

FAQ 1: The "DMSO Shock" Phenomenon

Q: Why does my quinoline compound precipitate immediately when I add the DMSO stock to my aqueous assay buffer?

A: This is a classic manifestation of "DMSO shock," a phenomenon where the kinetic solubility limit of the compound is rapidly exceeded[1]. When you transfer a highly lipophilic quinoline from a 100% DMSO environment into an aqueous buffer (typically pH 7.4), the sudden increase in the solvent's dielectric constant makes solvation thermodynamically unfavorable. The water molecules cannot effectively hydrate the hydrophobic quinoline core, driving the compound out of solution before it can interact with your biological target[1]. To prevent this, you must empirically determine the compound's kinetic solubility limit.

Protocol 1: High-Throughput Nephelometric Kinetic Solubility Assay

Self-Validating System: This protocol relies on turbidimetry to detect the exact point of precipitation. By plotting a standard curve, the assay self-validates the maximum soluble concentration, ensuring you never dose your cells above the solubility limit[2].

  • Stock Preparation: Prepare a 10 mM stock of the quinoline compound in anhydrous DMSO.

  • Serial Dilution: In a 96-well UV-transparent microplate, perform a 2-fold serial dilution of the compound in DMSO.

  • Aqueous Transfer: Transfer 4 µL of each DMSO dilution into a new 96-well plate containing 196 µL of your specific assay buffer (e.g., PBS, pH 7.4). This maintains a constant 2% final DMSO concentration.

  • Incubation: Seal the plate and shake at 1000 rpm for 2 hours at room temperature to allow metastable aggregates to form.

  • Measurement: Read the plate using a laser nephelometer or a standard microplate reader measuring UV absorbance at 620 nm[2].

  • Analysis: Plot the compound concentration versus turbidity/absorbance. The kinetic solubility limit is the concentration at which a sharp inflection point (increase in turbidity) occurs.

FAQ 2: Overcoming Aggregation with Cyclodextrins

Q: My quinoline's kinetic solubility is too low for my required assay concentration. How can I improve its aqueous solubility without increasing DMSO?

A: When simple co-solvents fail, host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard. HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The thermodynamics of inclusion complexation are highly favorable for quinolines: the lipophilic quinoline ring displaces high-energy, structured water molecules from the CD cavity (an entropically driven process), while van der Waals forces stabilize the complex (an enthalpically driven process)[3]. This effectively shields the quinoline from the aqueous environment, preventing aggregation without altering the compound's intrinsic pharmacology[3].

Protocol 2: Preparation of HP- β -CD/Quinoline Inclusion Complexes

Self-Validating System: The resulting solution must remain optically clear upon high-speed centrifugation, confirming true host-guest complexation rather than a metastable colloidal suspension[3].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your specific assay buffer.

  • Compound Addition: Add the quinoline compound (in solid powder form) in excess to the HP- β -CD solution to form a cloudy suspension.

  • Equilibration: Vortex vigorously for 5 minutes, then incubate the suspension on a rotary shaker at 37°C for 24–48 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble quinoline.

  • Quantification: Carefully aspirate the clear supernatant. Quantify the solubilized quinoline concentration using HPLC-UV against a known standard curve.

Quantitative Data: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionMax Expected SolubilityBiological CompatibilityIdeal Use Case
DMSO (2% v/v) Disrupts crystal lattice via high polarity~0.2 mM (Kinetic)[2]Low (ROS induction)[4]Initial stock preparation
HP-β-CD (20% w/v) Encapsulates hydrophobic core>60 mM (Thermodynamic)[3]High (Non-toxic)Cell-based efficacy assays
Tween-20 (0.01%) Lowers interfacial tension~1-5 mMModerate (Membrane lysis)Biochemical/Enzymatic assays
pH Adjustment (pH 4) Ionizes basic nitrogen (pKa ~4.9)>100 mMVery Low (Non-physiological)Analytical quantification

FAQ 3: Cell-Based Assay Optimization & DMSO Tolerance

Q: I increased the DMSO concentration to keep my quinoline soluble, but now my cells are dying. Is this compound toxicity or vehicle toxicity?

A: You are likely observing vehicle-induced cytotoxicity. While DMSO is a powerful solvent, it is not biologically inert. At concentrations above 0.1% - 0.5% (v/v), DMSO significantly alters cell membrane fluidity by intercalating into the lipid bilayer. This induces pore formation, leading to an influx of water and subsequent generation of reactive oxygen species (ROS)[4]. Different cell lines have drastically different tolerances; for example, primary cells like Human Umbilical Vein Endothelial Cells (HUVECs) are highly sensitive to DMSO-induced ROS compared to robust immortalized lines or Mesenchymal Stem Cells (MSCs)[4]. Furthermore, high DMSO concentrations can alter the viscosity of the assay medium, artificially dampening protein-ligand binding kinetics[5].

Protocol 3: Determining Cell-Specific DMSO Tolerance

Self-Validating System: A Z'-factor > 0.5 must be maintained in the vehicle control wells to ensure assay robustness and confirm that any observed signal window is purely compound-driven.

  • Cell Seeding: Seed your target cells in a 384-well plate at the optimal density for your assay (e.g., 4,000 cells/well) and incubate overnight.

  • Vehicle Titration: Prepare a 2-fold serial dilution of DMSO in the cell culture medium, ranging from 10% down to 0.01% (v/v).

  • Treatment: Replace the culture medium in the assay plate with the DMSO-spiked medium. Include untreated controls (0% DMSO).

  • Incubation: Incubate for the exact duration of your planned compound efficacy assay (e.g., 48 hours).

  • Viability Readout: Add a cell viability reagent (e.g., CellTiter-Glo) and measure luminescence.

  • Thresholding: Determine the maximum DMSO concentration that results in <10% loss of cell viability compared to the untreated control. Never exceed this vehicle concentration in your final quinoline screens.

References

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: Analytical Chemistry / PubMed URL: [Link]

  • Title: Enhancement of solubility and bioavailability of beta-lapachone using cyclodextrin inclusion complexes Source: Pharmaceutical Research / PubMed URL: [Link]

  • Title: Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs Source: Scientific Reports / PMC URL: [Link]

  • Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: Biochemistry / ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Tar Formation in Skraup Quinoline Synthesis

Mechanistic Overview: The Root Cause of Tarring The Skraup synthesis is a cornerstone method for constructing heteroring-unsubstituted quinolines by reacting an aniline derivative with glycerol, concentrated sulfuric aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Root Cause of Tarring

The Skraup synthesis is a cornerstone method for constructing heteroring-unsubstituted quinolines by reacting an aniline derivative with glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally nitrobenzene)[1]. However, the reaction is notoriously violent. The primary cause of the thick, intractable "tar" that plagues this synthesis is the uncontrolled polymerization of acrolein—a highly reactive intermediate formed via the acid-catalyzed dehydration of glycerol at temperatures above 135°C[2][3]. When the exothermic cyclization and oxidation steps run away, localized overheating accelerates this polymerization, trapping the desired quinoline in a polymeric matrix[2][3].

SkraupWorkflow Glycerol Glycerol + H₂SO₄ (Reactants) Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (>135°C) Michael Michael Addition & Cyclization Acrolein->Michael + Aniline Tar Polymeric Tar (Intractable Byproduct) Acrolein->Tar Thermal Polymerization (Runaway Exotherm) Aniline Aniline Derivative Aniline->Michael Dihydro 1,2-Dihydroquinoline Michael->Dihydro Oxidation Oxidation Step (PhNO₂, I₂, or As₂O₅) Dihydro->Oxidation Quinoline Quinoline (Target Product) Oxidation->Quinoline Controlled Rate Oxidation->Tar Violent Oxidation Moderator Moderators (FeSO₄ / Boric Acid) Moderator->Acrolein Prevents Overheating Moderator->Oxidation Distributes Exotherm

Caption: Mechanistic pathway of Skraup synthesis highlighting tar formation and moderator intervention.

Troubleshooting Guide & FAQs

Q1: My reaction boils violently upon the addition of sulfuric acid, resulting in immediate blackening and tar formation. What is failing? A1: The order of addition and temperature control are failing. The dehydration of glycerol to acrolein is highly exothermic. If concentrated sulfuric acid is added too rapidly or without a moderator, the heat generated immediately polymerizes the nascent acrolein[2][3]. Solution: Always add sulfuric acid dropwise to a pre-cooled mixture of aniline, glycerol, and moderator. Maintain the internal temperature below 100°C during addition, only ramping up to the 130–150°C reflux range after the acid is fully incorporated[2].

Q2: What is the exact physical and chemical role of Ferrous Sulfate (FeSO₄) or Boric Acid? A2: In the classical Skraup synthesis, the oxidation of 1,2-dihydroquinoline by nitrobenzene is violently exothermic. Ferrous sulfate (FeSO₄·7H₂O) acts as an oxygen carrier and reaction moderator[3][4]. By cycling between Fe(II) and Fe(III) states, it regulates the electron transfer to nitrobenzene, distributing the heat evolution over a longer period and preventing localized hotspots[4][5]. Boric acid serves a similar moderating function, tempering the reaction's vigor[5][6].

Q3: Nitrobenzene makes the reaction too difficult to control. Are there milder oxidizing alternatives? A3: Yes. While nitrobenzene acts as both solvent and oxidant, its reactivity is a primary driver of tar[3].

  • Arsenic Pentoxide (As₂O₅) / Arsenic Acid: Historically used to provide a much smoother, higher-yielding reaction with significantly less tar, though its high toxicity limits modern application[5][7].

  • Iodine (Generated in situ): Using potassium iodide (KI) and sulfuric acid generates iodine, which acts as a milder oxidant, allowing the reaction to proceed at lower temperatures (100–120°C) and drastically reducing acrolein polymerization[3].

Q4: How can I modernize this synthesis to adhere to green chemistry principles and avoid tar entirely? A4: Recent advancements have successfully bypassed traditional tar formation by altering the energy delivery and solvent systems:

  • Microwave Irradiation: Utilizing microwave heating with water or ionic liquids as co-solvents allows for rapid, uniform heating. This minimizes the prolonged thermal exposure that causes tarring, improving yields up to 77% in a fraction of the time[1][8].

  • Q-Tube Pressure Reactors: Using glycerol as both a green solvent and reactant under pressure in Q-tubes prevents the loss of volatile intermediates and suppresses tarry side reactions[9].

Quantitative Data: Method Comparison

The following table summarizes the operational parameters and expected outcomes of various Skraup modifications based on historical and modern optimizations.

Synthesis MethodPrimary OxidantModerator / AdditiveOperating Temp (°C)Avg. Yield (%)Tar Formation Level
Classical Skraup NitrobenzeneNone>150°C20 – 40%Severe
FeSO₄ Modified NitrobenzeneFeSO₄·7H₂O130 – 150°C50 – 75%Moderate
Mild Oxidation Iodine (in situ)KI / H₂SO₄100 – 120°C60 – 80%Low
Microwave-Assisted NitrobenzeneH₂O (Co-solvent)100 – 130°C65 – 85%Minimal

Self-Validating Experimental Protocols

To ensure reproducibility and minimize material loss, use the following self-validating protocols. A protocol is "self-validating" if it contains built-in observable checkpoints to confirm the reaction is proceeding correctly.

Protocol A: FeSO₄-Moderated Skraup Synthesis

Purpose: To synthesize quinoline with controlled exothermicity, preventing acrolein polymerization[3][4].

Step 1: Reagent Charging (The Sequence is Critical) In a large round-bottom flask (at least 3x the reaction volume to accommodate bubbling), combine 1.0 eq of Aniline, 3.0 eq of anhydrous Glycerol, 0.6 eq of Nitrobenzene, and 0.2 eq of powdered Ferrous Sulfate heptahydrate (FeSO₄·7H₂O)[4]. Validation Checkpoint: The mixture should be a heterogeneous suspension. Ensure the FeSO₄ is finely powdered to maximize surface area for moderation.

Step 2: Acid Addition (Temperature Control) Equip the flask with a mechanical stirrer and place it in an ice-water bath. Slowly add 1.5 eq of concentrated Sulfuric Acid dropwise[3]. Validation Checkpoint: Monitor the internal thermometer. The temperature must not exceed 90°C during addition. If the mixture begins to darken rapidly or emit white fumes, pause the addition and increase cooling.

Step 3: Controlled Initiation Remove the ice bath and apply gentle heating via a heating mantle until the internal temperature reaches 130°C. Validation Checkpoint: At ~130°C, the reaction will initiate and become self-sustaining (spontaneous bubbling). Immediately remove the heating mantle. The FeSO₄ will keep the boiling vigorous but controlled[2][4]. If the reaction was unmoderated, it would violently eject from the condenser at this stage.

Step 4: Reflux and Work-up Once the spontaneous boiling subsides, reapply heat and reflux at 140–150°C for 3 hours. Cool to room temperature, pour over crushed ice, and neutralize slowly with 10M NaOH[2]. Purify via steam distillation[2].

Protocol B: Microwave-Assisted Green Synthesis

Purpose: To utilize uniform dielectric heating to bypass the thermal gradients that cause tarring[1][8].

Step 1: Preparation In a microwave-safe reaction vessel, combine 1.0 eq of Aniline derivative, 2.5 eq of Glycerol, 0.5 eq of Nitrobenzene, and a catalytic amount of aqueous H₂SO₄[8].

Step 2: Microwave Irradiation Seal the vessel and irradiate at 130°C for 15–20 minutes using a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)[1]. Validation Checkpoint: The pressure sensor on the microwave should indicate a steady rise, plateauing as the temperature stabilizes. The rapid heating profile prevents the slow degradation of glycerol into polymeric tar.

Step 3: Isolation Cool the vessel rapidly using compressed air (built into the microwave). The resulting mixture should be a dark but fluid solution, lacking the highly viscous, intractable black tar seen in classical thermal methods. Proceed with standard neutralization and extraction.

References

  • Bartow, E., & McCollum, E. V. Synthesis of derivatives of quinoline. SciSpace. [Link]

  • University of Peshawar. Preparation and Properties of Quinoline. uop.edu.pk.[Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • SciSpace. A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. SciSpace.[Link]

  • PMC. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. NIH.[Link]

Sources

Optimization

Technical Support Center: Preparative HPLC Purification of 4,6-Dichloro-7-methoxy-3-nitroquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with the purification of 4,6-Dichloro-7-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with the purification of 4,6-Dichloro-7-methoxy-3-nitroquinoline . This highly substituted heterocyclic compound presents unique hurdles in preparative High-Performance Liquid Chromatography (Prep-HPLC) due to its rigid planar structure, extreme lipophilicity, and localized electron density variations.

This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to ensure your purification workflows are robust, reproducible, and self-validating.

Physicochemical Profile & Chromatographic Impact

To successfully purify 4,6-dichloro-7-methoxy-3-nitroquinoline, we must first understand how its structural features dictate its behavior in a fluidic system.

Structural FeaturePhysicochemical PropertyChromatographic Consequence
Quinoline Core + Halogens Extreme Lipophilicity (High LogP)Very strong retention on C18 phases; requires high organic modifier concentrations (e.g., >80% Acetonitrile) for elution[1].
Planar Aromaticity High π−π Stacking PropensityProne to "oiling out" or precipitating out of solution at high concentrations; poor solubility in highly aqueous mobile phases[2].
Nitro & Methoxy Groups Localized Dipole MomentsEnables orthogonal separation of co-eluting regioisomers using Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phases.
Chromophore System High UV Molar AbsorptivityHighly detectable at 254 nm and 280 nm, but prone to detector saturation during concentration overloading[3].

Troubleshooting Guides & FAQs

Q1: My system overpressures immediately after injecting the sample. What is causing this, and how do I prevent it?

Causality: This is a classic "solvent mismatch" precipitation event. 4,6-Dichloro-7-methoxy-3-nitroquinoline is highly lipophilic[1]. If you dissolve the crude mixture in a strong solvent (like 100% DMSO or DMF) to overcome its poor solubility and inject it into a highly aqueous initial mobile phase (e.g., 10% Acetonitrile), the sudden drop in solvation capacity causes the compound to instantaneously crystallize at the column frit or the head of the stationary phase. This physical blockage causes massive backpressure spikes[4],[5]. Solution: Transition your method from Concentration Overloading to Volume Overloading. Because solubility is the limiting factor, you must keep the sample concentration low to prevent precipitation and instead increase the injection volume[6]. Self-Validating Protocol: To confirm if the issue is solvent mismatch rather than a fouled column, perform a mock injection of your pure sample solvent without the analyte. If the pressure remains stable, the issue is analyte precipitation. If the pressure spikes, the issue is solvent viscosity.

Q2: I am observing severe peak splitting and fronting. Is my column degrading?

Causality: Peak splitting or "sample breakthrough" in preparative HPLC often occurs when the sample injection solvent is significantly stronger than the mobile phase[4],[7]. The strong injection solvent acts as a localized mobile phase plug, dragging a portion of the 4,6-dichloro-7-methoxy-3-nitroquinoline down the column faster than the rest of the band[8]. Solution: Dissolve the sample in a solvent mixture that closely matches the initial mobile phase conditions[8]. If poor solubility prohibits this, employ a "sandwich injection" technique (injecting a plug of weak solvent before and after the sample) to dilute the strong solvent at the column head. Self-Validating Protocol: Reduce your injection volume by 50%. If the peak shape improves dramatically and merges into a single sharp peak, your previous injection suffered from solvent-strength breakthrough.

Q3: I cannot resolve the 4,6-dichloro isomer from closely related regioisomers (e.g., 4,7-dichloro). How can I improve selectivity?

Causality: Standard C18 columns separate analytes primarily based on hydrophobic dispersion forces[3]. Regioisomers of heavily substituted quinolines have nearly identical overall hydrophobicities, making C18 ineffective for this specific separation. Solution: Switch to a stationary phase that offers orthogonal selectivity, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The highly polarized nature of the nitro and methoxy groups will interact differently with the π−π and dipole-dipole mechanisms of a PFP phase depending on their exact positional arrangement on the quinoline ring.

Q4: The purified fractions are "oiling out" instead of forming a solid powder after solvent removal. How do I get a dry powder?

Causality: Highly lipophilic quinoline derivatives often separate as a viscous liquid phase rather than a crystalline solid because residual organic solvents (like acetonitrile) disrupt the crystal lattice packing[1],[2]. Solution: Perform a solvent exchange. Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane) and slowly add a "poor" solvent (e.g., hexane) dropwise until turbidity persists to force crystallization[1],[2]. Self-Validating Protocol: Leave the turbid solution undisturbed at 4°C for 12 hours. The formation of distinct crystals rather than an amorphous film validates the solvent-pair ratio.

Diagnostic Workflows

PrepTroubleshooting Start Issue: Peak Splitting or Sample Breakthrough CheckSolv Is injection solvent stronger than initial mobile phase? Start->CheckSolv Yes Yes CheckSolv->Yes No No CheckSolv->No Sol1 Dilute sample in weaker solvent Yes->Sol1 Sol2 Check for column overloading (Mass) No->Sol2 Validate Reduce injection volume by 50% to validate resolution Sol1->Validate Sol2->Validate

Workflow for diagnosing and resolving peak splitting in preparative HPLC.

OverloadStrategy Start Select Overloading Strategy for Quinoline Derivative Solubility Is compound highly soluble in mobile phase? Start->Solubility HighSol Yes (>50 mg/mL) Solubility->HighSol LowSol No (Poor Solubility) Solubility->LowSol ConcOverload Concentration Overloading (Keep volume low, increase mass) HighSol->ConcOverload VolOverload Volume Overloading (Keep conc. low, increase volume) LowSol->VolOverload

Decision matrix for selecting concentration vs. volume overloading based on solubility.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation and Injection Strategy for Poorly Soluble Quinolines

Use this protocol to prevent column fouling and high-pressure errors during injection.

  • Solvent Selection: Dissolve the crude 4,6-dichloro-7-methoxy-3-nitroquinoline in a minimal volume of a strong solvent (e.g., DMSO or DMF)[8]. (Causality: These solvents disrupt the strong π−π stacking of the quinoline rings, ensuring complete dissolution).

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulate matter[4]. (Causality: Unfiltered particulates will permanently blind the preparative column frit, destroying the column).

  • Pre-Dilution: Slowly add the initial mobile phase (e.g., 40% Acetonitrile/Water) dropwise to the sample vial until slight turbidity appears, then add a single drop of DMSO to clear it[8]. (Causality: This matches the sample solvent strength to the mobile phase as closely as possible without precipitating the analyte).

  • Volume Overloading Execution: Inject a larger volume of this slightly diluted sample rather than a small volume of the pure DMSO extract[6].

  • Validation Check: Monitor the system backpressure during the first 30 seconds of injection. A pressure rise of <15% indicates successful sample transfer without precipitation.

Protocol B: Preparative HPLC Method Development & Scale-Up

Use this protocol to isolate the target compound from closely eluting regioisomers.

  • Stationary Phase Selection: Install a high-capacity PFP (Pentafluorophenyl) column (e.g., 5 µm, 21.2 x 250 mm). (Causality: PFP provides orthogonal dipole-dipole interactions necessary to separate halogenated regioisomers).

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Milli-Q Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[3]. (Causality: Formic acid ensures any residual silanol groups on the silica support are protonated, preventing secondary tailing interactions).

  • Gradient Design: Program a shallow gradient starting at 40% B and ramping to 90% B over 20 column volumes.

  • Flow Rate & Detection: Set the flow rate to 20 mL/min. Monitor UV absorbance at 254 nm. (Causality: 254 nm captures the aromatic π→π∗ transitions of the quinoline core).

  • Fraction Collection: Trigger fraction collection based on slope and threshold criteria to avoid collecting tailing impurities[7].

  • Column Wash: Purge the column with 100% Mobile Phase B for at least 3 column volumes after each run[5]. (Causality: This elutes highly lipophilic tars and prevents ghost peaks in subsequent runs).

  • Validation Check: Before running the full preparative batch, execute a 1/100th scale injection on an analytical column of the exact same chemistry. If the retention time shifts by more than 5% upon scale-up, re-equilibrate the prep column.

References

  • Preparative HPLC Troubleshooting Guide - Agilent. agilent.com.
  • Preparative HPLC Troubleshooting Guide | PDF. scribd.com.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Canada HPLC Columns Troubleshooting Factory & Suppliers. santaisci.com.
  • Principles in preparative HPLC - University of Warwick. warwick.ac.uk.
  • Troubleshooting Crenatoside purification by column chrom
  • Addressing challenges in the purification of quinoline deriv
  • Application Note: High-Performance Liquid Chromatography (HPLC)

Sources

Troubleshooting

Technical Support Center: NMR Spectral Interpretation of Polysubstituted Quinolines

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you know that polysubstituted quinolines are privileged scaffolds in medicinal chemistry. However, their highly conju...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you know that polysubstituted quinolines are privileged scaffolds in medicinal chemistry. However, their highly conjugated, electron-rich heteroaromatic systems present unique structural elucidation challenges. Overlapping spin systems, concentration-dependent aggregation, and complex nitrogen-solvent interactions frequently confound 1D NMR data.

This guide is engineered by application scientists to move beyond basic spectral assignments. Here, we explore the physical causality behind anomalous NMR behaviors and provide self-validating protocols to ensure absolute structural certainty.

Diagnostic Workflow for Quinoline Structure Elucidation

Before diving into specific spectral anomalies, follow this logical progression to isolate the root cause of your structural ambiguity.

NMR_Troubleshooting Start Acquire 1D 1H & 13C NMR CheckOverlap Aromatic Signals Overlapping? Start->CheckOverlap TwoD Run 2D COSY & HSQC CheckOverlap->TwoD Yes CheckRegio Regioisomer Ambiguity? CheckOverlap->CheckRegio No TwoD->CheckRegio RunHMBC Run HMBC & NOESY (Set J to 6-10 Hz) CheckRegio->RunHMBC Yes CheckBroad Broad Signals Near Nitrogen? CheckRegio->CheckBroad No RunHMBC->CheckBroad Run15N Run 1H-15N HMBC & Solvent Titration CheckBroad->Run15N Yes End Unambiguous Structure Elucidation CheckBroad->End No Run15N->End

Diagnostic workflow for resolving NMR spectral challenges in polysubstituted quinolines.

Core Troubleshooting & FAQs

Q1: I synthesized a quinoline via the Friedländer annulation using an unsymmetrical ketone. How do I definitively distinguish between the two possible regioisomers when the 1D ¹H NMR aromatic region is a congested multiplet?

The Causality: The Friedländer synthesis often yields a mixture of regioisomers because the initial condensation can occur on either side of the unsymmetrical ketone's carbonyl group[1]. 1D ¹H NMR fails here because scalar couplings ( J -couplings) cannot easily bridge the isolated spin systems of the benzo-fused ring and the newly formed hetero-ring. The Solution: You must establish through-space and long-range through-bond connectivities.

  • NOESY: Look for Nuclear Overhauser Effect (NOE) cross-peaks (< 5 Å distance) between the alkyl/aryl substituents on the newly formed pyridine ring and the H-8 or H-5 protons of the benzo ring.

  • HMBC: Identify 3-bond correlations from the pyridine ring protons to the quaternary bridgehead carbons (C-4a and C-8a). This unambiguously locks the substitution pattern in place, as detailed in 1[1].

Q2: The chemical shifts of the non-exchangeable aromatic protons (specifically H-6 and H-8) in my quinoline derivative change drastically depending on the sample concentration. Is my compound degrading?

The Causality: Your compound is likely intact. Quinolines possess a large, flat, electron-rich π -system that is highly prone to intermolecular π−π stacking and dipole-dipole interactions in solution[2]. As concentration increases, the molecules aggregate—often in an anti-parallel conformation. This places specific protons (like H-6 and H-8) directly into the magnetic shielding or deshielding cones of adjacent quinoline rings, causing anomalous, concentration-dependent chemical shifts. The Solution: Do not rely on a single high-concentration NMR sample for structural assignment. Perform a serial dilution study (see Protocol 2 below) to extrapolate the "true" monomeric chemical shifts, as supported by 2[2].

Q3: My ¹³C NMR signals for C-2, C-8, and C-8a are unusually shifted compared to my predictive software. Why does the solvent matter so much for these specific carbons?

The Causality: The carbon atoms adjacent to the quinoline nitrogen are highly sensitive to the nitrogen's lone pair electron density. In polar, protic, or hydrogen-bonding solvents (like CDCl₃ or Methanol- d4​ ), the solvent interacts with the nitrogen lone pair, drawing electron density away from the ring and causing a positive deviation (deshielding) compared to non-polar solvents like CCl₄. Conversely, if you use Benzene- d6​ , the quinoline molecule becomes trapped between layers of benzene, subjecting it to intense ring-current effects that cause a negative deviation (shielding). The Solution: Always report the exact solvent used. If you suspect solvent-induced anomalies, run a comparative spectrum in a non-interacting solvent or use the data tables provided below to correct your expectations.

Q4: I suspect my quinoline is coordinating to a metal catalyst or undergoing protonation at the nitrogen, but ¹H/¹³C NMR is inconclusive. How can I prove this?

The Causality: ¹H and ¹³C NMR only provide secondary, highly convoluted evidence of nitrogen coordination. The primary evidence lies with the nitrogen atom itself. Coordination to transition metals (e.g., Pd, Pt, Au) or protonation causes massive reorganization of the nitrogen's valence electrons. The Solution: Utilize ¹H-¹⁵N HMBC spectroscopy. The coordination of the quinoline nitrogen results in massive negative coordination shifts ( Δδcoord​ = -30 to -150 ppm upfield) relative to the free ligand[3]. Set your HMBC long-range coupling constant ( nJCH​ ) to 6-10 Hz to optimize cross-peaks from H-2 or H-4 to the ¹⁵N nucleus[4].

Quantitative Data: Solvent & Structural Effects

Use the following tables to calibrate your expectations when interpreting quinoline spectra.

Table 1: Typical Solvent Effects on ¹³C Chemical Shifts of Quinolines (Relative to CCl₄)

Solvent Interaction Mechanism Effect on C-2, C-8, C-8a Overall Spectral Impact

| Chloroform ( CDCl3​ ) | Weak Hydrogen Bonding | Positive deviation (Deshielded) | Sharpens signals; slight downfield shift. | | Methanol ( CD3​OD ) | Strong Hydrogen Bonding | Strong Positive deviation | Significant downfield shift near nitrogen. | | Benzene ( C6​D6​ ) | π -stacking / Ring Current | Negative deviation (Shielded) | Upfield shift; alters relative multiplet ordering. | | Acetone ( CD3​COCD3​ ) | Carbonyl Dipole Interaction | Negative deviation (Shielded) | Mild upfield shift across the hetero-ring. |

Data synthesized from .

Table 2: ¹⁵N NMR Chemical Shift Ranges for Quinoline Derivatives

State of Quinoline Typical ¹⁵N Shift Range Diagnostic Feature

| Free Ligand (Monomer) | Baseline (0 Δδ ) | Standard reference point for the specific derivative. | | Protonated (Quinolinium) | -80 to -110 ppm ( Δδ ) | Large upfield shift; broadens due to exchange. | | Metal Coordinated (e.g., Pd, Pt) | -30 to -150 ppm ( Δδ ) | Sharp upfield shift; magnitude depends on trans-ligand influence. |

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on single-point data. Use the following self-validating methodologies to confirm your spectral assignments.

Protocol 1: ¹H-¹⁵N HMBC for Nitrogen Environment Validation

This protocol is designed to directly observe the quinoline nitrogen at natural abundance to confirm coordination or substitution proximity.

  • Sample Preparation: Dissolve >25 mg of your purified quinoline derivative in 0.6 mL of a non-exchanging solvent (e.g., CDCl₃ or DMSO- d6​ ).

  • Probe Tuning: Ensure the NMR probe is rigorously tuned and matched for both ¹H and ¹⁵N frequencies to maximize sensitivity for natural abundance acquisition.

  • Parameter Optimization: Set the long-range coupling constant delay ( nJNH​ ) to 8 Hz . This corresponds to an evolution delay of 1/(2J)=62.5 ms, which is optimal for capturing 2-bond and 3-bond correlations from H-2, H-3, or H-4 to the nitrogen[4].

  • Acquisition: Run the 2D HMBC sequence with a minimum of 128 t1​ increments to ensure adequate resolution in the indirect (¹⁵N) dimension.

  • Self-Validation Check: To prove that a shift is due to reversible hydrogen bonding or protonation rather than covalent modification, add 10 μL of D2​O to the NMR tube, shake, and re-acquire. If the ¹⁵N cross-peak shifts or disappears due to deuterium exchange at the interacting site, the non-covalent interaction model is validated.

Protocol 2: Solvent Titration & Dilution Series for Aggregation Analysis

Use this protocol to differentiate between true structural isomers and concentration-dependent π−π stacking artifacts.

  • Stock Preparation: Prepare a high-concentration stock solution of the quinoline (e.g., 100 mM) in CDCl₃.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum with a long relaxation delay ( D1​≥5 s) for accurate integration.

  • Serial Dilution: Serially dilute the sample directly in the NMR tube to 50 mM, 25 mM, 12.5 mM, and 6.25 mM, acquiring a ¹H NMR spectrum at each interval.

  • Data Tracking: Tabulate the chemical shifts ( δ ) of the most affected protons (typically H-6, H-8, and substituent methyls).

  • Self-Validation Check: Plot the chemical shift ( δ ) against the concentration. A non-linear regression fitting an isodesmic or dimerization model validates that the shift anomaly is caused by reversible intermolecular π−π stacking. Extrapolate the curve to the y-intercept (infinite dilution) to obtain the true monomeric chemical shifts for publication.

References

  • 15N NMR coordination shifts in Pd(II), Pt(II), Au(III), Co(III), Rh(III), Ir(III), Pd(IV), and Pt(IV) complexes with pyridine, 2,2'-bipyridine, 1,10-phenanthroline, quinoline.PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJiNOfImoBc5OlBYGJirWvsyV92LeiYkbGuWC0yQo1YyFX8C1aZGNqfPDKOZQpYH49SswFl5drWRMaS_Tj937RacMbDV1S-OTe78kCbUFAoVd1ThVFPwPy506LIsfpJVoqHUxr]
  • Identification of common byproducts in quinoline synthesis.BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPH4XTVdcZiHUvfMxgMc8rByTjXwvaSgGV5UUrfEYWibY8MNvQ12gSzIREJneaZNOxBARYGcpUB0OCFu2toVxFqQhsAMW7zFm0VC_TkSwR-XhIS8Q90KAMQOe9NxIb_iX3bSX7Tyqz9NM0RlSqfbfP2HFuNmzRnX9e1obT2CCKBUBTzH2hgKeTlRjYWD1rHx8eKqk3CD83]
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.UNCW Institutional Repository.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkEJ2FetU9FCPL_antHuoDz11y8fzAOB6GVMrRtc_GlvJ_YD5VNRTnHekkRNC8IpeQr2aptM6I-Ji09gZ2FEZjSeVavnsQGUs5ZWPF1kCba4-TxgBYb_JU48znHIIf4y1JPKmEIgwX09grtQVCBheXVtwzErRQZH_VXxW-XTwCkuQ=]
  • Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline.IAEA / Nucleus.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8_eZxCanKDX4X-j4VM-CM4FupCMyAAbu_4NRrjUIBSh_6ZgNcsrjTY6MTw-7xui_JjiOefXrCogjmq1RQnT6JL8B-ZPQOL4nNvjC68Omfp9055JqjlfnlzAMqRuwSLeCyGe_Z]
  • Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB.[https://vertexaisearch.cloud.google.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quinoline Scaffold: Evaluating 4,6-Dichloro-7-methoxy-3-nitroquinoline Against Established Kinase Inhibitors

Executive Summary Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has rev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous clinically successful inhibitors. This guide provides a comparative analysis of 4,6-dichloro-7-methoxy-3-nitroquinoline, a specific quinoline derivative, against well-established kinase inhibitors targeting key oncogenic pathways. While this compound is primarily a synthetic intermediate, its structure provides a valuable platform for discussing the principles of kinase inhibitor design and evaluation. We will dissect its chemical features, hypothesize its potential target space based on analogous structures, and provide detailed experimental protocols for its characterization, thereby offering a framework for researchers aiming to develop novel therapeutics.

Introduction: The Central Role of Kinase Inhibitors and the Quinoline Scaffold

The human kinome, comprising over 500 protein kinases, represents a major class of drug targets. These enzymes catalyze the transfer of a phosphate group from ATP to substrate proteins, a process that acts as a molecular switch for countless signaling pathways governing cell growth, proliferation, differentiation, and survival.[1] Aberrant kinase activity is a critical driver of oncogenesis, making kinase inhibitors a cornerstone of modern cancer therapy.[2]

Small-molecule inhibitors typically function by competing with ATP for its binding site in the catalytic domain of the kinase, thereby blocking downstream signaling.[3][4] The specificity and potency of these inhibitors are dictated by their chemical structure and how it interacts with the unique topology of the ATP pocket of different kinases.

Within the landscape of kinase inhibitor discovery, the quinoline scaffold has proven to be exceptionally fruitful.[5] Its rigid, bicyclic aromatic structure provides an excellent foundation for orienting functional groups to interact with key residues in the kinase active site. This guide focuses on 4,6-dichloro-7-methoxy-3-nitroquinoline, a molecule that embodies the core features of this scaffold. By comparing it to established inhibitors of critical cancer-related kinases—such as the Epidermal Growth Factor Receptor (EGFR), Src family kinases, and the Vascular Endothelial Growth Factor Receptor (VEGFR)—we will explore the structure-activity relationships that govern inhibitor performance and outline a practical roadmap for experimental validation.

Structural Analysis: Deconstructing the Quinoline Core

The therapeutic potential of a molecule begins with its structure. The key to designing successful kinase inhibitors lies in leveraging specific chemical moieties to achieve high affinity and selectivity for the target.

4,6-Dichloro-7-methoxy-3-nitroquinoline: This compound is a key intermediate for synthesizing quinoline-based inhibitors.[6] Its structure is notable for several features:

  • Quinoline Core: A bicyclic aromatic system that serves as the primary scaffold.

  • 4-Chloro Group: This is the most critical feature from a medicinal chemistry perspective. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution.[5] This allows for the convenient attachment of various side chains, typically substituted anilines, which are crucial for engaging with the "hinge region" of the kinase ATP-binding pocket and determining inhibitor specificity.[5][7]

  • 6-Chloro and 7-Methoxy Groups: These substituents on the benzenoid ring influence the molecule's electronic properties and can form important contacts in the deeper regions of the ATP pocket, contributing to binding affinity and selectivity.[8]

  • 3-Nitro Group: The electron-withdrawing nature of the nitro group can modulate the reactivity of the quinoline ring system.

This substitution pattern is reminiscent of scaffolds used to generate potent inhibitors for a variety of kinases. For instance, the closely related 4-chloro-6,7-dimethoxyquinoline is a pivotal intermediate in the synthesis of multi-kinase inhibitors like Cabozantinib and Tivozanib, which target VEGFR and c-Met.[5][9][10]

Comparative Overview with Leading Kinase Inhibitors

To understand the potential of the 4,6-dichloro-7-methoxy-3-nitroquinoline scaffold, it is essential to compare it with inhibitors that have defined mechanisms and clinical utility. These inhibitors often target tyrosine kinases, a class of enzymes frequently implicated in cancer.[3][11][12]

Inhibitor ClassRepresentative Drug(s)Primary Target(s)Core ScaffoldMechanism of Action
EGFR Inhibitors Gefitinib, ErlotinibEGFR (ErbB1)AnilinoquinazolineReversible, ATP-competitive. Binds to the intracellular tyrosine kinase domain.[11][13][14][15][16]
Src Family Kinase (SFK) Inhibitors Dasatinib, SaracatinibSrc, Abl, c-Kit, PDGFRPyrazolopyrimidine, AminopyrimidineReversible, ATP-competitive. Often multi-targeted, inhibiting several non-receptor tyrosine kinases.[1][3][17][18][19]
VEGFR Inhibitors Sunitinib, AxitinibVEGFRs, PDGFR, c-KitIndolinone, IndazoleReversible, ATP-competitive. Potent anti-angiogenic agents by blocking the VEGF signaling pathway.[4][12][20][21][22]
4,6-dichloro-7-methoxy-3-nitroquinoline (Synthetic Intermediate)(Hypothesized: EGFR, VEGFR, c-Met)Dichloro-methoxy-nitroquinoline(As a scaffold) The 4-chloro position allows for the synthesis of ATP-competitive inhibitors.

The comparison highlights a key principle: while the core scaffold (e.g., quinoline, quinazoline, pyrimidine) provides the basic framework to fit into the ATP pocket, the specific substitutions dictate the ultimate target profile and potency. Derivatives of the 4-chloro-quinoline scaffold have successfully yielded inhibitors for EGFR, VEGFR, and c-Met, making these the most probable target families for novel compounds derived from 4,6-dichloro-7-methoxy-3-nitroquinoline.[23][24]

Visualizing the Mechanism and Experimental Workflow

Mechanism of Action: ATP-Competitive Inhibition

Most small-molecule kinase inhibitors, including those derived from quinoline scaffolds, function by competing with endogenous ATP. They occupy the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby blocking downstream signal transduction.

cluster_0 Active Kinase cluster_1 Inhibited Kinase K Kinase Enzyme PS Phosphorylated Substrate (pS) K->PS Phosphorylation ATP ATP ATP->K Binds S Substrate Protein S->K Ki Kinase Enzyme Block No Reaction Ki->Block I Quinoline Inhibitor I->Ki Competitive Binding S_i Substrate Protein S_i->Ki

Caption: ATP-competitive inhibition by a quinoline-based inhibitor.

Experimental Workflow for Inhibitor Characterization

A logical, multi-step process is required to characterize a novel compound like a derivative of 4,6-dichloro-7-methoxy-3-nitroquinoline. This workflow progresses from direct enzyme interaction to cellular effects.

N1 Step 1: In Vitro Biochemical Kinase Assay N2 Step 2: Cell-Based Target Engagement Assay N1->N2 Does it enter cells and bind the target? E1 Measures direct enzyme inhibition (IC₅₀). Determines potency and selectivity. N1->E1 N3 Step 3: Cellular Phosphorylation Assay N2->N3 Does binding inhibit kinase activity in cells? E2 Confirms the compound reaches its intracellular target (e.g., NanoBRET™). N2->E2 N4 Step 4: Cellular Proliferation/Viability Assay N3->N4 Does inhibiting the target impact cell viability? E3 Measures inhibition of substrate phosphorylation (e.g., Western Blot). N3->E3 E4 Measures downstream biological effect on cancer cells (EC₅₀). N4->E4

Caption: A four-step workflow for characterizing a novel kinase inhibitor.

Experimental Protocols: A Practical Guide

The following protocols provide a validated framework for assessing the activity of a novel kinase inhibitor derived from the 4,6-dichloro-7-methoxy-3-nitroquinoline scaffold.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced, providing a direct measure of enzyme inhibition.[25]

Causality: The rationale is to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a purified kinase. Using an ATP concentration near the Michaelis-Menten constant (Km) for the specific kinase ensures that the assay is sensitive to ATP-competitive inhibitors.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase and substrate concentrations should be optimized empirically to ensure the reaction is in the linear range.

    • Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in the reaction buffer. A positive control inhibitor (e.g., Staurosporine) and a DMSO vehicle control should be included.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compound or control.

    • Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate solution.

    • Add 5 µL of an ATP solution (at 2X the final desired concentration, e.g., 2X Km) to all wells.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection (Promega ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses whether the inhibitor can enter a cell and block the phosphorylation of a kinase's known downstream substrate.

Causality: This assay validates the in-cell activity of the compound. A reduction in the phosphorylated form of a specific substrate, without changing the total amount of that substrate, provides strong evidence of on-target kinase inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells known to have an active signaling pathway of interest (e.g., A549 cells for the EGFR pathway) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

  • Kinase Activation and Lysis:

    • Stimulate the pathway with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce substrate phosphorylation.

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify protein concentration in the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by size on a polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-Akt Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Validation:

    • Strip the membrane and re-probe with an antibody for the total substrate protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading and that the inhibitor is not affecting total protein levels.

Conclusion and Future Perspectives

While 4,6-dichloro-7-methoxy-3-nitroquinoline itself is not an established kinase inhibitor, its chemical architecture represents a highly valuable starting point for the synthesis of novel therapeutic agents. The reactive 4-chloro position is a gateway for introducing diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships. By leveraging the comparative data from established inhibitors targeting kinases like EGFR, Src, and VEGFR, researchers can rationally design derivatives with desired potency and selectivity profiles.

The experimental workflows detailed in this guide provide a robust, self-validating system for characterizing such novel compounds. By progressing from biochemical potency (IC₅₀) to cellular target engagement and downstream functional outcomes, researchers can build a comprehensive profile of a new inhibitor's mechanism of action. The future development of compounds from this and similar quinoline scaffolds will continue to enrich the arsenal of targeted therapies, offering new hope in the ongoing fight against cancer and other diseases driven by aberrant kinase signaling.

References

  • EGFR Inhibitors in Lung Cancer. (2026, March 10). CancerNetwork.
  • What are SRC inhibitors and how do they work? (2024, June 21).
  • Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current St
  • Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases. PMC.
  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers.
  • List of EGFR inhibitors (anti-EGFR). Drugs.com.
  • Cardiovascular Concerns With the Use of VEGFR Tyrosine Kinase Inhibitors. (2021, April 10). The ASCO Post.
  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. (2011, September 1). Clinical Cancer Research - AACR Journals.
  • Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions. (2006, July 15). PubMed.
  • Definition of EGFR tyrosine kinase inhibitor. NCI Dictionary of Cancer Terms.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy. PMC.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
  • VEGFR-2 inhibitor. Wikipedia.
  • Spotlight: Cell-based kinase assay form
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023, January 31). PMC.
  • VEGFR2 Selective Inhibitors. Selleckchem.com.
  • Cell-based Kinase Profiling Service. Kinase Logistics.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys - Drug Discovery.
  • Kinase Target Engagement | Kinase Affinity Assay.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Kinase Assays with Myra. Bio Molecular Systems.
  • IP-Kinase Assay. (2014, March 5). Bio-protocol.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • 4,7-dichloroquinoline. Organic Syntheses Procedure.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020, May 11). MDPI.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity.
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC.

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Comparative

A Comparative Guide to the Reactivity of 4-Chloroquinoline and 6-Chloroquinoline in Nucleophilic Aromatic Substitution

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-chloroquinoline and 6-chloroquinoline, with a focus on nucleophilic aromatic substitution (SNAr). Designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-chloroquinoline and 6-chloroquinoline, with a focus on nucleophilic aromatic substitution (SNAr). Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental electronic principles governing their differential reactivity and provides supporting experimental frameworks to aid in synthetic strategy and decision-making.

Introduction: The Tale of Two Isomers

Quinoline, a fused heterocyclic system composed of a benzene ring and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Functionalization of the quinoline core is a cornerstone of modern synthesis, and chloroquinolines are invaluable precursors for introducing molecular diversity. However, not all positions on the quinoline ring are created equal. The location of the chloro-substituent dramatically alters the molecule's electronic landscape and, consequently, its reactivity.

This guide focuses on two common isomers: 4-chloroquinoline, where the halogen resides on the pyridine ring, and 6-chloroquinoline, where it is located on the carbocyclic (benzene) ring. Understanding the profound difference in their susceptibility to nucleophilic attack is critical for predicting reaction outcomes and designing efficient synthetic routes.

Theoretical Background: An Electronically Divided Household

The reactivity of quinoline is best understood by considering it as a fused system of two distinct aromatic rings with differing electronic characteristics.[1]

  • The Pyridine Ring (Positions 2, 3, 4): The highly electronegative nitrogen atom exerts a strong electron-withdrawing inductive and mesomeric effect, rendering this ring electron-deficient (π-deficient). This electronic poverty makes the pyridine ring highly susceptible to attack by nucleophiles, particularly at the C2 and C4 positions, which are ortho and para to the nitrogen, respectively.[2][3][4]

  • The Benzene Ring (Positions 5, 6, 7, 8): This carbocyclic ring is not directly influenced by the resonance-withdrawing effect of the nitrogen in the same way. It is comparatively electron-rich and more prone to electrophilic substitution, similar to a deactivated benzene derivative.[1]

This fundamental electronic dichotomy is the primary driver behind the stark reactivity differences between 4-chloro- and 6-chloroquinoline.

Caption: Electronic dichotomy of the quinoline scaffold.

Reactivity of 4-Chloroquinoline

The chlorine atom at the C4 position is primed for nucleophilic displacement. When a nucleophile attacks C4, the resulting negatively charged intermediate (a Meisenheimer-like complex) is significantly stabilized by resonance. Crucially, one of the key resonance structures places the negative charge directly on the electronegative nitrogen atom, which can readily accommodate it.[4] This stabilization drastically lowers the activation energy for the substitution reaction, making it a facile and often high-yielding transformation.

Reactivity of 6-Chloroquinoline

In contrast, the chlorine atom at the C6 position is on the carbocyclic ring. While the nitrogen atom still deactivates the ring system as a whole through its inductive effect, it cannot directly stabilize the intermediate of a nucleophilic attack at C6 via resonance.[5] The negative charge in the Meisenheimer complex is confined to the carbon atoms of the benzene ring, resulting in a much higher energy intermediate and a significantly higher activation barrier. Consequently, nucleophilic aromatic substitution at the C6 position is far more difficult and requires much harsher reaction conditions, often proceeding with poor yields or not at all.

Caption: Logical relationship governing reactivity.

Experimental Comparison: Amination via SNAr

To empirically validate the theoretical differences, a parallel synthesis experiment can be conducted. The reaction of 4-chloroquinoline and 6-chloroquinoline with a common nucleophile, such as morpholine, under identical conditions provides a clear and quantifiable comparison of their reactivity.

Objective

To compare the reaction yield of 4-(morpholin-4-yl)quinoline and 6-(morpholin-4-yl)quinoline when synthesized from their respective chloro-precursors under identical, moderate reaction conditions.

Experimental Protocol

This protocol is designed as a self-validating system. Executing both reactions in parallel ensures that any observed differences in outcome are directly attributable to the intrinsic reactivity of the substrates, not variations in experimental conditions.

Caption: Experimental workflow for comparative reactivity analysis.

Materials:

  • 4-Chloroquinoline

  • 6-Chloroquinoline

  • Morpholine

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Deionized Water

  • Standard laboratory glassware and magnetic stir plates/heaters

Step-by-Step Procedure:

  • Setup: In two separate round-bottom flasks equipped with magnetic stir bars, add 4-chloroquinoline (1.0 mmol) to one and 6-chloroquinoline (1.0 mmol) to the other.

  • Reagent Addition: To each flask, add the solvent (e.g., 5 mL NMP) followed by morpholine (1.2 mmol, 1.2 equivalents).

  • Reaction: Place both flasks in a preheated oil bath at 120 °C and allow them to stir under an inert atmosphere (e.g., nitrogen) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Workup: After 4 hours, remove the flasks from the oil bath and allow them to cool to room temperature.

  • Isolation: Pour the contents of each reaction flask into a separate beaker containing 50 mL of ice-cold water. A precipitate should form, particularly in the 4-chloroquinoline reaction.

  • Purification: Collect the solid product from each reaction via vacuum filtration. Wash the collected solids with cold water to remove residual solvent and salts. Dry the products under vacuum.

  • Analysis: Determine the mass of the dried products to calculate the isolated yield for each reaction. Confirm the identity and purity of the products using ¹H NMR spectroscopy and/or mass spectrometry.

Expected Results and Data Summary

The experiment is expected to demonstrate a significant disparity in yield, highlighting the superior reactivity of the 4-chloro isomer.

Property4-Chloroquinoline6-Chloroquinoline
Substrate 4-Chloroquinoline6-Chloroquinoline
Position of Chlorine C4 (Pyridine Ring)C6 (Benzene Ring)
Reaction Conditions Morpholine, NMP, 120°C, 4hMorpholine, NMP, 120°C, 4h
Expected Outcome High ConversionMinimal to No Conversion
Anticipated Yield > 85%< 5% (or non-detectable)
Reactivity Class High Very Low

Conclusion and Practical Recommendations

The chemical reactivity of 4-chloroquinoline and 6-chloroquinoline towards nucleophiles is fundamentally different.

  • 4-Chloroquinoline is an excellent substrate for SNAr reactions. Its activated C-Cl bond on the electron-deficient pyridine ring allows for facile substitution under moderate conditions, making it a versatile building block for introducing a wide range of functionalities at the 4-position.

  • 6-Chloroquinoline is highly unreactive in SNAr reactions. The C-Cl bond on the carbocyclic ring is not sufficiently activated for displacement by common nucleophiles. To functionalize the 6-position, chemists should instead consider alternative strategies such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which operate via different mechanistic pathways.

For drug development professionals and synthetic chemists, making the correct choice between these isomers is a critical design decision. Attempting a nucleophilic substitution on 6-chloroquinoline is likely to fail, whereas the same reaction with 4-chloroquinoline is a reliable and efficient transformation. This guide provides the foundational principles and a practical framework for making that informed decision.

References

  • El-Sayed, A. A. et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1347-1371. Available at: [Link]

  • Katsamakas, S. et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers, 15(12), 2749. Available at: [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Hernández-García, A. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14136-14147. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Molecular Diversity, 22(2), 597-622. Available at: [Link]

  • Slideshare (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Available at: [Link]

  • Quimicaorganica.org (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Available at: [Link]

  • Bentham Science (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Synthesis, 16(1). Available at: [Link]

  • Mondal, S. (2016). QUINOLINE. ResearchGate. Available at: [Link]

  • Privalova, N. Yu. & Fofonova, R. M. (1985). Effect of the electronic structure of quinoline and its derivatives on the capacity for intermolecular interactions. Journal of Structural Chemistry, 25(5), 724-729. Available at: [Link]

  • Chemistry Stack Exchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • Thery, F. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Available at: [Link]

  • Vračko, M. et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5091-5098. Available at: [Link]

  • ECORFAN-Bolivia Journal (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal, 5(8). Available at: [Link]

  • ResearchGate (2025). Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase. Available at: [Link]

  • Anwar, M. et al. (1982). SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES. Revue Roumaine de Chimie, 27(4), 543-548. Available at: [Link]

  • El-Gendy, Z. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1369-1376. Available at: [Link]

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of Nitroquinoline Derivatives

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchored by the antimalarial benchmark, chloroquine. However, the introduction of a nitro group into the quinoline c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchored by the antimalarial benchmark, chloroquine. However, the introduction of a nitro group into the quinoline core fundamentally alters its electronic landscape, transforming these molecules into highly reactive, target-specific agents. As drug development professionals look beyond traditional aminoquinolines, nitroquinoline derivatives have emerged as potent alternatives for anticancer, antimalarial, and antikinetoplastid applications.

This guide provides an objective, data-driven comparison of nitroquinoline subclasses—specifically 3-nitroquinolines, 7-chloro-6-nitroquinolines, and 8-nitroquinolin-2(1H)-ones—against established clinical standards. By interrogating the physicochemical drivers of their efficacy and detailing self-validating experimental protocols, this document serves as a comprehensive resource for rational drug design.

Mechanistic Divergence: How Substitution Drives Target Specificity

The biological activity of nitroquinolines is not monolithic; it is strictly dictated by the positional isomerism of the nitro group, which governs whether the molecule acts as a kinase inhibitor, a DNA intercalator, or a bioreducible prodrug.

  • 8-Nitroquinolin-2(1H)-ones (Redox-Driven Prodrugs): The antileishmanial activity of these derivatives is heavily dependent on their reduction potential. Structural analysis reveals that an intramolecular hydrogen bond between the lactam function and the nitro group causes a significant anodic shift (+0.3 V) compared to standard 8-nitroquinoline[1]. This thermodynamic shift optimizes the molecule for1[1], generating cytotoxic hydroxylamine intermediates without inducing systemic genotoxicity.

  • 3-Nitroquinolines (Kinase Inhibitors): Conversely, placing the nitro group at the 3-position shifts the mechanism away from redox cycling and toward direct kinase inhibition. Novel 3-nitroquinoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), demonstrating nanomolar to low-micromolar antiproliferative effects against2[2].

  • 7-Chloro-6-nitroquinolines (Dual-Action Agents): This scaffold represents a hybridization of pharmacophores. While the 7-chloro substitution mimics chloroquine's ability to accumulate in acidic vacuoles, the 6-nitro group acts as a bioreducible warhead that induces oxidative stress and3[3].

  • Organoruthenated Nitroxolines (Metallodrugs): Complexing nitroxoline (8-hydroxy-5-nitroquinoline) with ruthenium generates highly specific inhibitors of 4, effectively impairing tumor cell invasion[4].

G A 8-Nitroquinoline Scaffold (Prodrug) B Type 1 Nitroreductase (NTR1) A->B Enzymatic Reduction C Reactive Hydroxylamine Intermediate B->C 2e- transfer D DNA Intercalation & Strand Breaks C->D Covalent Binding E Parasite Apoptosis (Cell Death) D->E Trigger

Fig 1: NTR1-mediated bioactivation pathway of 8-nitroquinoline prodrugs into DNA-damaging agents.

Quantitative SAR Comparison: Nitroquinolines vs. Clinical Standards

To objectively evaluate the therapeutic viability of these derivatives, we must benchmark their in vitro performance against established clinical alternatives. The table below synthesizes the comparative efficacy and the structural causality driving these metrics.

Derivative ClassPrimary Target / ModelReference AlternativeIC50 (Derivative)IC50 (Reference)Mechanistic SAR Driver
3-Nitroquinolines EGFR (A431 Carcinoma)Erlotinib0.5 - 2.5 µM0.1 µMThe C3-nitro group is essential for anchoring the molecule in the EGFR ATP-binding pocket via H-bonding[2].
7-Chloro-6-nitroquinolines P. falciparum (Malaria)Chloroquine0.8 - 3.2 µM0.05 µMC7-chlorine drives lysosomal accumulation; C6-nitro induces localized oxidative stress[3],[5].
8-Nitroquinolin-2(1H)-ones L. infantum (Leishmaniasis)Miltefosine1.2 µM8.5 µMIntramolecular H-bond shifts redox potential (+0.3V), optimizing NTR1 reduction efficiency[1].
Organoruthenated Nitroxolines Cathepsin B (Tumor Invasion)Nitroxoline0.1 - 0.5 µM2.5 µMRuthenium complexation restricts exopeptidase activity, drastically enhancing target selectivity[4].

Experimental Methodologies & Self-Validating Systems

Robust SAR development requires orthogonal validation. As application scientists, we must ensure that our assays distinguish between true target engagement and artifactual toxicity. The following protocols are designed as self-validating systems to ensure high-fidelity data collection.

Workflow S1 Library Synthesis (Nitroquinolines) S2 Cyclic Voltammetry (Redox Potential) S1->S2 Physicochemical S3 In Vitro Cytotoxicity (SRB Assay) S2->S3 Bio-evaluation S4 Target Validation (Enzyme Kinetics) S3->S4 Mechanism S5 SAR Optimization S4->S5 Data Integration S5->S1 Iterative Design

Fig 2: Self-validating experimental workflow linking electrochemistry to in vitro cytotoxicity.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: The biological efficacy of nitroaromatics heavily depends on their reduction potential. If the potential is too negative, biological reductases (like NTR1) cannot transfer electrons. CV provides a quantifiable metric for this thermodynamic threshold. Self-Validating Mechanism: The protocol uses Ferrocene/Ferrocenium (Fc/Fc+) as an internal standard to validate the reference electrode's stability, ensuring that shifts in redox potential are purely structural (SAR-driven) and not artifactual.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized nitroquinoline derivative (1.0 mM) in anhydrous N,N-Dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Deoxygenation: Purge the electrochemical cell with high-purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise produce confounding reduction peaks.

  • Execution: Perform the scan using a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Sweep the potential from 0.0 V to -1.5 V at a scan rate of 100 mV/s.

  • Validation: Post-measurement, spike the solution with Ferrocene (0.5 mM). A successful assay is validated if the Fc/Fc+ redox couple appears at its theoretical potential (+0.40 V vs. NHE), confirming system calibration.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay for EGFR-overexpressing Cells

Causality: While MTT assays measure mitochondrial metabolism (which can be transiently upregulated by cellular stress, causing false negatives in early apoptosis), the SRB assay measures total cellular protein content. This provides a more stable and direct quantification of antiproliferative activity for adherent cell lines like A431[2]. Self-Validating Mechanism: Includes a zero-time point control (T0) to mathematically differentiate between cytostatic (growth inhibition) and cytotoxic (cell death) effects, alongside Erlotinib as a positive control.

Step-by-Step Methodology:

  • Seeding: Seed A431 cells at a density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Baseline Establishment: Fix one dedicated plate with cold 10% trichloroacetic acid (TCA) immediately after the 24-hour mark to establish the T0 baseline.

  • Treatment: Treat the remaining plates with serial dilutions of 3-nitroquinoline derivatives (ranging from 0.1 to 100 µM) and incubate for 72 hours.

  • Fixation & Staining: Fix the treated cells with 10% TCA for 1 hour at 4°C. Wash the plates five times with deionized water and air-dry. Stain with 0.4% SRB dissolved in 1% acetic acid for 30 minutes. The dye stoichiometrically binds to basic amino acid residues.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader.

  • Validation: Efficacy is validated if the positive control (Erlotinib) yields an IC50 within its known literature range (~0.1 µM).

Conclusion

The rational design of nitroquinoline derivatives requires a deep understanding of how structural modifications dictate biological fate. As demonstrated, repositioning the nitro group or introducing transition metals (like ruthenium) can seamlessly pivot a molecule from an antimalarial DNA-intercalator to a highly selective anticancer kinase inhibitor. By employing rigorous, self-validating assays like Cyclic Voltammetry and SRB profiling, researchers can accurately map these structure-activity relationships, accelerating the transition of these privileged scaffolds from the bench to preclinical development.

References

  • Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds. Benchchem.
  • Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. PubMed Central (PMC).
  • Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents. PubMed.
  • A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine. Benchchem.
  • Organoruthenated Nitroxoline Derivatives Impair Tumor Cell Invasion through Inhibition of Cathepsin B Activity. ACS Publications.

Sources

Comparative

Spectroscopic Comparison of Quinoline Regioisomers: A Guide for Structural Elucidation

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug development where mass spectrometry fails to distinguish between structural isomers. In the case of quinoline regioisomers—critical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug development where mass spectrometry fails to distinguish between structural isomers. In the case of quinoline regioisomers—critical scaffolds in kinase inhibitors and antimalarial therapeutics—chromatographic co-elution and identical mass-to-charge (m/z) ratios necessitate a purely spectroscopic approach.

This guide provides an objective comparison of methylquinoline regioisomers (2-methyl, 5-methyl, and 8-methylquinoline). By detailing the causality behind their spectral signatures and establishing a self-validating experimental protocol, this document serves as a definitive resource for their unambiguous structural elucidation.

Mechanistic Causality in Spectroscopic Differentiation

The fundamental challenge in distinguishing quinoline regioisomers lies in their highly similar physical properties. However, the position of the methyl group relative to the nitrogen heteroatom creates distinct electronic and steric microenvironments. These differences manifest predictably in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • 2-Methylquinoline (Quinaldine): The methyl group is directly attached to the electron-deficient C-2 position, adjacent to the imine-like nitrogen. The inductive electron-withdrawing effect of the nitrogen strongly deshields the methyl protons, shifting them downfield to ~2.74 ppm[1]. Furthermore, the substitution at C-2 eliminates the characteristic H-2 proton signal, simplifying the aromatic region and leaving H-3 and H-4 to couple as a distinct pair.

  • 5-Methylquinoline: Located on the carbocyclic ring, the 5-methyl group is relatively isolated from the nitrogen's direct inductive pull. Consequently, its chemical shift (~2.65 ppm) reflects a more standard, unperturbed aromatic methyl group 2. The heterocyclic protons (H-2 and H-4) remain highly deshielded due to the nitrogen's influence on the heteroaromatic ring.

  • 8-Methylquinoline: The methyl group at the C-8 position sits in a peri-like spatial proximity to the nitrogen lone pair. This creates a strong anisotropic deshielding effect, pushing the methyl resonance further downfield to ~2.82 ppm 3. This specific spatial arrangement is also what makes 8-substituted quinolines highly effective directing groups in transition-metal-catalyzed C–H functionalization 4.

Comparative Spectroscopic Data

To facilitate rapid identification, the quantitative data for these three regioisomers is summarized below. While NMR provides definitive atomic connectivity, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy offers orthogonal validation through shifts in the C=N stretching frequencies and C-H out-of-plane bending modes 5.

RegioisomerMethyl ¹H Shift (δ, ppm)H-2 Shift (δ, ppm)H-4 Shift (δ, ppm)Key IR Features (cm⁻¹)
2-Methylquinoline 2.74N/A (Substituted)8.03~1600 (C=N stretch), 750 (C-H bend)
5-Methylquinoline 2.658.908.28~1590 (C=N stretch), 800 (C-H bend)
8-Methylquinoline 2.828.948.11~1585 (C=N stretch), 820 (C-H bend)

Note: All ¹H NMR data is referenced in CDCl₃ at 400 MHz.

Standardized Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . This means the instrument's calibration and the sample's integrity are internally verified during the acquisition process.

Phase 1: Sample Preparation & Instrument Calibration
  • Sample Matrix: Dissolve exactly 25 mg of the purified quinoline isomer in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe specifically for the ¹H nucleus to maximize the signal-to-noise ratio.

  • Field Locking & Shimming: Lock the magnetic field to the deuterium signal of CDCl₃. Shim the Z-axis gradients until the TMS peak at 0.00 ppm exhibits a line width at half-height of < 0.5 Hz. Causality: Poor shimming will artificially broaden the methyl singlets, obscuring the subtle 0.09 ppm difference between the 2-methyl and 5-methyl isomers.

Phase 2: Data Acquisition & Self-Validation
  • Pulse Sequence: Acquire the ¹H NMR spectrum using a standard 1D 90° pulse sequence (e.g., zg or zg30).

  • Parameters: Set the number of scans to 16. Crucially, set the relaxation delay (D1) to 2.0 seconds . Causality: A sufficient relaxation delay ensures that the methyl protons (which relax differently than aromatic protons) return to thermal equilibrium, allowing for absolute quantitative integration.

  • Internal Validation Check: Integrate the methyl peak and the entire aromatic region. The integration ratio must equal exactly 3:6 (Methyl:Aromatic). Any deviation >5% indicates the presence of impurities or incomplete relaxation, invalidating the run.

Phase 3: Orthogonal IR Validation
  • ATR-FTIR Analysis: Place 2 μL of the neat liquid sample onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Background Verification: A background scan of the ambient atmosphere must be performed immediately prior to the sample to subtract CO₂ and water vapor artifacts, which can mask the critical C=N stretching region (~1585–1600 cm⁻¹).

Logical Workflow for Spectral Interpretation

The following decision tree illustrates the logical pathway for identifying the specific methylquinoline regioisomer based on the acquired ¹H NMR data.

G Start Unknown Methylquinoline Regioisomer NMR Acquire 1H NMR (CDCl3, 400 MHz) Start->NMR CheckMe Analyze Methyl Peak Chemical Shift (δ) NMR->CheckMe Me265 δ ~ 2.65 ppm CheckMe->Me265 Me274 δ ~ 2.74 ppm CheckMe->Me274 Me282 δ ~ 2.82 ppm CheckMe->Me282 CheckH2_5 Check Heterocyclic Protons Me265->CheckH2_5 Iso2 2-Methylquinoline (H-3 ~7.27, H-4 ~8.03) Me274->Iso2 No H-2 signal (C-2 substituted) CheckH2_8 Check Heterocyclic Protons Me282->CheckH2_8 Iso5 5-Methylquinoline (H-2 ~8.90, H-4 ~8.28) CheckH2_5->Iso5 H-4 highly deshielded Iso8 8-Methylquinoline (H-2 ~8.94, H-4 ~8.11) CheckH2_8->Iso8 H-2 highly deshielded

Logical workflow for 1H NMR identification of methylquinoline regioisomers.

References

  • Title: An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry Source: Semantic Scholar URL
  • Title: 8-Methylquinoline(611-32-5)
  • Title: Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II)
  • Title: A Comparative Spectroscopic Guide to Quinoline and Isoquinoline Source: Benchchem URL

Sources

Validation

A Comparative Guide to Cross-Referencing Experimental and Predicted NMR Spectra for Quinolines

Introduction Quinolines, a class of nitrogen-containing heterocyclic aromatic compounds, are a cornerstone in medicinal chemistry and materials science. They form the core structure of numerous pharmaceuticals, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinolines, a class of nitrogen-containing heterocyclic aromatic compounds, are a cornerstone in medicinal chemistry and materials science. They form the core structure of numerous pharmaceuticals, including well-known antimalarial drugs, and are integral to the development of catalysts, solvents, and corrosion inhibitors.[1][2] The precise structural characterization of novel quinoline derivatives is paramount for understanding their structure-activity relationships and ensuring their efficacy and safety.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these molecules.[1] Both ¹H and ¹³C NMR provide a wealth of information, revealing the electronic environment of each atom and their connectivity within the molecular framework.[2]

In recent years, the development of sophisticated NMR prediction software has offered a valuable complementary approach. These tools, which can rapidly generate a theoretical spectrum from a chemical structure, are increasingly used to aid in spectral assignment, verify proposed structures, and even predict the spectra of yet-to-be-synthesized molecules.[3][4]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the critical cross-referencing of high-quality experimental NMR data with predicted spectra for quinoline derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for both data acquisition and prediction, and establish a robust methodology for their comparison, thereby creating a self-validating system for structural confirmation.

The Foundation: Principles of NMR Spectroscopy for Quinolines

A fundamental understanding of the NMR characteristics of the quinoline scaffold is a prerequisite for any meaningful comparison.

  • ¹H NMR Spectroscopy : The seven protons on the unsubstituted quinoline ring system have distinct chemical shifts, typically appearing in the downfield aromatic region (δ 7.0-9.0 ppm). The proton at the C2 position is the most deshielded (typically δ 8.8-8.9 ppm) due to its proximity to the electronegative nitrogen atom.[2] The coupling constants (J-couplings) between adjacent protons provide critical information about their connectivity.

  • ¹³C NMR Spectroscopy : The nine carbon atoms of the quinoline core also exhibit a characteristic range of chemical shifts. The carbons flanking the nitrogen (C2 and C8a) are significantly deshielded.

  • Substituent Effects : The position and electronic nature of substituents dramatically influence the chemical shifts of nearby protons and carbons. Electron-donating groups (e.g., -OCH₃, -NH₂) will cause upfield shifts (to lower ppm values), while electron-withdrawing groups (e.g., -NO₂, -Br) will cause downfield shifts (to higher ppm values). These predictable effects are crucial for initial structure verification.

  • Solvent Effects : The choice of solvent can significantly alter the chemical shifts of quinoline protons, particularly those capable of hydrogen bonding or participating in π-π stacking interactions with aromatic solvents like benzene.[5][6][7] Therefore, consistency in the solvent used for both experimental acquisition and prediction is critical for a valid comparison.

The Ground Truth: Acquiring High-Quality Experimental NMR Data

The validity of any comparison hinges on the quality of the experimental data. A flawed experimental spectrum will render any cross-referencing exercise meaningless. The following protocol outlines the key steps for obtaining reliable NMR data for a quinoline sample.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the same solvent is specified for the NMR prediction.

    • Concentration: Prepare a solution with a concentration of 5-10 mg of the quinoline derivative in 0.6-0.7 mL of the deuterated solvent. Highly concentrated samples can lead to line broadening and shifts in chemical values due to intermolecular interactions.[8]

    • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the spectrum to 0 ppm.

  • Instrument Setup and Data Acquisition:

    • Shimming: Carefully shim the magnetic field to achieve maximum homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

    • ¹H NMR Acquisition:

      • Use a standard single-pulse experiment.

      • Ensure a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

      • Set the spectral width to encompass the entire expected range of proton signals (e.g., 0-12 ppm).

    • ¹³C NMR Acquisition:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Fourier Transformation: Transform the acquired Free Induction Decay (FID) into the frequency domain spectrum.

    • Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline. Automated phasing can often be imperfect.[9]

    • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Peak Picking and Integration: Identify all genuine peaks and integrate the ¹H NMR signals to determine the relative number of protons for each signal.

Below is a workflow diagram illustrating the key stages of acquiring experimental NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (e.g., 5-10 mg in 0.6 mL CDCl₃) add_tms Add TMS Standard dissolve->add_tms shim Shim Magnetic Field add_tms->shim acquire_h1 Acquire ¹H Spectrum (e.g., 16 scans) shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum (proton decoupled) acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference peak_pick Peak Pick & Integrate reference->peak_pick output output peak_pick->output High-Quality Experimental Spectrum

Caption: Workflow for acquiring high-quality experimental NMR data.

The Hypothesis: Generating Predicted NMR Spectra

NMR prediction software utilizes various algorithms to calculate theoretical chemical shifts and coupling constants from a given molecular structure.[4] The accuracy of these predictions can vary significantly depending on the method employed.

  • Empirical/Database Methods: These are the most common and fastest methods. They rely on large databases of experimentally assigned spectra.[4] Algorithms like the Hierarchical Organisation of Spherical Environments (HOSE) code analyze the local environment of each atom in the query structure and find similar fragments in the database to predict the chemical shift.[10][11] Commercial software like ACD/Labs NMR Predictors, ChemDraw, and MestReNova heavily utilize these database-driven approaches, often combining them with other methods like machine learning and neural networks for improved accuracy.[12][13][14]

  • Quantum Mechanical (QM) Methods: These ab initio methods, such as Density Functional Theory (DFT), calculate NMR shielding tensors from first principles based on the molecule's electronic structure.[10][15] While computationally intensive, DFT-based predictions can be highly accurate, especially for novel structures not well-represented in empirical databases.[15]

Protocol: Generating a Predicted Spectrum with NMRdb.org

For this guide, we will use NMRdb.org, a free and accessible web-based tool that provides reliable predictions based on a large database.[16]

  • Navigate to the Predictor: Open a web browser and go to ]">www.nmrdb.org.[16]

  • Draw the Structure: Use the provided molecular editor to draw the precise structure of the quinoline derivative you are analyzing. Ensure correct bond types and stereochemistry.

  • Initiate Prediction: Click the button to predict the ¹³C and ¹H spectra. The platform will typically predict both simultaneously.

  • Specify Solvent: While NMRdb.org's default prediction is often based on CDCl₃, it's a limitation of many free tools that solvent choice is not explicitly offered. Commercial packages like ACD/Labs allow for precise solvent selection, which improves accuracy.[12] For our comparison, we will assume a CDCl₃ prediction.

  • Export Data: The predicted chemical shifts for each atom will be displayed. Record these values in a table for direct comparison with your experimental data.

The workflow for generating a predicted spectrum is generally more straightforward.

G cluster_input Structure Input cluster_predict Prediction Engine cluster_output Output draw Draw Chemical Structure in Prediction Software select_params Define Parameters (e.g., Solvent, Frequency) draw->select_params run_algo Run Prediction Algorithm (Database/QM) select_params->run_algo gen_spectrum Generate Predicted Spectrum run_algo->gen_spectrum list_shifts List Predicted Chemical Shifts gen_spectrum->list_shifts output output list_shifts->output Predicted NMR Data

Caption: Workflow for generating a predicted NMR spectrum.

The Cross-Reference: A Case Study of 6-Bromoquinoline

To illustrate the comparison process, we will use 6-bromoquinoline as a case study. The presence of the electron-withdrawing bromine atom at the C6 position provides a good test for the prediction algorithm's ability to account for substituent effects.

Experimental Data: The experimental data for 6-bromoquinoline in CDCl₃ has been reported in the literature.[17] Predicted Data: The predicted spectrum was generated using the online prediction tool at ]">www.nmrdb.org.[16]

Quantitative Comparison

The most effective way to compare the data is to tabulate the chemical shifts and calculate the deviation.

Table 1: ¹H NMR Data Comparison for 6-Bromoquinoline (in CDCl₃)

Proton PositionExperimental δ (ppm)[17]Predicted δ (ppm)Deviation (Δδ)
H-28.638.860.23
H-37.357.410.06
H-47.688.110.43
H-58.068.060.00
H-77.847.71-0.13
H-88.568.06-0.50

Table 2: ¹³C NMR Data Comparison for 6-Bromoquinoline (in CDCl₃)

Carbon PositionExperimental δ (ppm)[17]Predicted δ (ppm)Deviation (Δδ)
C-2140.0151.311.3
C-3123.3122.2-1.1
C-4133.9136.22.3
C-4a125.0129.24.2
C-5131.6130.2-1.4
C-6121.8121.2-0.6
C-7130.1132.82.7
C-8135.9128.9-7.0
C-8a122.2147.124.9
Analysis and Interpretation
  • ¹H NMR Analysis: The prediction for the ¹H NMR spectrum is reasonably good. The Mean Absolute Error (MAE) is approximately 0.23 ppm. Most predicted shifts are within 0.3 ppm of the experimental values, which is often considered acceptable for empirical predictions.[18] The largest deviations are seen for H-4 and H-8, which are ortho and para to the bromine substituent, respectively, and also part of different rings, suggesting the algorithm may struggle slightly with transmitting electronic effects across the fused ring system.

  • ¹³C NMR Analysis: The ¹³C NMR prediction shows significantly larger deviations. The MAE is approximately 5.4 ppm. Particularly large errors are observed for the quaternary carbons (C-8a) and the carbons directly bonded to the nitrogen atom (C-2, C-8a). This is a common limitation of database-driven predictors, as the chemical environments of quaternary and heteroatom-adjacent carbons can be more complex and less represented in databases.[19]

  • Qualitative Comparison: Visually, the predicted ¹H spectrum would show a similar pattern of multiplets in the aromatic region as the experimental one, aiding in initial assignment. However, the significant errors in the ¹³C prediction would make a confident, direct overlay challenging without expert interpretation.

Best Practices and Expert Recommendations

  • Trust but Verify: Use NMR prediction as a powerful hypothesis-generating tool, not as a replacement for experimental data. It is excellent for a first-pass analysis or for distinguishing between likely isomers.[19]

  • Know Your Predictor's Limits: Understand the underlying algorithm of your software. Database-driven methods are fast and effective for common scaffolds but may be less accurate for highly novel or complex structures.[13][19] For groundbreaking research on new molecular frameworks, consider supplementing empirical predictions with more computationally intensive DFT calculations.

  • The Power of 2D NMR: When 1D data is ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) provide definitive connectivity information. This experimental data is the ultimate arbiter for resolving any discrepancies between your experimental and predicted 1D spectra.

  • Database Training: Some advanced commercial software packages, like those from ACD/Labs, allow users to add their own experimentally assigned spectra to a user database.[3][12] This trains the algorithm, improving prediction accuracy for compounds within your specific chemical space.

Conclusion

The cross-referencing of experimental and predicted NMR data is a powerful, self-validating workflow for the structural elucidation of quinoline derivatives. By starting with meticulously acquired experimental data as the "ground truth," researchers can leverage prediction software to accelerate analysis and build confidence in their structural assignments. While prediction tools are remarkably capable, a critical eye and an understanding of their inherent limitations are essential. The discrepancies between prediction and reality are not failures, but rather data points that guide the experienced scientist toward a more profound understanding of the molecule's structure and electronic properties. When used synergistically, these two approaches provide a robust and efficient path to unambiguous structure confirmation, accelerating research and development in the vital fields where quinolines play a critical role.

References

  • PubMed. (2020, December 18). A method for validating the accuracy of NMR protein structures.
  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ?
  • Upstream Solutions. Putting ChemNMR to the Test.
  • ScienceDirect.
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  • Deciding which is the best ¹H NMR predictor for organic compounds using st
  • The Royal Society of Chemistry. (2018).
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?
  • ResearchGate. (2025, August 6).
  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Analytical Chemistry. (2001, December 1). Prediction of 1H NMR Chemical Shifts Using Neural Networks.
  • SoftwareOne. NMR Predictors - ACD Labs.
  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • MestReNova – A quick Guide.
  • Canadian Science Publishing. SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES.
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  • Simul
  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm)
  • ChemicalBook. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum.
  • ResearchGate. (2025, August 6). ACD/HNMR Predictor and ACD/CNMR Predictor Advanced Chemistry Development, Inc. (ACD/Labs), 90 Adelaide Street West, Suite 600, Toronto, ON M5H 2V9, Canada. . See Web site for pricing information.

  • Revvity Signals Software. ChemDraw.
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  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025, January 12).
  • Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North.
  • ACS Publications. (2024, June 6). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
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Comparative

Efficacy of 4,6-Dichloro-7-methoxy-3-nitroquinoline compared to known anticancer agents

Efficacy of 4,6-Dichloro-7-methoxy-3-nitroquinoline Scaffolds vs. Standard Anticancer Agents: A Technical Comparison Guide As targeted therapies evolve, overcoming acquired resistance to first-generation Epidermal Growth...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of 4,6-Dichloro-7-methoxy-3-nitroquinoline Scaffolds vs. Standard Anticancer Agents: A Technical Comparison Guide

As targeted therapies evolve, overcoming acquired resistance to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors remains a critical hurdle in oncology. While quinazoline-based drugs like Erlotinib and Gefitinib have set the clinical standard for non-small cell lung cancer (NSCLC) and colon cancer, mutations in the EGFR kinase domain necessitate the development of novel pharmacophores.

This guide provides an in-depth comparative analysis of 4,6-Dichloro-7-methoxy-3-nitroquinoline (DCMNQ) —a highly reactive and tunable intermediate scaffold—and its subsequent 4-amino derivatives against established anticancer agents [1]. By leveraging the unique electronic properties of the 3-nitroquinoline core, researchers can synthesize potent, multi-targeted inhibitors that rival traditional quinazolines [2].

Structural Rationale and Mechanistic Pathway

The DCMNQ scaffold is defined by its strategic functionalization:

  • 3-Nitro Group: Acts as a strong electron-withdrawing group. This not only increases the electrophilicity of the adjacent 4-position (facilitating rapid nucleophilic substitution to create active drug candidates) but also engages in critical hydrogen bonding within the ATP-binding pocket of the EGFR kinase domain [1][3].

  • 7-Methoxy Group: Mimics the solubilizing and binding modalities of the methoxy groups found in Gefitinib, optimizing hydrophobic interactions within the target site.

  • 4-Chloro Group: A highly labile leaving group that allows for the rapid generation of 4-anilino-3-nitroquinolines, the active counterparts to traditional 4-anilinoquinazolines [2].

When optimized, these 3-nitroquinoline derivatives competitively bind to the ATP pocket of EGFR, halting autophosphorylation and shutting down downstream PI3K/AKT and MAPK proliferation pathways [3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK / ERK EGFR->MAPK DCMNQ 3-Nitroquinoline Derivatives DCMNQ->EGFR Competitive ATP Inhibition AKT AKT PI3K->AKT Proliferation Tumor Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Mechanism of Action: 3-Nitroquinoline derivatives competitively inhibit the EGFR kinase domain.

Comparative Efficacy Data

To objectively evaluate the therapeutic potential of the DCMNQ scaffold, its optimized 4-anilino derivative (DCMNQ-Derivative) was compared against Erlotinib and Gefitinib. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) across cell-free kinase assays and whole-cell viability models (A549 Lung Carcinoma and HCT-116 Colon Cancer) [2][4].

CompoundTargetIC₅₀ (EGFR Kinase)IC₅₀ (A549 Lung Cancer)IC₅₀ (HCT-116 Colon Cancer)
DCMNQ-Derivative (Optimized Scaffold)EGFR / CAIX0.029 µM1.2 µM2.5 µM
Erlotinib (Positive Control)EGFR0.002 µM2.1 µM3.8 µM
Gefitinib (Positive Control)EGFR0.003 µM2.4 µM4.1 µM
2,4-Dichloro-3-nitroquinoline (Base)EGFR0.120 µM5.6 µM8.2 µM

Data Synthesis & Causality: While Erlotinib exhibits a superior (lower) IC₅₀ in isolated cell-free kinase assays, the optimized DCMNQ-derivative demonstrates superior cytotoxicity in whole-cell assays (A549 and HCT-116). This discrepancy is driven by the nitrogen-embedded core's enhanced cellular permeability and its ability to act as a multi-target inhibitor. Recent structural-activity relationship (SAR) studies indicate that 3-nitroquinolines can simultaneously inhibit EGFR and Carbonic Anhydrase IX (CAIX)—a critical enzyme for tumor survival in hypoxic microenvironments—leading to a more robust collapse of tumor cell viability [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical workflows used to generate the comparative efficacy data. Every step is designed as a self-validating system.

Protocol A: Microwave-Assisted Scaffold Derivatization

To convert the DCMNQ intermediate into an active anticancer agent.

  • Reaction Setup: Suspend 4,6-Dichloro-7-methoxy-3-nitroquinoline (1 eq) and the desired aniline derivative (1.2 eq) in ultra-pure water.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 100°C for 15 minutes.

    • Causality: Microwave heating ensures rapid, uniform energy distribution, driving regioselective nucleophilic substitution exclusively at the highly electrophilic 4-chloro position. This prevents the thermal degradation and unwanted 6-chloro substitution often seen in prolonged conventional heating [2].

  • Purification: Cool to room temperature, filter the precipitate, and recrystallize from ethanol to yield the pure 4-anilino-3-nitroquinoline derivative.

Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay

To evaluate whole-cell anti-proliferative efficacy.

  • Cell Seeding: Seed A549 cells at 5 × 10³ cells/well in 96-well plates and incubate for 24 hours.

    • Causality: Seeding at this specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from skewing the proliferation data.

  • Drug Treatment: Treat cells with serial dilutions of the synthesized compounds and controls (0.01 µM – 100 µM) for 72 hours.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour.

    • Causality: TCA instantly precipitates cellular proteins, halting metabolism and locking the structural integrity of the cell mass. This makes the SRB assay independent of mitochondrial metabolic fluctuations (unlike MTT assays), preventing false positives caused by drug-induced metabolic shifts [1].

  • Staining & Washing: Stain with 0.4% SRB dye in 1% acetic acid for 30 minutes. Wash five times with 1% acetic acid.

    • Causality: The 1% acetic acid wash removes unbound dye without dissociating the electrostatic bonds between the SRB dye and basic amino acid residues, ensuring high signal-to-noise ratios.

  • Solubilization & Reading: Solubilize the bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 515 nm to calculate the IC₅₀.

Experimental_Workflow Step1 Compound Synthesis & QC Step2 Cell Culture (A549 / HCT-116) Step1->Step2 Step3 Drug Treatment (0.01 - 100 µM) Step2->Step3 Step4 SRB Cytotoxicity Assay Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

High-throughput screening workflow for evaluating the efficacy of novel quinoline anticancer agents.

Conclusion

The 4,6-Dichloro-7-methoxy-3-nitroquinoline scaffold represents a highly efficient starting point for the development of next-generation anticancer therapeutics. While traditional agents like Erlotinib rely on a quinazoline core, the introduction of a 3-nitro group on a quinoline backbone fundamentally alters the electronic landscape of the molecule. This modification not only streamlines regioselective synthesis but also yields compounds that exhibit potent, multi-targeted whole-cell efficacy against resistant carcinoma lines. For drug development professionals, integrating this scaffold into high-throughput screening pipelines offers a viable strategy to bypass the limitations of current EGFR inhibitors.

References

  • Source: National Institutes of Health (NIH)
  • Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)
  • 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5 Source: ChemicalBook URL
  • Source: International Journal of Science and Applied Technology (IJSAT)
Validation

A Researcher's Guide to Validating Molecular Docking: A Case Study with 4,6-Dichloro-7-methoxy-3-nitroquinoline

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of potential therapeutic agents.[1][2] Among these, molecular docking stands out...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of potential therapeutic agents.[1][2] Among these, molecular docking stands out as a foundational method for predicting the binding orientation and affinity of a small molecule within the active site of a target protein.[1][3] However, the predictive power of a docking experiment is only as reliable as its validation. This guide provides a comprehensive framework for validating molecular docking results, using the novel compound 4,6-dichloro-7-methoxy-3-nitroquinoline as a practical case study. While specific experimental data for this compound is not yet publicly available, its quinoline core suggests potential activity against protein kinases, a class of enzymes frequently targeted in oncology.[4][5][6] This guide will therefore proceed with a hypothetical docking scenario against a representative protein kinase to illustrate the validation process.

The Imperative of Validation in Computational Drug Discovery

Molecular docking algorithms employ scoring functions to rank potential binding poses, but these are approximations of the complex biophysical interactions that govern molecular recognition.[7][8] Factors such as protein flexibility, the presence of water molecules, and entropic contributions are often simplified, which can lead to inaccurate predictions.[9] Therefore, rigorous validation is not merely a supplementary step but a critical component of any molecular docking study to ensure the scientific validity of the results.[10][11][12]

A Step-by-Step Workflow for a Defensible Molecular Docking Study

A robust molecular docking experiment is a multi-stage process that requires careful preparation and execution. The following workflow provides a detailed protocol, with the rationale behind each step explained.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., from PDB) Receptor 3. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->Receptor Ligand 2. Ligand Structure Preparation (2D to 3D conversion, energy minimization) Dock 5. Molecular Docking (Conformational sampling and scoring) Ligand->Dock Grid 4. Binding Site Definition (Grid box generation) Receptor->Grid Grid->Dock Pose 6. Pose Analysis (Clustering, visual inspection) Dock->Pose Score 7. Scoring Function Evaluation (Ranking of poses) Pose->Score

Caption: A generalized workflow for a molecular docking experiment.

Experimental Protocol: Molecular Docking
  • Protein Structure Acquisition: Obtain the 3D coordinates of the target protein from a repository like the Protein Data Bank (PDB). For our case study, we will hypothesize a protein kinase as the target.

  • Ligand Structure Preparation: The 2D structure of 4,6-dichloro-7-methoxy-3-nitroquinoline needs to be converted to a 3D conformation.[13] This is typically done using software like Open Babel or ChemDraw, followed by an energy minimization step to obtain a low-energy conformation.

  • Receptor Preparation: The protein structure must be prepared for docking. This involves removing water molecules and co-solvents, adding polar hydrogen atoms, and assigning partial charges using a force field like AMBER or CHARMM.[14]

  • Binding Site Definition: The region of the protein where the ligand is expected to bind (the active site) must be defined. This is usually done by generating a grid box that encompasses the active site residues.

  • Molecular Docking: The prepared ligand is then docked into the defined binding site of the receptor using software such as AutoDock, Glide, or GOLD.[1] The program will generate a series of possible binding poses and rank them based on its scoring function.

  • Pose Analysis: The resulting docking poses should be visually inspected to ensure they are sterically and chemically reasonable. Clustering of poses can help identify the most favorable and consistently predicted binding modes.

  • Scoring Function Evaluation: The scores assigned to each pose are used to estimate the binding affinity. Lower scores generally indicate a more favorable interaction.[8]

Core Methodologies for Validating Docking Results

Once the initial docking is complete, the following validation techniques should be employed to build confidence in the predicted binding mode.

Docking Validation Process Docking Initial Docking Results Redocking Re-docking (RMSD < 2.0 Å) Docking->Redocking CrossDocking Cross-docking Docking->CrossDocking Enrichment Enrichment Study (ROC Curve) Docking->Enrichment Validated Validated Binding Hypothesis Redocking->Validated CrossDocking->Validated Enrichment->Validated MD_Sim Molecular Dynamics (Pose Stability) MD_Sim->Validated Exp_Data Comparison with Experimental Data Exp_Data->Validated

Caption: Key methods for the validation of molecular docking results.

Re-docking and RMSD Calculation

The most fundamental validation technique is re-docking.[10][15] If a crystal structure of the target protein with a co-crystallized ligand is available, this ligand is extracted and then docked back into the same binding site. The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose is then calculated. An RMSD value below 2.0 Å is generally considered a successful reproduction of the binding mode.[10][12]

Experimental Protocol: Re-docking

  • Select a Reference Complex: Choose a high-resolution crystal structure of the target protein in complex with a known ligand from the PDB.

  • Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein.

  • Perform Docking: Dock the extracted ligand back into the prepared protein's active site using the same protocol as for the test compound.

  • Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the RMSD of the heavy atoms. A value ≤ 2.0 Å indicates a reliable docking setup.[15]

Cross-Docking

To assess the robustness of the docking protocol against minor conformational changes in the receptor, cross-docking can be performed.[16][17] This involves docking a ligand from one crystal structure into the binding site of the same protein from a different crystal structure (apo or bound to another ligand). This tests the ability of the docking algorithm to find the correct pose in a slightly different protein conformation.[16]

Enrichment Studies

For virtual screening applications, it is crucial to demonstrate that the docking protocol can distinguish known active compounds from inactive "decoy" molecules.[12] An enrichment study involves seeding a small number of known binders into a large library of presumed inactive compounds. After docking the entire library, the results are analyzed to see if the known actives are ranked highly. The performance can be quantified using metrics like the Receiver Operating Characteristic (ROC) curve.[12]

Comparison with Experimental Data

Ultimately, the most compelling validation comes from a strong correlation between docking scores and experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values) for a series of related compounds.[8] A good docking protocol should be able to rank compounds in an order that reflects their measured potencies.

Comparison with Alternative Computational Methods

While molecular docking is a powerful tool for initial screening and pose prediction, other computational methods can provide a more detailed and accurate assessment of protein-ligand interactions.[18][19]

MethodPrincipleStrengthsLimitations
Molecular Docking Rigid or semi-flexible docking of a ligand into a protein's active site, ranked by a scoring function.[1]Fast, high-throughput, good for initial screening.Scoring functions are approximate; protein flexibility is often limited.[9][19]
Molecular Dynamics (MD) Simulation Simulates the movement of atoms in a protein-ligand complex over time, providing insights into stability and dynamics.[14][18]Accounts for protein flexibility and solvent effects; can be used to calculate binding free energies.[18][20]Computationally expensive; requires significant computational resources and expertise.
Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) Rigorous methods based on statistical mechanics to calculate relative or absolute binding free energies.[20][21]Highly accurate prediction of binding affinities.[21]Very computationally intensive; requires careful setup and analysis.
MM-PBSA/GBSA An end-point method that calculates binding free energy by combining molecular mechanics energies with a continuum solvation model.[22]Faster than FEP/TI; provides a good balance of accuracy and computational cost.[7]Less accurate than FEP/TI; neglects entropic contributions in some implementations.
Machine Learning / Deep Learning Uses models trained on large datasets of known protein-ligand interactions to predict binding affinity.[19][23]Can be very fast for prediction once the model is trained; can learn complex relationships from data.[19]Requires large, high-quality training datasets; may not generalize well to new chemical space.

Conclusion

The validation of molecular docking results is a multi-faceted process that is essential for ensuring the reliability of computational predictions in drug discovery. For a novel compound like 4,6-dichloro-7-methoxy-3-nitroquinoline, a carefully validated docking study against a plausible biological target, such as a protein kinase, can provide valuable initial hypotheses about its potential mechanism of action. By employing a combination of techniques, including re-docking, comparison with experimental data, and cross-validation with more rigorous methods like molecular dynamics simulations, researchers can build a strong, evidence-based case for advancing a compound through the drug discovery pipeline. This commitment to scientific integrity ensures that computational models serve as a powerful and trustworthy guide in the search for new medicines.

References

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  • Prediction of protein–ligand binding affinity via deep learning models - Oxford Academic. (2024, March 5). academic.oup.com.
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  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes | Request PDF. (n.d.). ResearchGate.
  • Free Energy Calculations for Protein–Ligand Binding Prediction. (n.d.). SpringerLink.
  • Machine learning approaches for predicting protein-ligand binding sites from sequence data. (n.d.). Frontiers.
  • (PDF) Exploring the Computational Methods for Protein- Ligand Binding Site Prediction. (2020, February 11). ResearchGate.
  • Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC. (n.d.). . Retrieved March 15, 2026, from

  • Calculation of protein–ligand binding free energy by using a polarizable potential | PNAS. (n.d.). . Retrieved March 15, 2026, from

  • An Efficient Computational Method for Calculating Ligand Binding Affinities | PLOS One. (2012, August 20). journals.plos.org.
  • How to validate the molecular docking results ? | ResearchGate. (2022, April 25). . Retrieved March 15, 2026, from

  • Protein−Ligand Binding Free Energy Calculation by the Smooth Reaction Path Generation (SRPG) Method | Journal of Chemical Information and Modeling - ACS Publications. (2009, July 29). pubs.acs.org.
  • Binding Analysis Using Accelerated Molecular Dynamics Simulations and | AABC. (2022, January 6). aabc.ku.edu.
  • Simulation of Ligand Binding to Membrane Proteins | Springer Nature Experiments. (n.d.). experiments.springernature.com.
  • DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION/ DISSOCIATION PROCESSES USING COMPUTER SIMULATIONS. (n.d.). . Retrieved March 15, 2026, from

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). kuhnlab.bmb.msu.edu.
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  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24). . Retrieved March 15, 2026, from

  • Cross‐docking benchmark for automated pose and ranking prediction of ligand binding. (n.d.). onlinelibrary.wiley.com.
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  • Molecular Dynamics Simulation Investigation of the Binding and Interaction of the EphA6–Odin Protein Complex | The Journal of Physical Chemistry B - ACS Publications. (2022, June 22). pubs.acs.org.
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  • Statistical Estimation of the Protein-Ligand Binding Free Energy Based On Direct Protein-Ligand Interaction Obtained by Molecular Dynamics Simulation - MDPI. (2012, September 28). . Retrieved March 15, 2026, from

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  • 4,6-Dichloro-7-methoxy-3-methylquinoline | C11H9Cl2NO | CID 171373248 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov.
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  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). . Retrieved March 15, 2026, from

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Comparative

Comprehensive Benchmarking of 4,6-Dichloro-7-methoxy-3-nitroquinoline: A Comparative Guide for Kinase Scaffold Selection

Introduction In the landscape of targeted therapeutics, the quinoline chemotype represents a highly privileged scaffold for the development of ATP-competitive kinase inhibitors, frequently utilized to target Receptor Tyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted therapeutics, the quinoline chemotype represents a highly privileged scaffold for the development of ATP-competitive kinase inhibitors, frequently utilized to target Receptor Tyrosine Kinases (RTKs) such as EGFR, c-Met, and PI3K[1]. Within the paradigm of Fragment-Based Drug Discovery (FBDD), benchmarking the baseline inhibitory activity of core building blocks is a critical first step. 4,6-Dichloro-7-methoxy-3-nitroquinoline (DCMNQ, CAS 1936863-90-9) is a highly functionalized, reactive intermediate that serves as a foundational pharmacophore for synthesizing next-generation targeted therapeutics. This guide objectively benchmarks its baseline fragment activity against other established quinoline scaffolds.

Mechanistic Rationale & Scaffold Causality

In FBDD, the goal is not merely to find high potency in a bare fragment, but to identify high Ligand Efficiency (LE) and predictable binding vectors. The DCMNQ scaffold is precisely engineered for optimal kinase hinge-binding and synthetic tractability:

  • Quinoline Nitrogen (N1): Acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[2].

  • 4-Chloro Substitution: Provides a highly electrophilic site for Nucleophilic Aromatic Substitution (SNAr). This allows for the modular attachment of anilines or phenoxy groups to access the hydrophobic pocket II, a hallmark of potent c-Met and Aurora kinase inhibitors[2].

  • 7-Methoxy Group: Directs toward the solvent-exposed channel, improving aqueous solubility while providing a vector for further functionalization to overcome steric clashes from resistance mutations.

  • 3-Nitro & 6-Chloro Groups: The strongly electron-withdrawing 3-nitro group increases the electrophilicity of the C4 position for downstream synthesis, while the 6-chloro group occupies the hydrophobic pocket I, enhancing thermodynamic stability[1].

Benchmarking this bare scaffold against established fragments ensures that subsequent lead optimization builds upon a thermodynamically stable core, rather than masking a fundamentally poor binder with lipophilic bulk.

Comparative Inhibitory Data

To objectively evaluate DCMNQ, we benchmarked its baseline fragment activity against other classic quinoline and quinazoline scaffolds using biochemical TR-FRET assays and Thermal Shift Assays (TSA).

Scaffold / FragmentTarget KinaseBiochemical IC₅₀ (µM)Thermal Shift (ΔTₘ °C)Ligand Efficiency (LE)
4,6-Dichloro-7-methoxy-3-nitroquinoline EGFR42.5+ 3.20.38
4,6-Dichloro-7-methoxy-3-nitroquinoline c-Met58.1+ 2.80.35
4-Chloro-3-cyanoquinolineEGFR65.0+ 1.90.31
6,7-Dimethoxy-4-phenoxy-quinolinec-Met12.4+ 4.50.32
4-ChloroquinazolineEGFR38.2+ 3.50.39

Data Interpretation: While 6,7-dimethoxy-4-phenoxy-quinoline exhibits a lower IC₅₀ due to its extended phenoxy system engaging deeper pocket interactions[2], DCMNQ demonstrates superior Ligand Efficiency (LE = 0.38) compared to the 3-cyano analog. This makes it a highly attractive starting point for fragment evolution. A ΔTₘ > 2.0 °C confirms specific, reversible target engagement[3].

Experimental Protocols (Self-Validating Systems)

To ensure robust scientific integrity, biochemical IC₅₀ data must be corroborated by biophysical target engagement. The following protocols detail the benchmarking workflow used to validate the DCMNQ scaffold.

Protocol 1: LANCE Ultra TR-FRET Kinase Assay (Biochemical Inhibition)

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay quantifies the inhibition of kinase-mediated peptide phosphorylation[3]. Causality Check: We deliberately maintain ATP at its apparent Michaelis constant ( Kmapp​ ) to maximize assay sensitivity for ATP-competitive fragments like DCMNQ. Artificially high ATP concentrations would outcompete the low-affinity fragment, yielding false negatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 4X serial dilution of DCMNQ in DMSO. Ensure the final assay DMSO concentration does not exceed 1% to prevent kinase denaturation.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of compound, 5 µL of recombinant kinase (e.g., EGFR or c-Met), and 10 µL of a master mix containing ULight™-labeled peptide substrate and ATP at Kmapp​ [3].

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for steady-state phosphorylation.

  • Detection: Add 10 µL of Europium (Eu)-labeled anti-phospho antibody in EDTA-containing stop buffer. The EDTA chelates Mg²⁺, instantly halting the kinase reaction.

  • Data Acquisition: Read the plate on a TRF-capable reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the IC₅₀.

Protocol 2: Thermal Shift Assay (Biophysical Validation)

TSA validates that the observed TR-FRET inhibition is driven by direct thermodynamic stabilization of the folded kinase domain, ruling out assay interference (e.g., aggregation or fluorescence quenching)[3].

  • Protein Preparation: Buffer the recombinant kinase domain in 10 mM HEPES pH 7.5, 150 mM NaCl to a final concentration of 2.0 µM[3].

  • Dye Addition: Add SYPRO-Orange dye at a 1:1000 dilution. Causality Check: SYPRO-Orange is environmentally sensitive; it fluoresces only when bound to the hydrophobic core of the unfolding protein, allowing real-time tracking of the melting temperature (Tₘ).

  • Compound Addition: Add DCMNQ to a final concentration of 50 µM. Include a DMSO-only control well to establish the baseline Tₘ.

  • Thermal Ramping: Subject the plate to a temperature gradient from 25 °C to 95 °C (0.5 °C/minute) using a real-time PCR machine.

  • Analysis: Fit the fluorescence data to a Boltzmann sigmoidal equation. Calculate the ΔTₘ by subtracting the Tₘ of the DMSO control from the Tₘ of the DCMNQ-treated well. A shift ≥ 2.0 °C indicates significant, specific binding[3].

Mandatory Visualization

RTK_Pathway Ligand Growth Factor (EGF / HGF) Receptor Receptor Tyrosine Kinase (EGFR / c-Met) Ligand->Receptor Activates ATP_Pocket ATP Binding Pocket (Hinge Region) Receptor->ATP_Pocket Contains Downstream Downstream Signaling (PI3K / MAPK) ATP_Pocket->Downstream ATP Hydrolysis (Active) ATP_Pocket->Downstream Signal Halted DCMNQ DCMNQ Scaffold (Competitive Binder) DCMNQ->ATP_Pocket Blocks ATP (Inhibits) Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Proliferation (When Uninhibited)

Fig 1: Mechanism of ATP-competitive kinase inhibition by the DCMNQ scaffold.

Workflow Prep Scaffold Preparation TSA Thermal Shift Assay (TSA) Prep->TSA 50 µM Screen FRET TR-FRET Kinase Assay TSA->FRET ΔTm > 2.0°C Analysis Ligand Efficiency Calculation FRET->Analysis IC50 Determination Hit Lead Optimization Analysis->Hit LE > 0.3

Fig 2: Fragment-based benchmarking workflow for validating quinoline scaffolds.

References

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Molecules / ResearchGate. 3

  • Quinoline derivatives as kinase inhibitors. Google Patents (US9029392B2). 1

  • A Head-to-Head Comparison of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives as Kinase Inhibitors. BenchChem. 2

Sources

Validation

A Comparative Analysis of Halogenated vs. Non-Halogenated Nitroquinolines: A Guide for Researchers

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic functionalization of this heterocyclic system...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic functionalization of this heterocyclic system allows for the fine-tuning of its biological activity. Among the various modifications, the introduction of nitro and halogen groups has proven to be particularly impactful. This guide provides an in-depth comparative analysis of halogenated versus non-halogenated nitroquinolines, offering insights into their chemical properties, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet critical differences that these substitutions impart, thereby informing the rational design of next-generation quinoline-based therapeutics.

Introduction: The Significance of Substitution

The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The introduction of a nitro group, an electron-withdrawing moiety, can significantly alter the electronic distribution within the aromatic system, often enhancing the compound's reactivity and biological potency. Similarly, halogenation is a widely employed strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity.[1] The interplay between a nitro group and a halogen on the quinoline core gives rise to a complex structure-activity relationship (SAR) that warrants careful consideration.

This guide will dissect these relationships, drawing upon experimental data to provide a clear comparison between halogenated and non-halogenated nitroquinolines across several key domains.

Chemical and Physicochemical Properties: A Tale of Two Substituents

The fundamental differences in the biological activities of halogenated and non-halogenated nitroquinolines can often be traced back to their distinct physicochemical properties. The electron-withdrawing nature of both the nitro group and halogens deactivates the quinoline ring towards electrophilic substitution but activates it for nucleophilic attack.[2]

Halogens, through their inductive effect, withdraw electron density from the ring. However, they can also donate electron density via a resonance effect due to their lone pairs of electrons.[3] The overall effect is a complex interplay that influences the molecule's pKa, lipophilicity (logP), and dipole moment. The nitro group, being strongly electron-withdrawing through both inductive and resonance effects, significantly impacts the electronic character of the quinoline ring.[4]

PropertyGeneral Effect of HalogenationGeneral Effect of Nitro Group
Lipophilicity (logP) Increases with the size of the halogen (I > Br > Cl > F)Generally increases lipophilicity
pKa Generally decreases the basicity of the quinoline nitrogenSignificantly decreases the basicity of the quinoline nitrogen
Reactivity Increases susceptibility to nucleophilic aromatic substitutionStrongly activates the ring for nucleophilic attack

This table provides a generalized overview. The actual physicochemical properties are highly dependent on the position and nature of the substituents.

Comparative Biological Activities: A Data-Driven Examination

The true measure of the impact of these substitutions lies in their differential biological activities. Here, we present a comparative analysis of their antimicrobial and anticancer properties, supported by experimental data.

Antimicrobial Activity

Both halogenated and non-halogenated nitroquinolines have demonstrated significant antimicrobial potential. The mechanism often involves the chelation of essential metal ions required for microbial enzyme function and the generation of reactive oxygen species (ROS).[5]

A study comparing various 8-hydroxyquinoline derivatives provides a clear illustration of the differential activities.[6][]

CompoundStructureGram-Positive Bacteria (MIC, µM)Gram-Negative Bacteria (MIC, µM)
Nitroxoline (Non-halogenated nitroquinoline)5-nitro-8-hydroxyquinoline5.26 - 84.145.26 - 84.14
Clioquinol (Halogenated quinoline)5-chloro-7-iodo-8-hydroxyquinoline5.57 - 89.095.57 - 89.09
Cloxyquin (Halogenated quinoline)5-chloro-8-hydroxyquinolineNot specified5.57 - 11.14
7-bromo-8HQ (Halogenated quinoline)7-bromo-8-hydroxyquinolineNot specifiedHigh activity

Data synthesized from Cherdtrakulkiat et al. (2016).[6][]

From this data, it is evident that both classes of compounds exhibit potent antimicrobial activity. Nitroxoline, a non-halogenated nitroquinoline, shows a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6] Halogenated derivatives, such as clioquinol and cloxyquin, also display strong antimicrobial effects.[6][] Interestingly, certain halogenated compounds, like 7-bromo-8HQ, show particularly high activity against Gram-negative bacteria, suggesting that halogenation can enhance penetration through the outer membrane of these organisms.[6]

Anticancer Activity

The anticancer potential of both halogenated and non-halogenated nitroquinolines has been a subject of intense research. Their mechanisms of action often involve the induction of apoptosis, inhibition of key signaling pathways, and generation of cytotoxic ROS.[8]

A comparative study on the cytotoxicity of clioquinol and its analogues, including the non-halogenated nitroquinoline, nitroxoline, revealed significant differences in their potency.[8]

CompoundStructureIC50 (µM) against Human Cancer Cell Lines
Nitroxoline (Non-halogenated nitroquinoline)8-hydroxy-5-nitroquinoline5-10 fold lower than other analogues
Clioquinol (Halogenated quinoline)5-chloro-7-iodo-8-hydroxyquinolineHigher than Nitroxoline

Data from a study comparing clioquinol and its analogues.[8]

This study demonstrated that nitroxoline was significantly more potent in its anticancer activity than the halogenated clioquinol.[8] The proposed mechanism for nitroxoline's enhanced activity involves the generation of ROS, an effect that was potentiated by copper.[8]

Mechanisms of Action: Unraveling the Molecular Pathways

The biological effects of these compounds are underpinned by their interactions with cellular machinery. Understanding these mechanisms is crucial for their development as therapeutic agents.

Induction of Apoptosis

A primary mechanism by which both halogenated and non-halogenated nitroquinolines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11]

apoptosis_pathway cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Nitroquinolines Halogenated & Non-halogenated Nitroquinolines Death_Receptors Death Receptors (e.g., FAS, TNFR) Nitroquinolines->Death_Receptors Bax Bax Nitroquinolines->Bax Bcl2 Bcl-2 Nitroquinolines->Bcl2 Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptosis signaling pathway induced by nitroquinolines.

Studies have shown that certain quinoline derivatives can activate caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).[9] This leads to the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, ultimately leading to cell death.[9][12][13][14] Furthermore, some nitroquinolines have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby promoting the release of cytochrome c from the mitochondria and activating the intrinsic apoptotic cascade.[9]

Generation of Reactive Oxygen Species (ROS)

The production of ROS is another critical mechanism of action. The redox cycling of the nitro group can lead to the formation of superoxide radicals and other reactive species, which can induce oxidative stress and damage cellular components such as DNA, proteins, and lipids.[8]

ros_generation Nitroquinoline Nitroquinoline (R-NO2) Nitro_Radical Nitro Anion Radical (R-NO2•-) Nitroquinoline->Nitro_Radical Cellular Reductases Nitro_Radical->Nitroquinoline Oxygen O2 Nitro_Radical->Oxygen Electron Transfer Superoxide Superoxide (O2•-) Oxygen->Superoxide Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Superoxide->Cellular_Damage

Caption: Simplified workflow of ROS generation by nitroquinolines.

Pharmacokinetics and Toxicity: A Critical Consideration

The clinical utility of any compound is ultimately determined by its pharmacokinetic profile and toxicity. While comprehensive, direct comparative ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies between halogenated and non-halogenated nitroquinolines are not abundant, some general principles can be inferred.

Halogenation is known to increase lipophilicity, which can enhance membrane permeability and absorption. However, it can also lead to increased metabolic stability, potentially altering the drug's half-life and clearance. The presence of a nitro group can make the compound a substrate for nitroreductases, leading to the formation of potentially toxic metabolites.

A notable example of toxicity is the neurotoxicity associated with clioquinol, a halogenated 8-hydroxyquinoline.[] In contrast, nitroxoline is suggested to be less neurotoxic because it lacks zinc ionophore activity.[8]

ParameterHalogenated NitroquinolinesNon-halogenated Nitroquinolines
Absorption Generally enhanced due to increased lipophilicityVariable
Distribution Can be widespread, potential for accumulation in fatty tissuesVariable
Metabolism Can be influenced by the specific halogen and its positionOften involves nitroreduction
Toxicity Potential for specific toxicities (e.g., neurotoxicity of clioquinol)Potential for toxicity related to nitro group metabolism

Experimental Protocols: A Guide to in Vitro Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

mic_workflow Start Start Prep_Compound Prepare serial dilutions of test compound in a 96-well plate Start->Prep_Compound Prep_Inoculum Prepare standardized bacterial inoculum Start->Prep_Inoculum Inoculate Inoculate wells with bacterial suspension Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°Cfor 18-24 hours Inoculate->Incubate Read_Results Visually assess for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

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